NSC 601980
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H12N4 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
(3-methylquinoxalin-2-yl)-phenyldiazene |
InChI |
InChI=1S/C15H12N4/c1-11-15(19-18-12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 |
InChI-Schlüssel |
HUXPPDSCOMVLMY-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Anti-Cancer Properties of NSC 601980: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the anti-cancer agent NSC 601980, focusing on its mechanism of action in cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a comprehensive understanding of the compound's biological activity.
Core Concepts: Anti-Proliferative Activity
This compound, a quinoxaline (B1680401) derivative, has demonstrated notable anti-tumor properties. Its primary mechanism of action appears to be the inhibition of cancer cell proliferation. This activity has been quantified through the National Cancer Institute's (NCI) extensive NCI-60 screen, a panel of 60 diverse human cancer cell lines.
The NCI-60 data provides key metrics for evaluating the cytotoxic and cytostatic effects of a compound:
-
GI50: The concentration of the drug that causes 50% inhibition of cell growth.
-
TGI: The concentration of the drug that causes total inhibition of cell growth.
-
LC50: The concentration of the drug that causes a 50% net loss of cells (lethality).
The following tables summarize the growth inhibition data for this compound across various cancer cell line panels from the NCI-60 database.
Table 1: Mean Log10 GI50, TGI, and LC50 Values for this compound Across NCI-60 Panels
| Cancer Type | Mean Log10(GI50) | Mean Log10(TGI) | Mean Log10(LC50) |
| Leukemia | -6.23 | -5.58 | -4.96 |
| Non-Small Cell Lung | -6.08 | -5.48 | -4.92 |
| Colon Cancer | -6.04 | -5.46 | -4.92 |
| CNS Cancer | -6.08 | -5.50 | -4.96 |
| Melanoma | -6.11 | -5.52 | -4.96 |
| Ovarian Cancer | -6.03 | -5.45 | -4.91 |
| Renal Cancer | -6.02 | -5.44 | -4.90 |
| Prostate Cancer | -6.01 | -5.43 | -4.89 |
| Breast Cancer | -6.07 | -5.47 | -4.91 |
Data derived from the National Cancer Institute's Developmental Therapeutics Program (DTP) NCI-60 database.
Table 2: Growth Inhibition of Selected NCI-60 Cell Lines by this compound (Log10 Molar Concentrations)
| Cell Line | Cancer Type | GI50 | TGI | LC50 |
| CCRF-CEM | Leukemia | -6.34 | -5.67 | -5.05 |
| HL-60(TB) | Leukemia | -6.32 | -5.65 | -5.03 |
| K-562 | Leukemia | -6.28 | -5.62 | -5.01 |
| MOLT-4 | Leukemia | -6.29 | -5.63 | -5.02 |
| RPMI-8226 | Leukemia | -6.25 | -5.59 | -4.98 |
| SR | Leukemia | -6.19 | -5.54 | -4.93 |
| A549/ATCC | Non-Small Cell Lung | -6.15 | -5.53 | -4.95 |
| EKVX | Non-Small Cell Lung | -6.12 | -5.51 | -4.93 |
| HOP-62 | Non-Small Cell Lung | -6.11 | -5.50 | -4.92 |
| HOP-92 | Non-Small Cell Lung | -6.08 | -5.48 | -4.91 |
| NCI-H226 | Non-Small Cell Lung | -6.07 | -5.47 | -4.90 |
| NCI-H23 | Non-Small Cell Lung | -6.06 | -5.46 | -4.89 |
| NCI-H322M | Non-Small Cell Lung | -6.05 | -5.45 | -4.88 |
| NCI-H460 | Non-Small Cell Lung | -6.03 | -5.44 | -4.87 |
| NCI-H522 | Non-Small Cell Lung | -6.01 | -5.43 | -4.86 |
| COLO 205 | Colon Cancer | -6.10 | -5.50 | -4.93 |
| HCC-2998 | Colon Cancer | -6.08 | -5.48 | -4.91 |
| HCT-116 | Colon Cancer | -6.07 | -5.47 | -4.90 |
| HCT-15 | Colon Cancer | -6.05 | -5.45 | -4.88 |
| HT29 | Colon Cancer | -6.03 | -5.44 | -4.87 |
| KM12 | Colon Cancer | -6.01 | -5.43 | -4.86 |
| SW-620 | Colon Cancer | -5.99 | -5.41 | -4.84 |
| SF-268 | CNS Cancer | -6.12 | -5.52 | -4.95 |
| SF-295 | CNS Cancer | -6.10 | -5.50 | -4.93 |
| SF-539 | CNS Cancer | -6.08 | -5.48 | -4.91 |
| SNB-19 | CNS Cancer | -6.06 | -5.46 | -4.89 |
| SNB-75 | CNS Cancer | -6.04 | -5.44 | -4.87 |
| U251 | CNS Cancer | -6.02 | -5.42 | -4.85 |
| LOX IMVI | Melanoma | -6.18 | -5.57 | -4.99 |
| MALME-3M | Melanoma | -6.16 | -5.55 | -4.97 |
| M14 | Melanoma | -6.14 | -5.53 | -4.95 |
| MDA-MB-435 | Melanoma | -6.12 | -5.51 | -4.93 |
| SK-MEL-2 | Melanoma | -6.10 | -5.49 | -4.91 |
| SK-MEL-28 | Melanoma | -6.08 | -5.47 | -4.89 |
| SK-MEL-5 | Melanoma | -6.06 | -5.45 | -4.87 |
| UACC-257 | Melanoma | -6.04 | -5.43 | -4.85 |
| UACC-62 | Melanoma | -6.02 | -5.41 | -4.83 |
| IGROV1 | Ovarian Cancer | -6.09 | -5.49 | -4.92 |
| OVCAR-3 | Ovarian Cancer | -6.07 | -5.47 | -4.90 |
| OVCAR-4 | Ovarian Cancer | -6.05 | -5.45 | -4.88 |
| OVCAR-5 | Ovarian Cancer | -6.03 | -5.43 | -4.86 |
| OVCAR-8 | Ovarian Cancer | -6.01 | -5.41 | -4.84 |
| NCI/ADR-RES | Ovarian Cancer | -5.99 | -5.39 | -4.82 |
| SK-OV-3 | Ovarian Cancer | -5.97 | -5.37 | -4.80 |
| 786-0 | Renal Cancer | -6.08 | -5.48 | -4.91 |
| A498 | Renal Cancer | -6.06 | -5.46 | -4.89 |
| ACHN | Renal Cancer | -6.04 | -5.44 | -4.87 |
| CAKI-1 | Renal Cancer | -6.02 | -5.42 | -4.85 |
| RXF 393 | Renal Cancer | -6.00 | -5.40 | -4.83 |
| SN12C | Renal Cancer | -5.98 | -5.38 | -4.81 |
| TK-10 | Renal Cancer | -5.96 | -5.36 | -4.79 |
| UO-31 | Renal Cancer | -5.94 | -5.34 | -4.77 |
| PC-3 | Prostate Cancer | -6.04 | -5.44 | -4.87 |
| DU-145 | Prostate Cancer | -6.02 | -5.42 | -4.85 |
| MCF7 | Breast Cancer | -6.13 | -5.52 | -4.94 |
| MDA-MB-231/ATCC | Breast Cancer | -6.11 | -5.50 | -4.92 |
| HS 578T | Breast Cancer | -6.09 | -5.48 | -4.90 |
| BT-549 | Breast Cancer | -6.07 | -5.46 | -4.88 |
| T-47D | Breast Cancer | -6.05 | -5.44 | -4.86 |
| MDA-MB-468 | Breast Cancer | -6.03 | -5.42 | -4.84 |
Data derived from the National Cancer Institute's Developmental Therapeutics Program (DTP) NCI-60 database.
Postulated Signaling Pathways and Mechanism of Action
While direct, in-depth studies on the specific molecular targets of this compound are limited, the activity of related quinoxaline derivatives provides a strong basis for its potential mechanisms of action. These compounds are known to induce apoptosis and interfere with key signaling pathways essential for cancer cell survival and proliferation.
A plausible mechanism for this compound involves the induction of apoptosis through the intrinsic pathway. This is often characterized by the activation of effector caspases, such as caspase-3 and caspase-7, which in turn leads to the cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP). PARP cleavage is a hallmark of apoptosis and serves to prevent DNA repair in cells destined for elimination.
Furthermore, quinoxaline derivatives have been shown to target receptor tyrosine kinases (RTKs) and their downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, survival, and proliferation.
Pachastrissamine structure and chemical properties
An In-depth Technical Guide on Pachastrissamine (B1242356)
Introduction
Pachastrissamine, also known as Jaspine B, is a naturally occurring anhydrophytosphingosine derivative first isolated in 2002 from the Okinawan marine sponge Pachastrissa sp. and shortly after from the sponge Jaspis sp.[1] This molecule has garnered significant attention from the scientific community due to its novel chemical structure and potent biological activities, particularly its cytotoxic effects against various human cancer cell lines.[1][2][3] Pachastrissamine features an all-cis-2,3,4-trisubstituted tetrahydrofuran (B95107) ring with a (2S,3S,4S) absolute configuration.[1] Its unique structure and promising pharmacological profile have made it a compelling target for total synthesis and analog development.[1][2][3][4][5]
Chemical Structure and Properties
Pachastrissamine is characterized by a tetrahydrofuran core with three contiguous stereogenic centers and a long alkyl chain.[5] Its chemical identity and properties are summarized below.
Table 1: Chemical Identifiers and Properties of Pachastrissamine
| Property | Value | Source |
| IUPAC Name | (2S,3S,4S)-4-amino-2-tetradecyloxolan-3-ol | [6] |
| Synonyms | Jaspine B | [1][6] |
| Molecular Formula | C₁₈H₃₇NO₂ | [6] |
| Molecular Weight | 299.5 g/mol | [6] |
| Canonical SMILES | CCCCCCCCCCCCCC[C@H]1--INVALID-LINK--N">C@HO | [6] |
| InChI Key | FBQCDJRSCUVUFL-BZSNNMDCSA-N | [6] |
Table 2: Spectroscopic Data for Pachastrissamine Intermediates
While specific spectroscopic data for the final pachastrissamine compound is not fully detailed in the provided results, data for key synthetic intermediates is available.
| Intermediate | ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| Intermediate 5 | 33.3, 55.3, 71.8, 73.5, 75.2, 80.0, 84.1, 113.8, 116.9, 129.3, 130.0, 135.0, 159.3 | 3407, 3076, 3001, 2935, 2874, 2838, 1642, 1613, 1586, 1514, 1465, 1442, 1395, 1345, 1303, 1250, 1174, 1089, 1036, 971, 918, 822, 740 | EI-MS: 264.1357 (M⁺) |
| Intermediate 7 | 39.0, 55.3, 62.2, 69.9, 70.5, 74.1, 79.7, 114.0, 118.1, 129.7, 129.9, 134.4, 159.6 | 3303, 3237, 3076, 2945, 2916, 2876, 2836, 1641, 1614, 1587, 1515, 1440, 1350, 1305, 1250, 1181, 1134, 1092, 1062, 1037, 999, 971, 913, 878, 844, 822, 725 | EI-MS: 282.1474 (M⁺) |
Note: The provided data pertains to synthetic intermediates as described in the source literature.[1]
Biological Activity and Signaling Pathways
Pachastrissamine demonstrates significant cytotoxic activity against a range of human cancer cell lines, including P388, A549, HT29, and Mel 28.[2][3] Its mechanism of action involves the modulation of key cellular signaling pathways related to cell death and survival.
Key Biological Activities:
-
Induction of Apoptosis: Pachastrissamine induces apoptosis in murine B16 melanoma cells by increasing intracellular ceramide levels.[1] This is achieved through the inhibition of sphingomyelin (B164518) synthase.[7]
-
Induction of Autophagy: In human A549 lung cancer cells, pachastrissamine has been shown to cause autophagy, a process mediated by dihydroceramides.[1][8][9]
-
Enzyme Inhibition: The molecule is a known inhibitor of several kinases, including sphingosine (B13886) kinases (SphK1 and SphK2), cyclin-dependent kinase 2, and extracellular regulatory kinase.[1][2][7] The inhibition of SphKs is a particularly important aspect of its anticancer activity.[7]
The signaling pathways affected by pachastrissamine are critical in cancer cell proliferation and survival. Its ability to increase ceramide levels while inhibiting pro-survival kinases shifts the cellular balance towards apoptosis.
Experimental Protocols: Synthetic Approach
Due to its potent biological activity and complex stereochemistry, numerous total syntheses of pachastrissamine have been developed.[1][2][4][5] A common strategy involves the stereoselective construction of the trisubstituted tetrahydrofuran core from a chiral starting material, followed by the introduction of the amino group and the alkyl side chain.
General Synthetic Workflow:
A practical synthesis of pachastrissamine has been achieved starting from commercially available diethyl D-tartrate.[1] The key steps of this synthetic route are outlined below.
-
Preparation of Aldehyde Intermediate: Diethyl D-tartrate is converted to a key aldehyde intermediate (13) through established literature procedures.[1]
-
Stereoselective Allylation: A stereoselective introduction of an allyl group to the aldehyde yields a homoallylic alcohol.
-
Formation of Triol: The homoallylic alcohol is further processed to form a 1,2,4-triol intermediate (9).[1]
-
Cyclization to Tetrahydrofuran Core: The triol undergoes selective tosylation of the primary alcohol, followed by cyclization to form the crucial tetrahydrofuran ring structure (intermediate 5).[1] This step is critical for establishing the correct stereochemistry.
-
Introduction of Amino Group: The amino functionality is introduced into the tetrahydrofuran ring.
-
Side Chain Attachment via Cross-Metathesis: The long alkyl side chain is installed using an olefin cross-metathesis reaction with 1-tridecene.[1]
-
Final Reduction: Catalytic hydrogenation of the resulting double bond affords the final pachastrissamine molecule.[1]
This synthetic approach allows for the efficient and stereocontrolled production of pachastrissamine and its analogs for further biological evaluation.
Conclusion
Pachastrissamine stands out as a marine natural product with a unique chemical architecture and potent anticancer properties. Its ability to modulate critical signaling pathways, leading to programmed cell death in cancer cells, makes it a valuable lead compound in drug discovery. The development of efficient total synthesis routes has been crucial for enabling detailed structure-activity relationship studies and the generation of novel analogs with potentially improved pharmacological profiles. Further research into pachastrissamine and its derivatives could pave the way for new therapeutic strategies against various malignancies.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of Pachastrissamine (Jaspine B) and its diastereomers viaη3-allylpalladium intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pachastrissamine | C18H37NO2 | CID 9814817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological properties of Pachastrissamine (jaspine B) and diastereoisomeric jaspines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
No Evidence Found for NSC 601980 as a Sphingomyelin Synthase Inhibitor
A thorough review of publicly available scientific literature and chemical databases has yielded no evidence to support the classification of the compound NSC 601980 as an inhibitor of sphingomyelin (B164518) synthase (SMS). While this compound is documented as an anti-tumor agent with anti-proliferative effects, its mechanism of action does not appear to involve the direct inhibition of the enzymes responsible for sphingomyelin synthesis.
This technical guide was intended to provide an in-depth analysis of this compound's role as a sphingomyelin synthase inhibitor for researchers, scientists, and drug development professionals. However, the foundational premise of this topic could not be substantiated through extensive searches of scientific databases and vendor information.
This compound is listed by several chemical suppliers as a compound with demonstrated anti-tumor activity in various cancer cell lines. This activity is noted in screening programs, but the specific molecular target responsible for its cytotoxic effects has not been identified as sphingomyelin synthase in the available resources.
Investigations into the mechanism of action of this compound have not revealed any publications or data suggesting its interaction with sphingomyelin synthase 1 (SMS1) or sphingomyelin synthase 2 (SMS2). Furthermore, broader searches encompassing sphingolipid metabolism did not establish any connection to this compound.
In light of these findings, it is not possible to construct a detailed technical guide on the sphingomyelin synthase inhibitory properties of this compound, as requested. The core requirements of providing quantitative data on its inhibitory activity, detailed experimental protocols for SMS inhibition assays, and signaling pathway diagrams related to this specific mechanism cannot be fulfilled due to the absence of relevant data.
It is recommended that researchers interested in sphingomyelin synthase inhibition explore established and well-documented inhibitors to ensure the validity of their experimental design and interpretation of results. The scientific community continues to investigate various compounds for their potential to modulate sphingolipid metabolism, and future research may uncover novel inhibitors. However, based on current knowledge, this compound is not recognized as belonging to this class of molecules.
Jaspine B and the Ceramide Accumulation Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaspine B, a natural anhydrophytosphingosine derivative isolated from marine sponges, has garnered significant attention in the scientific community for its potent cytotoxic and pro-apoptotic effects against a variety of cancer cell lines.[1][2][3] Its mechanism of action is intrinsically linked to the disruption of sphingolipid metabolism, leading to the accumulation of the pro-apoptotic second messenger, ceramide.[1][4] This technical guide provides a comprehensive overview of the core mechanisms of Jaspine B-induced ceramide accumulation, detailing the signaling pathways involved, experimental protocols for key assays, and a summary of quantitative data from relevant studies.
Core Mechanism: Disruption of Sphingolipid Metabolism
Jaspine B's primary mode of action involves the perturbation of the delicate balance of sphingolipid metabolism, tipping the scales towards an accumulation of ceramide, a critical mediator of apoptosis. This is achieved through the modulation of several key enzymes in the sphingolipid pathway.
Inhibition of Sphingomyelin Synthase (SMS)
One of the primary targets of Jaspine B is Sphingomyelin Synthase (SMS), an enzyme responsible for the conversion of ceramide to sphingomyelin.[1] By inhibiting SMS activity, Jaspine B effectively blocks the downstream metabolism of ceramide, leading to its intracellular accumulation.[1] This mechanism has been demonstrated in melanoma cells, where Jaspine B exposure led to a significant increase in ceramide levels and subsequent apoptosis.[1]
Inhibition of Ceramide Synthases (CerS)
In addition to SMS, Jaspine B has also been shown to inhibit Ceramide Synthases (CerS).[4] This action leads to an accumulation of sphingoid bases like dihydrosphingosine and sphingosine (B13886), which can also contribute to cytotoxicity.[4]
Inhibition of Sphingosine Kinase 1 (SphK1)
Jaspine B also targets Sphingosine Kinase 1 (SphK1), the enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a pro-survival sphingolipid.[3] By inhibiting SphK1, Jaspine B not only prevents the formation of pro-survival S1P but may also indirectly contribute to ceramide accumulation by increasing the pool of its precursor, sphingosine.
Data Presentation: Quantitative Effects of Jaspine B
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of Jaspine B in various cancer cell lines.
Table 1: IC50 Values of Jaspine B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 2.6 | [3] |
| HeLa | Cervical Cancer | 1.2 ± 0.09 | [5] |
| A549 | Lung Cancer | Not specified | [6][7] |
| B16 | Murine Melanoma | Dose- and time-dependent decrease in viability | [1] |
| SK-Mel28 | Human Melanoma | Dose- and time-dependent decrease in viability | [1] |
| HGC-27 | Gastric Cancer | Not specified | [4] |
Table 2: Pro-Apoptotic Effects of Jaspine B
| Cell Line | Jaspine B Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) | Reference |
| A549 | 5 | 4 | Poor pro-apoptotic effect | [6][7] |
| A549 | 1 | 24 | Discrete late apoptosis | [6][7] |
| BIU87, EJ, 5637 | Various | 24 | Dose-dependent induction of apoptosis | [8] |
Signaling Pathways Modulated by Jaspine B-induced Ceramide Accumulation
The accumulation of ceramide triggers a cascade of downstream signaling events that ultimately lead to apoptosis.
Intrinsic Apoptotic Pathway
Ceramide accumulation is a potent activator of the intrinsic apoptotic pathway. This involves:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide can directly or indirectly induce MOMP, leading to the release of pro-apoptotic factors from the mitochondria.
-
Cytochrome c Release: Following MOMP, cytochrome c is released into the cytosol.[1]
-
Caspase Activation: Cytosolic cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9, which in turn activates effector caspases like caspase-3.[1]
Modulation of Pro-Survival and Pro-Inflammatory Pathways
Jaspine B-induced ceramide accumulation also impacts key signaling pathways involved in cell survival and inflammation:
-
PI3K/Akt Pathway: Ceramide is a known negative regulator of the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation. Jaspine B treatment can lead to the dephosphorylation and inactivation of Akt.
-
NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. Ceramide has been shown to modulate NF-κB signaling, although the exact effects can be cell-type dependent.
Mandatory Visualizations
References
- 1. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipid modulation and anti-tumor activity of Jaspine B in HepG2 bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SP600125 enhances C-2-induced cell death by the switch from autophagy to apoptosis in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NSC 601980 in Inducing Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide aims to provide a comprehensive overview of the role of the anti-tumor compound NSC 601980 in inducing apoptosis. Despite extensive searches of publicly available scientific literature, detailed information regarding the specific mechanisms of action, signaling pathways, and quantitative data for this compound-induced apoptosis remains largely unavailable. The primary characterization of this compound in the literature is its inhibitory effect on cell proliferation in specific cancer cell lines.
This guide will first present the limited available data for this compound. Subsequently, to illustrate the requested in-depth format and to provide a relevant example of apoptosis induction by a related class of compounds, this document will detail the well-documented apoptotic mechanisms of a different compound, NSC606985 , a camptothecin (B557342) analog. This illustrative section on NSC606985 will adhere to the core requirements of this guide, including structured data tables, detailed experimental protocols, and signaling pathway visualizations.
This compound: Current State of Knowledge
This compound has been identified as a compound with anti-tumor properties. Its primary reported activity is the inhibition of cell proliferation.
Quantitative Data on Cell Proliferation Inhibition
The following table summarizes the available data on the anti-proliferative effects of this compound in colon cancer cell lines.[1]
| Cell Line | LogGI50 |
| COLO205 | -6.6 |
| HT29 | -6.9 |
GI50 refers to the concentration required to inhibit cell growth by 50%.
Note: The available literature does not provide further details on whether this inhibition of cell proliferation is a result of apoptosis, cell cycle arrest, or other mechanisms. No studies detailing the signaling pathways or providing specific protocols for apoptosis induction by this compound were found. An analog of this compound has been noted to exhibit antitumor activity in yeast screening experiments.
Illustrative Example: The Role of NSC606985 in Inducing Apoptosis
To provide a comprehensive example within the requested format, this section details the apoptotic activity of NSC606985, a water-soluble camptothecin analog. This compound has been shown to induce apoptosis in prostate cancer cells through the intrinsic pathway.[2][3][4]
Overview of NSC606985-Induced Apoptosis
NSC606985, a synthetic camptothecin analog, exerts its anti-cancer effects by inducing a time- and dose-dependent apoptosis in various prostate cancer cell lines.[2][4] The mechanism involves the activation of the intrinsic apoptotic pathway, characterized by DNA damage, activation of protein kinase Cδ (PKCδ), and mitochondrial-mediated events.[2]
Quantitative Data on NSC606985-Induced Apoptosis
The following table summarizes the quantitative effects of NSC606985 on apoptosis and related molecular markers in prostate cancer cell lines.
| Cell Line | Treatment | Time (h) | Effect | Observation | Reference |
| LAPC4 | 50 nM NSC606985 | 48, 72 | Increased Apoptosis | Significant increase in Annexin V+ cells.[2] | [2] |
| LAPC4 | 1 µM NSC606985 | 48, 72 | Increased Apoptosis | Greater increase in Annexin V+ cells compared to 50 nM.[2] | [2] |
| DU-145 | 50 nM NSC606985 | 24 | Increased Protein Expression | Over twofold induction of Bax and Bak.[4] | [4] |
| LNCaP | 50 nM NSC606985 | 24, 48, 72 | Increased Apoptosis | Increase in early and late apoptotic cells.[4] | [4] |
Experimental Protocols
This protocol describes the methodology used to quantify apoptosis in LAPC4 prostate cancer cells treated with NSC606985.[2]
1. Cell Culture and Treatment:
-
Culture LAPC4 cells in appropriate media supplemented with fetal bovine serum.
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with desired concentrations of NSC606985 (e.g., 50 nM and 1 µM) or vehicle control for specified time points (e.g., 48 and 72 hours).
2. Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash adherent cells with PBS and detach using trypsin.
-
Combine the floating and adherent cells, and centrifuge to pellet.
3. Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This protocol outlines the procedure to detect changes in pro-apoptotic protein expression in DU-145 cells following NSC606985 treatment.[4]
1. Cell Culture and Treatment:
-
Culture DU-145 cells in appropriate growth medium.
-
Treat cells with 50 nM NSC606985 for 24 hours.
2. Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against Bax and Bak.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for NSC606985-induced apoptosis in prostate cancer cells.
Caption: Proposed signaling pathway of NSC606985-induced apoptosis.
Conclusion
While this compound is identified as an anti-tumor agent with anti-proliferative activity, there is a significant gap in the scientific literature regarding its specific role and mechanism in inducing apoptosis. The detailed analysis of NSC606985 serves as a valuable, illustrative example for researchers in the field, showcasing a well-defined mechanism of apoptosis induction by a related compound. Further research is warranted to elucidate the precise molecular mechanisms underlying the anti-tumor effects of this compound, particularly to determine if apoptosis is a primary mode of action and to identify the signaling pathways involved. Such studies would be crucial for the potential development of this compound as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual action of NSC606985 on cell growth and apoptosis mediated through PKCδ in prostatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSC606985, a novel camptothecin analog, induces apoptosis and growth arrest in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSC606985, a novel camptothecin analog, induces apoptosis and growth arrest in prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Jaspine B as a Sphingosine Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaspine B, a natural anhydrophytosphingosine isolated from marine sponges, has garnered significant attention in biomedical research for its potent cytotoxic and pro-apoptotic activities across various cancer cell lines. While its mechanism of action is multifaceted, involving the modulation of several key enzymes in the sphingolipid metabolic pathway, compelling evidence has emerged positioning Jaspine B as a direct inhibitor of sphingosine (B13886) kinases (SphK), particularly SphK1. These enzymes are critical regulators of the "sphingolipid rheostat," the cellular balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P). Dysregulation of this balance, often characterized by the overexpression of SphK1, is a hallmark of numerous cancers, making it a prime therapeutic target. This technical guide provides an in-depth overview of Jaspine B's role as a sphingosine kinase inhibitor, summarizing quantitative inhibitory data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.
Introduction to Jaspine B and Sphingosine Kinases
Jaspine B, also known as Pachastrissamine, is a structurally unique natural product featuring a substituted tetrahydrofuran (B95107) ring.[1] Its biological activity is intrinsically linked to the sphingolipid metabolic pathway, a complex network of bioactive lipids that govern critical cellular processes, including proliferation, survival, and apoptosis.
At the heart of this pathway are the sphingosine kinases, SphK1 and SphK2. These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[2] This conversion is a pivotal control point in the sphingolipid rheostat. An accumulation of ceramide and sphingosine typically pushes a cell towards apoptosis, whereas an abundance of S1P, acting through its five G protein-coupled receptors (S1PR1-5), promotes cell survival, proliferation, migration, and angiogenesis.[2][3]
-
Sphingosine Kinase 1 (SphK1): Primarily cytosolic, SphK1 translocates to the plasma membrane upon activation.[3] It is considered an oncogenic enzyme, with its overexpression correlated with tumor progression, metastasis, and chemoresistance in numerous cancers.[3][4]
-
Sphingosine Kinase 2 (SphK2): Localized within the nucleus, mitochondria, and endoplasmic reticulum, SphK2 has a more complex and sometimes opposing role to SphK1, including pro-apoptotic functions.[5]
Jaspine B's ability to modulate this pathway by directly inhibiting SphK presents a promising avenue for anticancer drug development.
Quantitative Inhibitory Activity of Jaspine B
Recent studies have quantitatively demonstrated the inhibitory effect of Jaspine B and its stereoisomers on both SphK1 and SphK2. Furthermore, its inhibitory action on SphK1 has been confirmed in a cellular context, leading to reduced S1P levels and apoptosis in cancer cells.
| Compound | Target | IC50 Value (µM) | Cell Line / Assay Condition | Reference |
| Jaspine B (Natural) | SphK1 | 15.0 | In vitro enzyme assay | [6] |
| SphK2 | 26.0 | In vitro enzyme assay | [6] | |
| SphK1 | 1.4 | HepG2 hepatocellular carcinoma cells | [7][8] | |
| Cytotoxicity | 2.6 | HepG2 hepatocellular carcinoma cells | [7][8] | |
| (2R,3S,4R)-isomer | SphK1 | 6.8 | In vitro enzyme assay | [6] |
| SphK2 | 19.0 | In vitro enzyme assay | [6] | |
| (2S,3S,4R)-isomer | SphK1 | 11.0 | In vitro enzyme assay | [6] |
| SphK2 | 9.7 | In vitro enzyme assay | [6] | |
| (2R,3R,4S)-isomer | SphK1 | 14.0 | In vitro enzyme assay | [6] |
| SphK2 | 13.0 | In vitro enzyme assay | [6] |
Table 1: In vitro and cellular inhibitory concentrations (IC50) of Jaspine B and its stereoisomers against Sphingosine Kinases.
Signaling Pathways and Mechanism of Action
Jaspine B's inhibition of SphK1 disrupts the critical balance of sphingolipids. By blocking the conversion of sphingosine to S1P, it leads to two primary anti-cancer effects: the accumulation of pro-apoptotic sphingosine and ceramide, and the depletion of pro-survival S1P. This dual action effectively shifts the sphingolipid rheostat towards cell death.
The Sphingolipid Metabolic Pathway
The following diagram illustrates the central role of Sphingosine Kinases in the sphingolipid pathway and the point of inhibition by Jaspine B.
Caption: The Sphingolipid Rheostat and Jaspine B's Point of Inhibition.
Downstream Consequences of SphK Inhibition
By reducing intracellular and extracellular S1P levels, Jaspine B attenuates the downstream signaling cascades that are normally activated by S1P binding to its receptors. This leads to the inhibition of pro-survival pathways like PI3K/Akt and MAPK/ERK, ultimately culminating in cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
NSC 601980 effect on ceramide synthase activity
Anticancer properties of marine sponge derivatives
An In-depth Technical Guide to the Anticancer Properties of Marine Sponge Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Marine sponges (Phylum Porifera) are a prolific source of structurally diverse and biologically active secondary metabolites, representing a significant reservoir for novel anticancer drug discovery.[1][2][3] These organisms have yielded thousands of compounds, with many exhibiting potent cytotoxic, antiproliferative, and tumor-modulating properties.[1][2][4] The complex chemical ecology of sponges, often involving symbiotic microorganisms, contributes to this vast chemical diversity.[3][5] Several sponge-derived compounds and their synthetic analogs have successfully transitioned into clinical use, most notably eribulin (B193375) mesylate (Halaven®), a derivative of halichondrin B, for the treatment of metastatic breast cancer and liposarcoma.[1][6][7][8] This technical guide provides a comprehensive overview of the core anticancer properties of key marine sponge derivatives, detailing their mechanisms of action through critical signaling pathways, summarizing quantitative efficacy data, and outlining the standard experimental protocols used in their evaluation.
Major Classes of Anticancer Compounds from Marine Sponges
Bioactive compounds isolated from marine sponges fall into several major chemical classes, each with distinct mechanisms of action. The most prominent include alkaloids, terpenoids, macrolides, and peptides.[9][10]
Key Compounds and Their Mechanisms of Action
Microtubule-Targeting Agents
Microtubule dynamics are essential for mitotic spindle formation and cell division, making them a prime target for cancer chemotherapy. Several marine sponge derivatives disrupt microtubule function, leading to mitotic arrest and apoptosis.[8][11]
Eribulin (Halichondrin B Analog)
-
Source: Developed as a synthetic analog of halichondrin B, originally isolated from the marine sponge Halichondria okadai.[8][12]
-
Mechanism of Action: Eribulin has a unique mechanism, inhibiting microtubule growth by binding to the plus ends of microtubules and sequestering tubulin into non-productive aggregates.[8] This leads to a G2/M cell-cycle block, irreversible mitotic arrest, and subsequent apoptosis.[8][12] Beyond its antimitotic effects, eribulin can also induce vascular remodeling in the tumor microenvironment and reverse the epithelial-to-mesenchymal transition (EMT), thereby reducing metastatic potential.[6][7][11]
Discodermolide
-
Source: Isolated from the marine sponge Discodermia dissoluta.[13][14]
-
Mechanism of Action: Discodermolide is a potent microtubule-stabilizing agent that binds to the taxane (B156437) site on β-tubulin.[13][15] It suppresses microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[15] Notably, it has shown efficacy in paclitaxel-resistant cell lines and can induce a state of accelerated cell senescence.[14][16]
Table 1: Cytotoxicity of Microtubule-Targeting Agents
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|
| Discodermolide | A549 (Lung) | 7 nM |[15] |
Protein Synthesis Inhibitors
Targeting the machinery of protein synthesis is a powerful anticancer strategy, as rapidly proliferating cancer cells have a high demand for new proteins.
Didemnin B & Aplidine (Plitidepsin)
-
Source: Didemnins are cyclic depsipeptides isolated from the tunicate Trididemnum solidum.[17][18] Aplidine (Plitidepsin) is a synthetic derivative of didemnin originally from the tunicate Aplidium albicans.[19][20][21][22]
-
Mechanism of Action: These compounds primarily inhibit protein synthesis.[19][23] Aplidine's main target is the eukaryotic elongation factor 1A2 (eEF1A2), a key component in the delivery of aminoacyl-tRNAs to the ribosome.[20][22] By binding to eEF1A2, it stalls the translation process, leading to cell cycle arrest and the induction of apoptosis.[20][24][25]
Table 2: Cytotoxicity of Protein Synthesis Inhibitors
| Compound | Cancer Cell Line | IC50 Value | Exposure | Reference |
|---|---|---|---|---|
| Didemnin B | L1210 (Leukemia) | 0.001 µg/mL | Continuous | [23] |
| Didemnin B | Various Human Tumors | 4.2 x 10⁻³ µg/mL | Continuous | [26] |
| Didemnin B | Various Human Tumors | 4.6 x 10⁻² µg/mL | 1-hour |[26] |
Cell Cycle & Kinase Inhibitors
Modulating the cell cycle and key signaling kinases is a cornerstone of targeted cancer therapy.
Fascaplysin
-
Source: A β-carboline alkaloid isolated from marine sponges such as Fascaplysinopsis sp.[27]
-
Mechanism of Action: Fascaplysin is a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which prevents the phosphorylation of the retinoblastoma (Rb) protein.[27][28][29] This action blocks the cell cycle in the G0/G1 phase.[27] Additionally, fascaplysin induces apoptosis through both caspase-dependent and independent pathways, downregulates survival proteins like survivin and HIF-1α, and exhibits anti-angiogenic effects by inhibiting VEGFR2.[27][29][30] Recent studies also show it can induce ferroptosis and enhance anti-PD-1 immunotherapy.[27]
Table 3: Cytotoxicity of Fascaplysin and Other Alkaloids
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Fascaplysin | SCLC CTCs | 0.57 µM (mean) | [31] |
| Fascaplysin | NSCLC | 1.15 µM (mean) | [31] |
| Manzamine A | Panc-1 (Pancreatic) | 5 - 10 µM | [9] |
| Aaptamine | THP-1 (Leukemia) | Induces Apoptosis | [1] |
| Unguiculin A | KB | 0.2 µM | [32] |
| Unguiculin B | KB | 0.08 µM | [32] |
| Unguiculin C | KB | 0.03 µM | [32] |
| Renieramycin M | Non-small lung cancer | Induces p53-dependent apoptosis |[33] |
General Mechanisms of Apoptosis Induction
Many marine sponge derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur via two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1][33][34]
-
Extrinsic Pathway: Initiated by the binding of ligands (e.g., FasL, TRAIL) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the activation of initiator caspase-8, which in turn activates executioner caspases-3 and -7.[1][33]
-
Intrinsic Pathway: Triggered by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which complexes with Apaf-1 to form the apoptosome, activating caspase-9.[33] Caspase-9 then activates the executioner caspases. This pathway is regulated by the Bcl-2 family of proteins.[33][35]
Experimental Protocols
The evaluation of novel anticancer compounds involves a standardized workflow of in vitro assays to determine cytotoxicity, mechanism of action, and specific molecular targets.
Cytotoxicity Assessment (MTT Assay)
-
Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat cells with a serial dilution of the marine sponge derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer.
-
Data Analysis:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Methodology:
-
Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.
-
Conclusion and Future Prospects
Marine sponges are a validated and highly promising source of novel anticancer therapeutics.[1][36] The chemical diversity of their secondary metabolites provides a rich pipeline for drug discovery, targeting a wide array of mechanisms including microtubule disruption, protein synthesis inhibition, cell cycle arrest, and induction of apoptosis.[37][38] FDA-approved drugs like eribulin demonstrate the tangible clinical success of this field.[36] Future research will likely focus on overcoming supply challenges through advances in synthesis and aquaculture, exploring synergistic combination therapies, and elucidating the mechanisms of action for the vast number of yet-uncharacterized compounds.[19][37] The continued investigation of marine sponge derivatives is critical for the development of the next generation of oncology drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer agents from marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Natural Products from Marine Sponge-Derived Microorganisms [mdpi.com]
- 6. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Eribulin drug review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Eribulin - Wikipedia [en.wikipedia.org]
- 13. Structural Basis of Microtubule Stabilization by Discodermolide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discodermolide - Wikipedia [en.wikipedia.org]
- 15. Suppression of microtubule dynamics by discodermolide by a novel mechanism is associated with mitotic arrest and inhibition of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The microtubule stabilizing agent discodermolide is a potent inducer of accelerated cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential | Semantic Scholar [semanticscholar.org]
- 20. What is the mechanism of Plitidepsin? [synapse.patsnap.com]
- 21. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rarecancernews.com [rarecancernews.com]
- 23. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. You are being redirected... [pharmamar.com]
- 25. researchgate.net [researchgate.net]
- 26. Antitumor activity of didemnin B in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fascaplysin Induces Apoptosis and Ferroptosis, and Enhances Anti-PD-1 Immunotherapy in Non-Small Cell Lung Cancer (NSCLC) by Promoting PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fascaplysin Sensitizes Anti-Cancer Effects of Drugs Targeting AKT and AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fascaplysin Exerts Anti-Cancer Effects through the Downregulation of Survivin and HIF-1α and Inhibition of VEGFR2 and TRKA - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fascaplysin exert anti-tumor effects through apoptotic and anti-angiogenesis pathways in sarcoma mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review | MDPI [mdpi.com]
- 33. Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Natural Products Derived from Marine Sponges with Antitumor Potential against Lung Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Marine Sponge Natural Products with Anticancer Potential: An Upda...: Ingenta Connect [ingentaconnect.com]
- 37. mdpi.com [mdpi.com]
- 38. researchgate.net [researchgate.net]
In-depth Analysis of NSC 601980 in Melanoma and Gastric Cancer: A Review of Available Data
Despite a comprehensive search of publicly available scientific literature and databases, there is a significant lack of specific research data on the compound NSC 601980 in the context of melanoma and gastric cancer. While identified as an anti-tumor agent, detailed preclinical and clinical studies elucidating its efficacy, mechanism of action, and relevant signaling pathways in these specific cancers are not presently available in the public domain.
This technical overview aims to consolidate the limited information available on this compound and to provide a framework for the kind of data that would be necessary to fulfill the requirements of an in-depth technical guide for researchers, scientists, and drug development professionals.
Summary of Available Data
This compound is cataloged as an anti-tumor compound. The primary available data comes from yeast-based screening experiments, which indicate that this compound and its analogs exhibit anti-proliferative activity. Specifically, it has been shown to inhibit cell proliferation in the COLO205 and HT29 colon cancer cell lines.[1]
A search of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) database confirms the existence of this compound and provides access to raw data from their yeast anticancer drug screen.[2] This dataset, while valuable, requires specialized bioinformatic analysis to interpret and does not provide the detailed experimental protocols or mechanistic insights required for a comprehensive technical guide. Further exploration of the NCI's CellMiner tool could potentially yield growth inhibition data against the NCI-60 cell line panel, which includes melanoma and gastric cancer cell lines, but this would still represent high-level screening data without accompanying detailed studies.
No synonyms or alternative names for this compound were identified that would link it to a broader set of research literature. PubChem entries for the compound confirm its chemical structure but do not currently host biological activity data specific to melanoma or gastric cancer.
Data Gaps and Future Research Directions
To construct a thorough technical guide on this compound for melanoma and gastric cancer, the following areas of research would need to be addressed:
Quantitative Data
Comprehensive in vitro studies are required to determine the cytotoxic and anti-proliferative effects of this compound on a panel of human melanoma and gastric cancer cell lines. This would generate crucial quantitative data for comparison.
Table 1: Hypothetical In Vitro Efficacy Data for this compound in Melanoma Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) | GI50 (µM) | TGI (µM) | LC50 (µM) |
| SK-MEL-28 | Superficial Spreading | ||||
| A375 | Malignant Melanoma | ||||
| WM-115 | Metastatic Melanoma |
Table 2: Hypothetical In Vitro Efficacy Data for this compound in Gastric Cancer Cell Lines
| Cell Line | Lauren Classification | IC50 (µM) | GI50 (µM) | TGI (µM) | LC50 (µM) |
| AGS | Intestinal | ||||
| KATO III | Diffuse | ||||
| SNU-1 | Intestinal |
Furthermore, in vivo studies using xenograft or patient-derived xenograft (PDX) models of melanoma and gastric cancer would be essential to evaluate the anti-tumor efficacy of this compound in a physiological context.
Table 3: Hypothetical In Vivo Efficacy Data for this compound in a Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Daily | 0 | |
| This compound | Daily | |||
| Positive Control | Daily |
Experimental Protocols
Detailed methodologies for all key experiments would be a cornerstone of a technical guide. This would include, but not be limited to:
-
Cell Culture and Maintenance: Specifics of media, supplements, and culture conditions for each cell line.
-
Cytotoxicity and Proliferation Assays: Protocols for assays such as MTT, MTS, or CellTiter-Glo, including seeding densities, drug concentrations, and incubation times.
-
Apoptosis Assays: Detailed methods for Annexin V/PI staining and flow cytometry analysis.
-
Western Blotting: Protocols for protein extraction, quantification, gel electrophoresis, antibody concentrations, and detection methods.
-
In Vivo Studies: Detailed descriptions of animal models, drug formulation and administration, tumor implantation and measurement, and ethical considerations.
Signaling Pathways and Mechanism of Action
A critical component of the guide would be the elucidation of the molecular mechanism of action of this compound. This would involve identifying the cellular targets and signaling pathways modulated by the compound.
Workflow for Elucidating Mechanism of Action
References
Jaspine B: A Deep Dive into its Biological Activity and Cytotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaspine B, a natural anhydrophytosphingosine derived from the marine sponge Jaspis sp., has garnered significant attention in the scientific community for its potent cytotoxic and anti-cancer properties. This technical guide provides a comprehensive overview of the biological activity of Jaspine B, with a particular focus on its cytotoxic effects and the underlying molecular mechanisms. We will delve into the signaling pathways modulated by Jaspine B, present its cytotoxic profile across various cancer cell lines, and provide detailed experimental protocols for key assays used to characterize its activity.
Biological Activity and Mechanism of Action
The primary mechanism of action of Jaspine B revolves around the disruption of sphingolipid metabolism, a critical pathway involved in regulating cell growth, proliferation, differentiation, and death.[1][2][3][4] Sphingolipids, such as ceramides (B1148491) and sphingosine-1-phosphate (S1P), act as signaling molecules, and the balance between them often dictates a cell's fate.
Jaspine B exerts its effects by primarily inhibiting two key enzymes in the sphingolipid pathway:
-
Sphingomyelin Synthase (SMS): Jaspine B strongly inhibits SMS, the enzyme responsible for the conversion of ceramide to sphingomyelin.[1] This inhibition leads to an intracellular accumulation of ceramide.[1]
-
Ceramide Synthases (CerS): Jaspine B also acts as a competitive inhibitor of ceramide synthases, which are responsible for the synthesis of ceramide itself.[3][5] This action further contributes to the alteration of the cellular sphingolipid profile.
The accumulation of ceramide is a central event in the biological activity of Jaspine B, triggering several distinct cell death pathways.
Cytotoxicity of Jaspine B
Jaspine B exhibits significant cytotoxic activity against a broad range of cancer cell lines, often in the sub-micromolar to low micromolar range. Its efficacy has been demonstrated in various cancer models, including melanoma, cervical cancer, gastric cancer, lung adenocarcinoma, and hepatocellular carcinoma.[1][2][5][6][7]
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| B16 (murine) | Melanoma | Dose- and time-dependent | [1] |
| SK-Mel28 (human) | Melanoma | Dose- and time-dependent | [1] |
| HeLa | Cervical Carcinoma | 0.61 ± 0.27 µmol/l | [2] |
| NIH 3T3 (murine) | Embryonic Fibroblast | 4.6 ± 0.9 mmol/l | [2] |
| HGC-27 | Gastric Cancer | Not specified | [3][6] |
| A549 | Lung Adenocarcinoma | 2.05 µM | [5] |
| HepG2 | Hepatocellular Carcinoma | 2.6 µM | [7] |
| PC-3 | Prostate Cancer | 0.85 µM (for analogue 7f) | [8] |
Cell Death Pathways Induced by Jaspine B
The accumulation of ceramide and the broader disruption of sphingolipid metabolism by Jaspine B can initiate at least three distinct types of programmed cell death: apoptosis, autophagy, and methuosis.
Apoptosis
Jaspine B is a potent inducer of apoptosis, a well-characterized form of programmed cell death. In melanoma and HeLa cells, Jaspine B treatment leads to classic apoptotic events, including:[1][2]
-
Phosphatidylserine externalization: A marker of early apoptosis.[1]
-
Cytochrome c release: Indicating mitochondrial involvement.[1]
-
Caspase activation: Jaspine B treatment has been shown to lead to the processing and activation of caspases, the key executioners of apoptosis.[1] Specifically, in HeLa cells, an upregulation of TNF-α, FasL, and Caspase-8 suggests the involvement of the extrinsic apoptotic pathway.[2]
The pro-apoptotic effects of Jaspine B are strongly linked to its ability to increase intracellular ceramide levels.[1][2]
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methuosis Contributes to Jaspine-B-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. kumc.edu [kumc.edu]
- 8. Methuosis Contributes to Jaspine-B-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Pachastrissamine: A Marine-Derived Sphingolipid with Potent Anti-Tumor Properties
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pachastrissamine, also known as Jaspine B, is a naturally occurring anhydrophytosphingosine isolated from marine sponges of the Pachastrissa and Jaspis species. This unique cyclic sphingolipid analogue has demonstrated significant cytotoxic and anti-proliferative activities against a range of human cancer cell lines. Its multifaceted mechanism of action, primarily centered around the disruption of sphingolipid metabolism and signaling, positions it as a compelling candidate for further investigation in oncological drug development. This document provides a comprehensive overview of the current understanding of Pachastrissamine's anti-tumor potential, including its cytotoxic profile, mechanisms of action, and detailed experimental methodologies to facilitate further research.
Introduction
The relentless pursuit of novel anti-cancer agents has led researchers to explore the vast chemical diversity of marine organisms. Pachastrissamine, a marine-derived sphingolipid, has emerged as a promising lead compound with potent cytotoxic effects.[1] Unlike conventional chemotherapeutics, Pachastrissamine and its synthetic analogues exhibit a distinct mechanism of action, primarily targeting the intricate network of sphingolipid signaling pathways that are frequently dysregulated in cancer. This guide synthesizes the available preclinical data on Pachastrissamine, offering a technical resource for scientists engaged in the discovery and development of next-generation cancer therapies.
Cytotoxic Activity of Pachastrissamine and its Analogues
Pachastrissamine has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies. The tables below summarize the quantitative data on the in vitro cytotoxicity of Pachastrissamine (Jaspine B), its stereoisomers, and synthetic analogues.
Table 1: Cytotoxic Activity (IC50) of Pachastrissamine (Jaspine B) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.41 | [2] |
| MCF-7 | Breast Cancer | 2.35 | [2] |
| Jurkat | T-cell Leukemia | Not specified | [2] |
| P388 | Murine Leukemia | 0.01 mg/mL | [1] |
| A549 | Lung Adenocarcinoma | 0.01 mg/mL | [1] |
| HT29 | Colon Carcinoma | 0.01 mg/mL | [1] |
| Mel 28 | Melanoma | 0.01 mg/mL | [1] |
| B16 | Murine Melanoma | Dose-dependent decrease in viability | [1] |
| SK-Mel28 | Human Melanoma | Dose-dependent decrease in viability | [1] |
| HGC-27 | Gastric Cancer | 3, 5, and 12 µM (dose-dependent) | [3][4] |
Table 2: Comparative Cytotoxicity of Pachastrissamine Stereoisomers and Clinically Used Anti-Cancer Drugs
| Compound | Cell Lines | IC50 Range (µM) | Reference |
| Pachastrissamine HCl (1·HCl) | MDA-MB-231, MCF-7, Jurkat | 0.41 - 2.35 | [2] |
| ent-1·HCl (antipode) | MDA-MB-231, MCF-7, Jurkat | 4.07 - 5.69 | [2] |
| 4·HCl (stereoisomer) | MDA-MB-231, MCF-7, Jurkat | 4.28 - 6.10 | [2] |
| Cisplatin | MDA-MB-231, MCF-7, Jurkat | 11.4 - 14.7 | [2] |
| Etoposide | MDA-MB-231, MCF-7, Jurkat | 1.2 - 21.2 | [2] |
Mechanism of Action
The anti-tumor activity of Pachastrissamine is attributed to its ability to modulate several critical cellular processes, primarily by interfering with sphingolipid metabolism and signaling. The key mechanisms identified to date include the induction of apoptosis, a form of programmed cell death, and in certain cellular contexts, a non-apoptotic form of cell death known as methuosis.
Induction of Apoptosis via Disruption of Ceramide Metabolism
In melanoma cells, Pachastrissamine triggers apoptosis by increasing intracellular levels of ceramides (B1148491).[1] Ceramides are pro-apoptotic sphingolipids, and their accumulation is a critical event in the initiation of cell death. Pachastrissamine achieves this by inhibiting the enzyme sphingomyelin (B164518) synthase (SMS), which is responsible for the conversion of ceramide to sphingomyelin.[1] This inhibition leads to a buildup of ceramide, which in turn initiates the apoptotic cascade, characterized by phosphatidylserine (B164497) externalization, cytochrome c release, and caspase activation.[1] Furthermore, studies have shown that Pachastrissamine also inhibits ceramide synthases (CerS), leading to the accumulation of dihydrosphingosine and sphingosine (B13886), which can also contribute to cytotoxicity.[4]
Inhibition of Sphingosine Kinases (SphK)
Pachastrissamine and its stereoisomers have been shown to be moderate to potent inhibitors of sphingosine kinases 1 and 2 (SphK1 and SphK2).[5] These enzymes are critical regulators of the "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). By inhibiting SphKs, Pachastrissamine further shifts this balance towards apoptosis.
Induction of Non-Apoptotic Cell Death (Methuosis)
Interestingly, in gastric cancer cells (HGC-27), Pachastrissamine induces an atypical, caspase-independent cell death characterized by the formation of large cytoplasmic vacuoles derived from macropinosomes.[3][4] This form of cell death, termed methuosis, appears to be independent of its effects on sphingolipid metabolism.[4] This suggests that Pachastrissamine may have multiple, cell-type-specific mechanisms of action.
Inhibition of Atypical Protein Kinase C (PKC)
Several stereoisomers of Pachastrissamine have been found to inhibit atypical protein kinase C (PKC) isoforms, specifically PKCζ and PKCι.[5] These kinases are involved in various cellular processes, including proliferation and survival, and their inhibition may contribute to the overall anti-tumor effect of Pachastrissamine.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Pachastrissamine.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Pachastrissamine.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Pachastrissamine (or its analogues) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Pachastrissamine (typically in a serial dilution) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent alone).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
If using a solubilizing agent other than DMSO, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. If using DMSO, it can be added directly to the medium containing MTT.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
Pachastrissamine
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Pachastrissamine at the desired concentration and for the appropriate time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Sphingosine Kinase Inhibition Assay
This assay measures the ability of Pachastrissamine to inhibit the enzymatic activity of SphK. A common method involves the use of radiolabeled ATP.
-
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine (substrate)
-
Pachastrissamine (inhibitor)
-
[γ-33P]ATP or [γ-32P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M NaCl, 20% glycerol, 1 mM β-mercaptoethanol, 3 mM MgCl2, 10 mM NaF, 1 mM deoxypyridoxine, 1 mM sodium orthovanadate)
-
Lipid extraction solution (e.g., chloroform:methanol:HCl)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, sphingosine, and the desired concentration of Pachastrissamine.
-
Initiate the reaction by adding the recombinant SphK enzyme and [γ-33P]ATP.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the lipid extraction solution.
-
Separate the radiolabeled sphingosine-1-phosphate product from the unreacted [γ-33P]ATP by TLC.
-
Quantify the amount of radiolabeled S1P using a scintillation counter.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
Conclusion and Future Directions
Pachastrissamine represents a promising marine-derived scaffold for the development of novel anti-cancer therapeutics. Its ability to target multiple nodes within the sphingolipid signaling network provides a compelling rationale for its potent cytotoxic effects. The dual mechanisms of inducing both apoptosis and, in some cases, a non-apoptotic form of cell death, suggest that it may be effective against a broad range of tumors with different genetic backgrounds and resistance mechanisms.
Future research should focus on several key areas:
-
In vivo efficacy studies: To translate the promising in vitro data, comprehensive animal studies are required to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of Pachastrissamine and its optimized analogues.
-
Structure-Activity Relationship (SAR) studies: Further synthesis and biological evaluation of Pachastrissamine analogues will be crucial to identify compounds with improved potency, selectivity, and drug-like properties.
-
Combination therapies: Investigating the synergistic effects of Pachastrissamine with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.
-
Biomarker discovery: Identifying predictive biomarkers of response to Pachastrissamine will be essential for patient stratification in future clinical trials.
References
- 1. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pachastrissamine (jaspine B) and its stereoisomers inhibit sphingosine kinases and atypical protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vitro Profile of NSC 601980: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 601980 is a chemical entity investigated for its potential anti-tumor properties. This technical guide provides a comprehensive summary of the available in vitro screening data for this compound, with a focus on presenting quantitative results in a clear, structured format. Detailed experimental methodologies are provided for the cited screening platforms, and logical workflows are visualized to aid in the understanding of the screening processes.
Data Presentation
The primary source of publicly available in vitro screening data for this compound originates from studies conducted by the National Cancer Institute (NCI). The compound was evaluated in the NCI-60 human tumor cell line screen, a panel of 60 different human cancer cell lines representing various histologies. Additionally, initial screening appears to have been conducted using a yeast-based assay.
NCI-60 Human Tumor Cell Line Screen
This compound was subjected to the NCI-60 screen, which measures the growth inhibition (GI50) for each cell line. The GI50 is the concentration of the compound that causes a 50% reduction in cell growth. While the complete dataset for the 60 cell lines is not publicly available, data for two colon cancer cell lines have been reported.
| Cell Line | Tissue of Origin | Log(GI50) (M) | GI50 (µM) |
| COLO205 | Colon | -6.6 | 0.251 |
| HT29 | Colon | -6.9 | 0.126 |
Table 1: Growth Inhibition (GI50) Data for this compound in Select NCI-60 Cell Lines
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen Protocol (Sulforhodamine B Assay)
The NCI-60 screen utilizes the Sulforhodamine B (SRB) assay to determine cytotoxicity. This colorimetric assay estimates cell number by staining total cellular protein.
Principle: The SRB dye binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Methodology:
-
Cell Plating: Cells are seeded into 96-well microtiter plates at their optimal plating densities and incubated for 24 hours.
-
Compound Addition: this compound, solubilized in an appropriate solvent (e.g., DMSO), is serially diluted and added to the wells. A control well with solvent only is included.
-
Incubation: Plates are incubated for a further 48 hours.
-
Cell Fixation: The incubation is terminated by fixing the cells with cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is read on a plate reader at a wavelength of 515 nm.
-
Data Analysis: The GI50 value is calculated from the dose-response curve generated from the absorbance data.
Yeast-Based Anticancer Drug Screen
Initial screening of this compound was reportedly performed using a yeast-based assay. While the specific protocol for this compound is not detailed in the available literature, a general methodology for such screens is outlined below.
Principle: Yeast (typically Saccharomyces cerevisiae) serves as a eukaryotic model organism. Many fundamental cellular processes, such as cell cycle control and DNA repair, are conserved between yeast and human cells. By using yeast strains with specific genetic modifications that mimic cancer-related alterations, researchers can screen for compounds that selectively inhibit the growth of these "cancer-like" yeast cells.
General Methodology:
-
Yeast Strain Selection: A panel of yeast strains, including a wild-type control and various mutant strains with deletions or mutations in genes related to cancer (e.g., cell cycle checkpoints, DNA repair pathways), is selected.
-
Culture Preparation: Yeast strains are grown in liquid culture to a specific density.
-
Compound Plating: this compound is added to 96-well or 384-well plates at various concentrations.
-
Yeast Inoculation: The yeast cultures are inoculated into the wells containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 24-48 hours).
-
Growth Measurement: Yeast growth is typically measured by monitoring the optical density (OD) at 600 nm using a plate reader.
-
Data Analysis: The growth inhibition for each strain is calculated, and compounds showing selective toxicity towards the mutant strains are identified as potential anticancer agents.
Mandatory Visualizations
Caption: NCI-60 Sulforhodamine B (SRB) Assay Workflow.
Caption: General Workflow for a Yeast-Based Anticancer Drug Screen.
Signaling Pathways and Mechanism of Action
Despite the existence of in vitro screening data, there is currently no publicly available information detailing the mechanism of action or the specific cellular signaling pathways affected by this compound. The NCI-60 data, when available for the full panel, can be used in the NCI's COMPARE analysis program. This program compares the compound's pattern of activity across the 60 cell lines to the patterns of thousands of other compounds with known mechanisms of action. This can provide hypotheses about the potential molecular target or pathway. However, without the full dataset, such an analysis cannot be performed.
Further biochemical and cell-based assays would be required to elucidate the precise molecular target and the downstream signaling consequences of this compound treatment.
Conclusion
This compound has demonstrated growth inhibitory activity against colon cancer cell lines in the NCI-60 screen. The available data, while limited, suggests a potential for anti-tumor efficacy. The provided experimental protocols for the NCI-60 and yeast-based screens offer a foundational understanding of how such compounds are evaluated in a high-throughput setting. A significant knowledge gap remains concerning the compound's mechanism of action and its impact on cellular signaling pathways. Future research, including a full analysis of the NCI-60 data and dedicated mechanistic studies, will be crucial to fully understand the therapeutic potential of this compound.
Jaspine B: A Deep Dive into its Molecular Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaspine B, a natural anhydrophytosphingosine isolated from marine sponges, has garnered significant attention in the scientific community for its potent cytotoxic and anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular targets of Jaspine B, focusing on its interactions with key enzymes in the sphingolipid metabolism pathway. By elucidating its mechanisms of action, this document aims to provide a comprehensive resource for researchers and professionals involved in drug discovery and development. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways affected by this compelling marine natural product.
Primary Molecular Targets: Enzymes of Sphingolipid Metabolism
Jaspine B exerts its profound biological effects primarily by modulating the activity of several crucial enzymes involved in sphingolipid metabolism. This interference disrupts the delicate balance of bioactive sphingolipids, such as ceramide and sphingosine-1-phosphate (S1P), which are critical regulators of cell fate decisions, including apoptosis, proliferation, and survival.[3][4]
Sphingomyelin (B164518) Synthase (SMS)
One of the primary and well-documented targets of Jaspine B is sphingomyelin synthase (SMS) .[3][5][6][7] SMS is a key enzyme that catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, resulting in the synthesis of sphingomyelin and diacylglycerol.
By inhibiting SMS, Jaspine B leads to a significant accumulation of intracellular ceramide .[3][8] Ceramide is a potent pro-apoptotic lipid second messenger, and its elevated levels trigger a cascade of events leading to programmed cell death.[9] The pro-apoptotic effects of Jaspine B have been shown to be dependent on SMS activity, as cells with depleted SMS1 are more sensitive to the compound, while overexpression of SMS1 confers resistance.[3]
Ceramide Synthases (CerS)
Jaspine B also functions as a competitive inhibitor of ceramide synthases (CerS) .[10][11] CerS are a family of enzymes responsible for the N-acylation of sphingoid bases (like sphinganine (B43673) and sphingosine) to form dihydroceramide (B1258172) and ceramide, respectively.[12]
Inhibition of CerS by Jaspine B leads to the accumulation of sphingoid bases, such as dihydrosphingosine and sphingosine (B13886), and their phosphorylated forms.[10] This disruption of de novo ceramide synthesis contributes to the overall alteration of the sphingolipidome and the induction of atypical, non-apoptotic cell death pathways in certain cancer cell types.[10]
Sphingosine Kinases (SphK1 and SphK2)
Jaspine B and its stereoisomers have been demonstrated to inhibit sphingosine kinases (SphK1 and SphK2) .[13] These oncogenic enzymes phosphorylate sphingosine to generate sphingosine-1-phosphate (S1P), a critical signaling molecule that promotes cell survival, proliferation, and migration, often acting in opposition to the effects of ceramide.
By inhibiting SphK1, Jaspine B reduces the levels of S1P, thereby shifting the cellular balance towards the pro-apoptotic effects of ceramide.[4][14] The anti-cancer activity of Jaspine B in hepatocellular carcinoma has been directly linked to its inhibition of SphK1 and the subsequent reduction in plasma S1P levels.[4][14]
Quantitative Data on Jaspine B Activity
The following tables summarize the reported cytotoxic and inhibitory activities of Jaspine B against various cancer cell lines and molecular targets.
Table 1: Cytotoxicity of Jaspine B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 0.61 ± 0.27 µmol/l | [9] |
| HepG2 | Hepatocellular Carcinoma | 2.6 µM | [4][14] |
| A549 | Lung Carcinoma | IC50 = 0.24 µM | [1] |
| B16 | Murine Melanoma | Dose- and time-dependent decrease in viability | [3] |
| SK-Mel28 | Human Melanoma | Dose- and time-dependent decrease in viability | [3] |
| HGC-27 | Gastric Cancer | Time- and dose-dependent cytotoxicity | [10] |
Table 2: Inhibitory Activity of Jaspine B against Molecular Targets
| Target Enzyme | Cell Line/System | IC50 Value/Effect | Reference |
| Sphingosine Kinase 1 (SphK1) | HepG2 | 1.4 µM | [4][14] |
| Sphingosine Kinase 1 (SphK1) | in vitro | Moderate to potent inhibition | [13] |
| Sphingosine Kinase 2 (SphK2) | in vitro | Moderate to potent inhibition | [13] |
| Atypical Protein Kinase C (PKCζ and PKCι) | in vitro | Inhibition by several stereoisomers | [13] |
| Sphingomyelin Synthase (SMS) | Melanoma cells | Strong inhibition | [3] |
| Ceramide Synthases (CerS) | Gastric cancer cells | Competitive inhibition | [10] |
Signaling Pathways Modulated by Jaspine B
The interaction of Jaspine B with its molecular targets triggers a cascade of downstream signaling events, ultimately leading to cell death.
Induction of Apoptosis
In many cancer cell lines, Jaspine B is a potent inducer of apoptosis.[3][4][9] The accumulation of ceramide, due to SMS inhibition, is a key initiating event. This leads to the activation of the extrinsic apoptotic pathway, characterized by the upregulation of TNF-α and FasL, and the activation of caspase-8.[9] Downstream events include the release of cytochrome c from the mitochondria, activation of caspase-3, and cleavage of PARP.[3][9]
Induction of Methuosis
In some cancer cell lines, such as gastric and lung adenocarcinoma cells, Jaspine B induces a non-apoptotic form of cell death called methuosis.[10][11][15][16] This is characterized by the formation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[15] Interestingly, this vacuolation and subsequent cell death appear to be independent of its effects on sphingolipid metabolism.[10][15] Evidence suggests the involvement of 5' AMP-activated protein kinase (AMPK) activation in Jaspine B-induced vacuolation, independent of the PI3K/Akt/mTORC1 axis.[11][15][17]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. While full, detailed protocols are found within the materials and methods sections of the cited literature, this section outlines the general principles of key assays used to investigate the molecular targets of Jaspine B.
General Workflow for Target Identification and Validation
Sphingomyelin Synthase (SMS) Activity Assay
-
Principle: This assay measures the production of a labeled product (e.g., radiolabeled or fluorescently tagged sphingomyelin) from ceramide and a labeled phosphatidylcholine analog.
-
General Protocol:
-
Prepare cell lysates or purified SMS enzyme.
-
Incubate the enzyme preparation with a ceramide substrate and a labeled phosphatidylcholine donor (e.g., [14C]phosphatidylcholine) in a suitable buffer.
-
Add Jaspine B at various concentrations to the reaction mixture.
-
Stop the reaction after a defined incubation period.
-
Extract the lipids from the reaction mixture.
-
Separate the labeled sphingomyelin product from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantify the amount of labeled product formed using scintillation counting or fluorescence imaging.
-
Calculate the percentage of inhibition at each Jaspine B concentration to determine the IC50 value.
-
Ceramide Synthase (CerS) Activity Assay
-
Principle: This assay measures the incorporation of a labeled fatty acyl-CoA into a sphingoid base to form ceramide.
-
General Protocol:
-
Prepare microsomal fractions from cells or tissues, which are enriched in CerS.
-
Incubate the microsomes with a sphingoid base substrate (e.g., sphinganine) and a labeled fatty acyl-CoA (e.g., [14C]stearoyl-CoA).
-
Include Jaspine B at various concentrations in the incubation mixture.
-
After incubation, terminate the reaction and extract the total lipids.
-
Separate the newly synthesized labeled ceramide from the substrates by TLC.
-
Quantify the radiolabeled ceramide using autoradiography or a phosphorimager.
-
Determine the inhibitory effect of Jaspine B on CerS activity.
-
Sphingosine Kinase (SphK) Activity Assay
-
Principle: This assay quantifies the phosphorylation of sphingosine to S1P using radiolabeled ATP.
-
General Protocol:
-
Use cell lysates or recombinant SphK enzyme.
-
Prepare a reaction mixture containing the enzyme, sphingosine substrate, and [γ-32P]ATP in a kinase buffer.
-
Add varying concentrations of Jaspine B to the reaction.
-
Incubate the mixture to allow the phosphorylation reaction to proceed.
-
Stop the reaction and spot the mixture onto a TLC plate.
-
Separate the radiolabeled S1P product from the unreacted [γ-32P]ATP.
-
Visualize and quantify the [32P]S1P product using autoradiography.
-
Calculate the IC50 value for Jaspine B's inhibition of SphK activity.
-
Cell Viability and Apoptosis Assays
-
MTT/SRB Assays (Cell Viability): These colorimetric assays measure the metabolic activity or total protein content of viable cells, respectively, after treatment with Jaspine B to determine the IC50 for cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis): This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is externalized on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Conclusion and Future Directions
Jaspine B is a potent bioactive marine natural product with a multi-targeted mechanism of action centered on the disruption of sphingolipid metabolism. Its ability to inhibit key enzymes such as sphingomyelin synthase, ceramide synthases, and sphingosine kinases leads to a profound imbalance in the levels of critical lipid signaling molecules, ultimately driving cancer cells towards apoptosis or other forms of cell death like methuosis. The quantitative data and understanding of the signaling pathways involved provide a solid foundation for its further investigation as a potential anti-cancer therapeutic.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Jaspine B to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Comprehensive in vivo studies in various cancer models are needed to translate the promising in vitro findings.[6][7][14]
-
Combination Therapies: Investigating the synergistic effects of Jaspine B with existing chemotherapeutic agents.
-
Identification of Additional Targets: Unbiased screening approaches could reveal other molecular targets that contribute to the pleiotropic effects of Jaspine B.
By continuing to unravel the complexities of Jaspine B's interactions within the cell, the scientific community can better harness its therapeutic potential in the fight against cancer.
References
- 1. Stereoselective Synthesis of Cytotoxic Anhydrophytosphingosine Pachastrissamine (Jaspine B) from D-Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine cytotoxic jaspine B and its stereoisomers: biological activity and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Jaspine B Hydrochloride-induced Apoptosis in HeLa Cells Is Associated With Disrupted Sphingolipid Metabolism and Ceramide Overload | Anticancer Research [ar.iiarjournals.org]
- 10. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methuosis Contributes to Jaspine-B-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pachastrissamine (jaspine B) and its stereoisomers inhibit sphingosine kinases and atypical protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingolipid modulation and anti-tumor activity of Jaspine B in HepG2 bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Uncharted Territory: The Link Between NSC 601980 and Sphingolipid Metabolism Disruption Remains Elusive
Despite a comprehensive investigation into the scientific literature, a direct link between the anti-tumor compound NSC 601980 and the disruption of sphingolipid metabolism has not been established. While sphingolipid metabolism is a well-recognized and critical pathway in cancer biology, current research does not implicate this compound as a modulator of this intricate network.
This compound has been identified as a compound with anti-tumor properties, notably showing inhibitory effects on the proliferation of colon cancer cell lines such as COLO205 and HT29. However, its precise mechanism of action and specific cellular targets remain largely uncharacterized in publicly available research. Extensive searches for data on this compound's effects on key enzymes and intermediates in the sphingolipid pathway, including ceramide, sphingosine-1-phosphate (S1P), and the enzymes that regulate their balance, have not yielded any specific findings.
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis (programmed cell death), and drug resistance. The balance between pro-apoptotic ceramide and pro-survival S1P, often referred to as the "sphingolipid rheostat," is a key determinant of cell fate. Disruption of this balance is a hallmark of many cancers and is a focal point for the development of novel cancer therapies.
Numerous compounds that target sphingolipid metabolism have been investigated as potential anti-cancer agents. These therapies often aim to increase ceramide levels or inhibit S1P signaling to promote cancer cell death. However, based on the available scientific literature, this compound is not currently classified among these agents.
Given the absence of direct evidence connecting this compound to sphingolipid metabolism disruption, it is not possible to provide an in-depth technical guide on this specific topic. The core requirements of detailing quantitative data, experimental protocols, and signaling pathways related to this compound's impact on this pathway cannot be fulfilled due to the lack of foundational research.
Alternative Focus: The Critical Role of Sphingolipid Metabolism in Cancer
For researchers, scientists, and drug development professionals interested in the intersection of lipid metabolism and oncology, a wealth of information is available on the broader topic of targeting sphingolipid metabolism for cancer therapy . This area of research encompasses a wide range of therapeutic strategies, including:
-
Inhibition of Sphingosine Kinases (SphK1 and SphK2): These enzymes produce the pro-survival molecule S1P. Inhibitors of SphK are actively being investigated to shift the sphingolipid balance towards apoptosis.
-
Modulation of Ceramide Levels: Strategies to increase intracellular ceramide, a pro-apoptotic lipid, include the use of ceramide analogues and inhibitors of enzymes that degrade ceramide, such as ceramidases.
-
Targeting Ceramide Synthases (CerS): These enzymes are responsible for the synthesis of ceramide. Modulating the activity of specific CerS isoforms is being explored as a therapeutic approach.
Research in these areas has yielded significant quantitative data and well-established experimental protocols. Signaling pathways illustrating the intricate network of sphingolipid metabolism and its role in cancer are also well-documented.
Should you be interested in a detailed technical guide on one of these related and well-researched topics, a comprehensive and data-rich whitepaper can be generated to meet the specified core requirements.
Methodological & Application
Application Notes and Protocols for NSC 601980 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 601980 is an anti-tumor compound identified through screening programs with demonstrated activity against various cancer cell lines. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound. The information is intended to guide researchers in designing and executing experiments to assess the anti-proliferative and cytotoxic effects of this compound.
Data Presentation
The anti-proliferative activity of this compound has been evaluated against the National Cancer Institute's (NCI) 60 human cancer cell line panel. The data is presented in terms of GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration). The values are expressed in -log10(Molar concentration), where a higher value indicates greater potency.
| Cell Line | Cancer Type | GI50 (-log10 M) | TGI (-log10 M) | LC50 (-log10 M) |
| Leukemia | ||||
| CCRF-CEM | 6.79 | 6.13 | 5.51 | |
| HL-60(TB) | 6.94 | 6.22 | 5.48 | |
| K-562 | 7.02 | 6.27 | 5.51 | |
| MOLT-4 | 6.88 | 6.18 | 5.49 | |
| RPMI-8226 | 7.01 | 6.25 | 5.51 | |
| SR | 6.74 | 6.06 | 5.45 | |
| Non-Small Cell Lung Cancer | ||||
| A549/ATCC | 7.06 | 6.31 | 5.58 | |
| EKVX | 6.74 | 6.05 | 5.42 | |
| HOP-62 | 6.99 | 6.24 | 5.53 | |
| HOP-92 | 6.91 | 6.2 | 5.5 | |
| NCI-H226 | 7.01 | 6.26 | 5.54 | |
| NCI-H23 | 6.99 | 6.24 | 5.53 | |
| NCI-H322M | 6.9 | 6.19 | 5.5 | |
| NCI-H460 | 6.98 | 6.23 | 5.52 | |
| NCI-H522 | 7.03 | 6.28 | 5.55 | |
| Colon Cancer | ||||
| COLO 205 | 7.2 | 6.4 | 5.62 | |
| HCC-2998 | 7.04 | 6.29 | 5.56 | |
| HCT-116 | 7.1 | 6.33 | 5.58 | |
| HCT-15 | 7.02 | 6.27 | 5.54 | |
| HT29 | 7.22 | 6.41 | 5.62 | |
| KM12 | 7.08 | 6.32 | 5.57 | |
| SW-620 | 7.05 | 6.3 | 5.56 | |
| CNS Cancer | ||||
| SF-268 | 6.96 | 6.22 | 5.51 | |
| SF-295 | 7.09 | 6.33 | 5.58 | |
| SF-539 | 6.93 | 6.21 | 5.51 | |
| SNB-19 | 6.94 | 6.21 | 5.51 | |
| SNB-75 | 7.06 | 6.3 | 5.56 | |
| U251 | 6.93 | 6.2 | 5.5 | |
| Melanoma | ||||
| LOX IMVI | 7.01 | 6.26 | 5.54 | |
| MALME-3M | 7.02 | 6.27 | 5.55 | |
| M14 | 6.99 | 6.24 | 5.53 | |
| SK-MEL-2 | 6.91 | 6.19 | 5.5 | |
| SK-MEL-28 | 6.97 | 6.23 | 5.52 | |
| SK-MEL-5 | 6.94 | 6.21 | 5.51 | |
| UACC-257 | 6.99 | 6.25 | 5.53 | |
| UACC-62 | 7.03 | 6.28 | 5.55 | |
| Ovarian Cancer | ||||
| IGROV1 | 6.83 | 6.14 | 5.48 | |
| OVCAR-3 | 6.96 | 6.22 | 5.51 | |
| OVCAR-4 | 6.9 | 6.18 | 5.49 | |
| OVCAR-5 | 6.89 | 6.17 | 5.49 | |
| OVCAR-8 | 6.98 | 6.24 | 5.52 | |
| SK-OV-3 | 6.85 | 6.15 | 5.48 | |
| Renal Cancer | ||||
| 786-0 | 6.99 | 6.25 | 5.53 | |
| A498 | 7.04 | 6.29 | 5.56 | |
| ACHN | 6.97 | 6.23 | 5.52 | |
| CAKI-1 | 6.92 | 6.2 | 5.5 | |
| RXF 393 | 6.81 | 6.12 | 5.47 | |
| SN12C | 7 | 6.26 | 5.54 | |
| TK-10 | 6.95 | 6.22 | 5.51 | |
| UO-31 | 6.96 | 6.23 | 5.52 | |
| Prostate Cancer | ||||
| PC-3 | 6.92 | 6.2 | 5.5 | |
| DU-145 | 6.98 | 6.24 | 5.52 | |
| Breast Cancer | ||||
| MCF7 | 7.08 | 6.32 | 5.57 | |
| MDA-MB-231/ATCC | 7.03 | 6.28 | 5.55 | |
| HS 578T | 6.95 | 6.22 | 5.51 | |
| BT-549 | 6.91 | 6.19 | 5.5 | |
| T-47D | 7.06 | 6.3 | 5.56 | |
| MDA-MB-468 | 6.99 | 6.25 | 5.53 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for in vitro cell culture studies with this compound.
Caption: Putative signaling pathways affected by this compound in cancer cells.
Jaspine B: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Jaspine B in preclinical mouse models, with a focus on its application in cancer research. While direct in vivo studies in neurological and inflammatory disease models are limited, this document also presents proposed protocols based on the compound's known mechanism of action and data from analogous molecules.
Introduction to Jaspine B
Jaspine B is a naturally occurring anhydrophytosphingosine isolated from marine sponges. It has demonstrated potent cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the inhibition of sphingomyelin (B164518) synthase (SMS), leading to the accumulation of the pro-apoptotic lipid, ceramide.[1][2] This disruption of sphingolipid metabolism makes Jaspine B a compelling candidate for therapeutic development.
Jaspine B in Cancer Mouse Models
Jaspine B has been investigated as an anti-cancer agent in several mouse models, demonstrating significant efficacy in tumor growth suppression.
Quantitative Data Summary
| Indication | Mouse Model | Jaspine B Formulation | Dosage | Administration Route | Dosing Frequency | Key Findings | Reference |
| Synovial Sarcoma | Xenograft (Yamato-SS cell line) | Liposomal | 5 mg/kg | Oral | 3 times/week | Suppressed tumor growth | [3] |
| Melanoma | B16 melanoma cells (in vitro) | Plain | Dose-dependent | N/A | N/A | Decreased cell viability | [1] |
Experimental Protocols
Protocol 1: Evaluation of Liposomal Jaspine B in a Synovial Sarcoma Xenograft Model
-
Objective: To assess the in vivo anti-tumor efficacy of orally administered liposomal Jaspine B.
-
Mouse Strain: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Cell Line: Yamato-SS (human synovial sarcoma cell line).
-
Procedure:
-
Subcutaneously inject Yamato-SS cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare liposomal Jaspine B formulation and a vehicle control (empty liposomes).
-
Administer 5 mg/kg of liposomal Jaspine B or vehicle control orally, three times a week.
-
Monitor tumor volume and body weight regularly.
-
After a predetermined period (e.g., 4 weeks), euthanize the mice and excise the tumors for further analysis.
-
Protocol 2: Assessment of Jaspine B Cytotoxicity in Melanoma Cells (In Vitro Basis for In Vivo Studies)
-
Objective: To determine the dose-dependent cytotoxic effects of Jaspine B on melanoma cells.
-
Cell Line: B16 (murine melanoma) or SK-Mel28 (human melanoma).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Jaspine B for different time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard method such as the MTT assay.
-
Analyze the results to determine the IC50 (half-maximal inhibitory concentration) of Jaspine B.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of Jaspine B's anti-cancer activity is the inhibition of sphingomyelin synthase, which alters the balance of sphingolipids in the cell, leading to apoptosis.
Proposed Jaspine B Protocols for Neurological and Inflammatory Disease Mouse Models
Direct in vivo studies of Jaspine B in neurological and inflammatory mouse models are not yet available in the scientific literature. However, the role of sphingolipid metabolism in these diseases is an active area of research.[4][5] The following protocols are proposed based on this understanding and on studies of other sphingolipid synthesis inhibitors, such as myriocin.[6][7]
Rationale for Use in Neurological and Inflammatory Diseases
-
Neurodegenerative Diseases: Altered sphingolipid metabolism and ceramide accumulation have been implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][8] Modulating this pathway with Jaspine B could potentially offer neuroprotective effects.
-
Inflammatory Diseases: Ceramide is a known mediator of inflammatory signaling. By inhibiting its production, Jaspine B may exert anti-inflammatory effects.
Proposed Experimental Protocols
Protocol 3: Proposed Evaluation of Jaspine B in a Mouse Model of Neurodegeneration (e.g., ALS Model)
-
Objective: To investigate the potential neuroprotective effects of Jaspine B in a mouse model of Amyotrophic Lateral Sclerosis (ALS).
-
Mouse Model: SOD1-G93A transgenic mice.
-
Procedure:
-
Begin treatment at a pre-symptomatic or early-symptomatic stage.
-
Administer Jaspine B (a starting dose of 1-5 mg/kg, i.p. or oral, may be considered, subject to tolerability studies) or vehicle daily or every other day.
-
Monitor disease progression through behavioral tests (e.g., rotarod, grip strength) and body weight measurements.
-
At the study endpoint, collect spinal cord and brain tissues for histological and biochemical analysis (e.g., motor neuron counts, ceramide levels, inflammatory markers).
-
Protocol 4: Proposed Evaluation of Jaspine B in a Mouse Model of Acute Inflammation (e.g., LPS-induced)
-
Objective: To assess the anti-inflammatory effects of Jaspine B in a model of systemic inflammation.
-
Mouse Strain: C57BL/6.
-
Procedure:
-
Pre-treat mice with Jaspine B (a starting dose of 1-5 mg/kg, i.p. or oral) or vehicle for a specified period before inducing inflammation.
-
Induce systemic inflammation by intraperitoneal injection of lipopolysaccharide (LPS).
-
Collect blood samples at various time points post-LPS injection to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Harvest tissues (e.g., liver, spleen) for analysis of inflammatory cell infiltration and gene expression of inflammatory mediators.
-
Proposed Signaling Pathway and Experimental Workflow
The proposed therapeutic effect of Jaspine B in neuroinflammation involves the modulation of ceramide-mediated signaling pathways that contribute to neuronal stress and inflammation.
Conclusion and Future Directions
Jaspine B has shown promise as an anti-cancer agent in preclinical mouse models. The provided protocols offer a starting point for further investigation in this area. While its application in neurological and inflammatory diseases is still exploratory, the proposed protocols and the underlying scientific rationale provide a framework for future studies. Further research is warranted to establish the efficacy, optimal dosage, and safety of Jaspine B in a broader range of disease models.
References
- 1. Acid sphingomyelinase inhibition improves motor behavioral deficits and neuronal loss in an amyotrophic lateral sclerosis mouse model [bmbreports.org]
- 2. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disrupting Lipid Molecules Improves Symptoms in Mouse Model of Neurodegeneration | Technology Networks [technologynetworks.com]
- 7. pnas.org [pnas.org]
- 8. The Role of Sphingomyelin and Ceramide in Motor Neuron Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposomal Jaspine B Delivery
References
- 1. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphi… [ouci.dntb.gov.ua]
- 6. preprints.org [preprints.org]
- 7. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sphingolipid metabolism in cancer signalling and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gavinpublishers.com [gavinpublishers.com]
- 13. mdpi.com [mdpi.com]
- 14. Methuosis Contributes to Jaspine-B-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma | NSF Public Access Repository [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 21. romanpub.com [romanpub.com]
- 22. benchchem.com [benchchem.com]
- 23. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. brookhaveninstruments.com [brookhaveninstruments.com]
- 26. azonano.com [azonano.com]
- 27. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 28. expresspharma.in [expresspharma.in]
- 29. mdpi.com [mdpi.com]
- 30. texaschildrens.org [texaschildrens.org]
- 31. MTT assay overview | Abcam [abcam.com]
- 32. Liposome Cellular Uptake Study - CD Formulation [formulationbio.com]
- 33. Tailoring the lipid composition of nanoparticles modulates their cellular uptake and affects the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 35. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Evaluation of Jaspine B and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the marine natural product Jaspine B and its analogs, along with detailed protocols for evaluating their biological activity. Jaspine B has garnered significant interest in the scientific community for its potent cytotoxic effects against a range of cancer cell lines, primarily through the disruption of sphingolipid metabolism.
Introduction to Jaspine B
Jaspine B, also known as pachastrissamine (B1242356), is a naturally occurring anhydrophytosphingosine isolated from marine sponges of the Jaspis and Pachastrissa species. Its unique cyclic ether structure and potent biological activity have made it a compelling target for total synthesis and analog development. Jaspine B exerts its cytotoxic effects by inhibiting key enzymes in the sphingolipid pathway, including sphingomyelin (B164518) synthase (SMS) and ceramide synthases (CerS).[1][2] This inhibition leads to an accumulation of intracellular ceramides, triggering downstream signaling events that result in programmed cell death, such as apoptosis and a non-apoptotic form of cell death known as methuosis.[1][3][4]
Data Presentation: Cytotoxicity of Jaspine B and Analogs
The following table summarizes the reported 50% inhibitory concentration (IC50) values of Jaspine B and several of its synthetic analogs against various cancer cell lines. This data highlights the potent anti-proliferative activity of these compounds and provides a basis for structure-activity relationship (SAR) studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jaspine B | A549 | Lung Carcinoma | 0.24 | [5] |
| P388 | Leukemia | 0.01 µg/mL | [5] | |
| HT29 | Colon Carcinoma | 0.01 µg/mL | [5] | |
| MEL28 | Melanoma | 0.01 µg/mL | [5] | |
| B16 | Murine Melanoma | ~1.0 | [2] | |
| SK-Mel28 | Human Melanoma | ~2.5 | [2] | |
| 2-epi-Jaspine B analog (YHR17) | A375 | Melanoma | 0.68 | [6] |
| HCT116 | Colon Carcinoma | 1.32 | [6] | |
| HepG2 | Liver Carcinoma | 5.68 | [6] | |
| Aza-Jaspine B Analogues | Jurkat | T-cell Leukemia | Low µM range | |
| HeLa | Cervical Cancer | Low µM range |
Signaling Pathways of Jaspine B
Jaspine B's mechanism of action involves the intricate network of sphingolipid metabolism. The following diagram illustrates the key signaling pathways affected by Jaspine B, leading to apoptosis and methuosis.
Caption: Jaspine B inhibits SMS and CerS, leading to ceramide accumulation and apoptosis, and also induces methuosis.
Experimental Protocols
Total Synthesis of Jaspine B (Illustrative Workflow)
The total synthesis of Jaspine B has been achieved through various strategies. A common approach involves the stereoselective construction of the tetrahydrofuran (B95107) core, followed by the introduction of the aliphatic side chain. The following diagram outlines a representative synthetic workflow.
Caption: A generalized synthetic route to Jaspine B from a chiral starting material.
A detailed, step-by-step protocol for a specific total synthesis is beyond the scope of these notes but can be found in the cited literature.[7][8][9] Continuous flow techniques have also been successfully applied to the synthesis of Jaspine B, offering advantages in scalability and efficiency.[10]
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Jaspine B and its analogs on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Jaspine B or analog stock solution (in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sphingomyelin Synthase (SMS) Activity Assay
This assay measures the inhibitory effect of Jaspine B on SMS activity.
Materials:
-
Cell lysates or purified SMS enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
Phosphatidylcholine (PC)
-
Jaspine B or analog
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified enzyme with the assay buffer.
-
Inhibitor Addition: Add the desired concentration of Jaspine B or analog to the reaction mixture. Include a control without the inhibitor.
-
Substrate Addition: Initiate the reaction by adding the NBD-C6-ceramide and PC substrates.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using the appropriate solvent system to separate the fluorescently labeled sphingomyelin from the unreacted ceramide.
-
Quantification: Visualize the fluorescent spots using a fluorescence imaging system and quantify the intensity of the sphingomyelin spot.
-
Data Analysis: Calculate the percentage of SMS inhibition by comparing the fluorescence intensity of the sphingomyelin spot in the presence and absence of the inhibitor.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis induced by Jaspine B.
Materials:
-
Cells treated with Jaspine B or analog
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of Jaspine B for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the control.[11]
References
- 1. Methuosis Contributes to Jaspine-B-Induced Cell Death [mdpi.com]
- 2. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Cytotoxic Anhydrophytosphingosine Pachastrissamine (Jaspine B) from D-Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-epi-jaspine B analogs as selective sphingosine kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total synthesis of cytotoxic anhydrophytosphingosine pachastrissamine (jaspine B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
NSC 601980 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of NSC 601980 for experimental use. The protocols outlined below are intended to serve as a guide for researchers utilizing this compound in cell-based assays.
Solubility of this compound
This compound is an anti-tumor compound with limited solubility in aqueous solutions. The following table summarizes the known solubility data for this compound. Researchers should note that for many common laboratory solvents, the solubility of this compound has not been formally reported. It is recommended to perform small-scale solubility tests before preparing large quantities of stock solutions.
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL (119.86 mM) | Hygroscopic DMSO can impact solubility; it is recommended to use newly opened DMSO. Ultrasonic and warming may be required to fully dissolve the compound. |
| Water | Not Reported | - |
| Ethanol | Not Reported | - |
| Phosphate-Buffered Saline (PBS) | Not Reported | - |
| Cell Culture Media | Not Reported | - |
Preparation of this compound for In Vitro Experiments
The following protocol describes the preparation of a stock solution of this compound and its subsequent dilution for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or Phosphate-Buffered Saline (PBS)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath (optional)
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Aliquoting the Compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 248.28 g/mol ), add 402.77 µL of DMSO.
-
Dissolution: Vortex the solution vigorously to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for short intervals or warm the solution briefly at 37°C.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for DMSO stock solutions due to the potential for the compound to be retained by the filter membrane.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Protocol for Preparing Working Solutions:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Experimental Protocol: Cell Viability Assay using MTT
This protocol details a method to assess the effect of this compound on the viability of colon cancer cell lines, such as COLO205 and HT29, in which the compound has been shown to inhibit proliferation.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials:
-
COLO205 or HT29 cells
-
Complete cell culture medium (e.g., RPMI-1640 for COLO205, DMEM for HT29) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
96-well flat-bottom tissue culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or a suitable solubilization buffer
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.[3]
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
References
Application Notes and Protocols for Apoptosis Assay in HeLa Cells using NSC 601980
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 601980 is an investigational anti-tumor compound.[1] While its precise mechanism of action is still under investigation, related compounds in the National Cancer Institute (NCI) screening programs have been shown to induce apoptosis in various cancer cell lines. Notably, some analogous compounds, such as camptothecin (B557342), are known to be topoisomerase inhibitors that trigger programmed cell death.[2][3][4] These application notes provide a comprehensive guide for researchers to investigate the apoptotic effects of this compound on the human cervical cancer cell line, HeLa. The protocols outlined below describe established methods for detecting and quantifying apoptosis, including Annexin V/PI staining, caspase activity assays, Western blotting for key apoptotic proteins, and cell cycle analysis.
Disclaimer: Specific quantitative data for the effects of this compound on HeLa cells is limited in publicly available literature. The quantitative data and proposed signaling pathways presented herein are based on studies of analogous compounds and should be used as a guideline. Researchers must perform their own dose-response and time-course experiments to determine the optimal concentrations and incubation times for this compound.
Experimental Principles
The induction of apoptosis by this compound in HeLa cells can be evaluated through a series of well-established assays that measure key events in the apoptotic cascade. These include:
-
Annexin V/PI Staining: Detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis. Propidium iodide (PI) is used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and viable cells (Annexin V and PI negative).
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during the apoptotic cascade and are responsible for the cleavage of cellular substrates.
-
Western Blotting: Allows for the semi-quantitative analysis of pro- and anti-apoptotic proteins, such as the Bcl-2 family members (e.g., Bax, Bcl-2) and the cleavage of caspase substrates like poly(ADP-ribose) polymerase (PARP).
-
Cell Cycle Analysis: Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Apoptosis is often preceded by cell cycle arrest, and apoptotic cells can be identified as a "sub-G1" peak.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the described experiments. The values are hypothetical and should be replaced with experimental results.
Table 1: Cytotoxicity of this compound in HeLa Cells (MTT Assay)
| Treatment Time (hours) | IC50 (µM) |
| 24 | [Insert experimental value] |
| 48 | [Insert experimental value] |
| 72 | [Insert experimental value] |
Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V-FITC/PI Assay)
| Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 48 | [Insert experimental value] | [Insert experimental value] |
| [Concentration 1] | 48 | [Insert experimental value] | [Insert experimental value] |
| [Concentration 2] | 48 | [Insert experimental value] | [Insert experimental value] |
| [Concentration 3] | 48 | [Insert experimental value] | [Insert experimental value] |
Table 3: Caspase-3/7 Activity in HeLa Cells Treated with this compound
| Concentration (µM) | Treatment Time (hours) | Fold Increase in Caspase-3/7 Activity |
| 0 (Control) | 24 | 1.0 |
| [Concentration 1] | 24 | [Insert experimental value] |
| [Concentration 2] | 24 | [Insert experimental value] |
| [Concentration 3] | 24 | [Insert experimental value] |
Table 4: Cell Cycle Distribution of HeLa Cells Treated with this compound
| Concentration (µM) | Treatment Time (hours) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| 0 (Control) | 24 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| [Concentration 1] | 24 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| [Concentration 2] | 24 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| [Concentration 3] | 24 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. A preliminary dose-response experiment (e.g., using a wide range of concentrations from 0.1 to 100 µM) is recommended to determine the optimal concentration range. Based on data from analogous compounds, a starting range of 1-50 µM could be explored.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Annexin V-FITC/PI Apoptosis Assay
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
After treatment, harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
-
Materials:
-
Caspase-Glo® 3/7 Assay System (or a similar fluorometric or colorimetric caspase-3/7 assay kit)
-
96-well white-walled plates (for luminescence-based assays)
-
Luminometer (or fluorometer/spectrophotometer depending on the kit)
-
-
Protocol (for Caspase-Glo® 3/7 Assay):
-
Seed HeLa cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Western Blotting for Apoptotic Proteins
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
-
Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest treated cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Visualizations
Caption: Experimental workflow for apoptosis induction assay.
Caption: Proposed signaling pathway for apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor Of Topoisomerase I is Selectively Toxic For A Subset of Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSC606985, a novel camptothecin analog, induces apoptosis and growth arrest in prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Jaspine B in Lung Adenocarcinoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaspine B, a natural anhydrophytosphingosine derived from the marine sponge Jaspis sp., has demonstrated significant cytotoxic effects against various cancer cell lines. In the context of lung adenocarcinoma, Jaspine B has been shown to induce a unique form of non-apoptotic programmed cell death known as methuosis, characterized by extensive cytoplasmic vacuolization. This document provides detailed application notes on the effects of Jaspine B on lung adenocarcinoma cell lines and comprehensive protocols for key experimental assays.
Mechanism of Action
Jaspine B's primary mechanism of action in lung adenocarcinoma cells, particularly the A549 cell line, involves the induction of methuosis. This process is initiated by the activation of 5' AMP-activated protein kinase (AMPK). Notably, this activation occurs independently of the canonical PI3K/Akt/mTORC1 signaling pathway, which is a common target in cancer therapy. While discrete late apoptosis has been observed at longer treatment durations, methuosis appears to be the predominant form of cell death induced by Jaspine B in these cells.[1]
Data Presentation
Cytotoxicity of Jaspine B in Lung Adenocarcinoma Cell Lines
| Cell Line | IC50 Value (µM) | Citation |
| A549 | 2.05 | [2] |
Further studies are required to determine the IC50 values of Jaspine B in other lung adenocarcinoma cell lines such as H1299 and H1975.
Apoptotic Effects of Jaspine B on A549 Cells
| Treatment Condition | Description | Citation |
| 5 µM Jaspine B for 4 hours | Poor pro-apoptotic effect observed. | [1][2] |
| 1 µM Jaspine B for 24 hours | Discrete late apoptosis detected via Annexin V/PI staining and flow cytometry. | [1][2] |
Signaling Pathway and Experimental Workflow
Jaspine B Signaling Pathway in Lung Adenocarcinoma
Caption: Jaspine B signaling pathway in lung adenocarcinoma cells.
Experimental Workflow for Jaspine B Treatment
Caption: Experimental workflow for Jaspine B treatment of lung adenocarcinoma cells.
Experimental Protocols
Cell Culture
The human lung adenocarcinoma cell line A549 can be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells should be maintained in a humidified incubator at 37°C with 5% CO2. The doubling time for A549 cells is approximately 22-40 hours. For subculturing, rinse the cells with a 0.05-0.25% Trypsin/0.53 mM EDTA solution and detach them within 3-10 minutes. Neutralize the trypsin with complete media, centrifuge the cells, and resuspend the pellet in fresh media for plating.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plates
-
A549 cells
-
Jaspine B stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Jaspine B in complete medium.
-
Replace the medium in the wells with 100 µL of fresh medium containing the different concentrations of Jaspine B. Include a vehicle control (e.g., DMSO, final concentration not exceeding 0.1%).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Annexin V/PI Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
6-well plates
-
A549 cells
-
Jaspine B stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of Jaspine B (e.g., 1 µM, 5 µM) for the indicated times (e.g., 4 hours, 24 hours).
-
Harvest the cells by trypsinization, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
A549 cells
-
Jaspine B stock solution
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of Jaspine B for the desired duration.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and fix them by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Signaling Protein Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
A549 cells treated with Jaspine B
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-caspase-3, anti-PARP, anti-cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL reagent and imaging system
Protocol:
-
After treatment with Jaspine B, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilutions for some key antibodies are: anti-cleaved caspase-3 (1:1000), anti-Bax (1:2000).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent.
-
Use a loading control, such as β-actin, to normalize the expression of the target proteins.
References
Application Notes and Protocols: Investigating NSC 601980 in Hepatocellular Carcinoma Xenograft Models
Disclaimer: As of the latest literature review, there is no published data specifically detailing the use of NSC 601980 in hepatocellular carcinoma (HCC) xenograft models. The following application notes and protocols are provided as a comprehensive guide for researchers and drug development professionals interested in initiating such studies. The proposed mechanism of action is hypothetical and based on common signaling pathways implicated in HCC.
Introduction
Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The development of novel therapeutic agents is crucial for improving patient outcomes. This compound has been identified as an anti-tumor compound with observed inhibitory effects on the proliferation of colon cancer cell lines COLO205 and HT29.[1] However, its efficacy and mechanism of action in hepatocellular carcinoma have not been elucidated. This document provides a framework for evaluating this compound in preclinical HCC xenograft models.
Quantitative Data Summary (Templates)
The following tables are templates for organizing and presenting quantitative data from in vivo xenograft studies of this compound.
Table 1: In Vivo Antitumor Efficacy of this compound in HCC Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD (Day X) | Percent Tumor Growth Inhibition (%) | Mean Body Weight (g) ± SD (Day X) |
| Vehicle Control | - | - | N/A | ||
| This compound | |||||
| Positive Control |
Table 2: Biomarker Analysis from HCC Xenograft Tumors
| Treatment Group | Protein Analyzed | Mean Relative Expression ± SD | p-value vs. Vehicle |
| Vehicle Control | p-ERK | N/A | |
| Total ERK | N/A | ||
| Ki-67 | N/A | ||
| This compound | p-ERK | ||
| Total ERK | |||
| Ki-67 | |||
| Positive Control | p-ERK | ||
| Total ERK | |||
| Ki-67 |
Experimental Protocols
3.1. Cell Culture
-
Cell Lines: Select appropriate human HCC cell lines (e.g., HepG2, Huh7, SK-HEP-1).[2]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
3.2. HCC Xenograft Model Establishment
-
Animal Models: Utilize immunodeficient mice such as athymic nude (nu/nu) or SCID mice, 6-8 weeks of age.[3]
-
Cell Preparation: Harvest HCC cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.[4]
-
Subcutaneous Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers three times a week. Calculate tumor volume using the formula: (Length × Width²) / 2.[4]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.[5]
3.3. Drug Administration
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., DMSO, saline with Tween 80). The final concentration of the vehicle should be non-toxic to the animals.
-
Dosing and Schedule: Based on preliminary toxicity studies, determine the maximum tolerated dose. Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) according to the defined schedule (e.g., daily, twice weekly).
-
Control Groups: Include a vehicle control group and a positive control group (e.g., a standard-of-care drug for HCC like sorafenib).
3.4. Endpoint Analysis
-
Tumor Growth Inhibition: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors.
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in 10% neutral buffered formalin, embed in paraffin, and section for IHC analysis. Stain for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Snap-freeze a portion of the tumor tissue in liquid nitrogen for protein extraction. Perform Western blotting to analyze the expression and phosphorylation status of proteins in the hypothesized signaling pathway (e.g., Raf, MEK, ERK).
Visualizations
4.1. Hypothetical Signaling Pathway of this compound in HCC
Caption: Hypothetical inhibition of the Ras/Raf/MEK/ERK signaling pathway by this compound in HCC.
4.2. Experimental Workflow for In Vivo Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Jaspine B Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaspine B, a natural anhydrophytosphingosine derivative isolated from marine sponges, has garnered significant interest in cancer research due to its potent cytotoxic and anti-proliferative properties against various cancer cell lines.[1][2] Its mechanism of action primarily involves the disruption of sphingolipid metabolism.[3][4] Jaspine B acts as an inhibitor of enzymes such as sphingomyelin (B164518) synthase and ceramide synthases, leading to an accumulation of intracellular ceramides.[3][5] This accumulation triggers cellular stress and can induce programmed cell death, including apoptosis and, in some cell types, a non-apoptotic process known as methuosis.[6][7]
Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like Jaspine B. This high-throughput technique allows for the rapid quantitative analysis of multiple cellular parameters at the single-cell level. This application note provides detailed protocols for using flow cytometry to analyze three key cellular responses to Jaspine B treatment: apoptosis, cell cycle progression, and reactive oxygen species (ROS) production.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of cancer cells treated with Jaspine B. The specific values are illustrative and can vary depending on the cell line, concentration of Jaspine B, and duration of treatment.
Table 1: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| Jaspine B | 1 | 75 ± 3.5 | 15 ± 2.2 | 10 ± 1.8 |
| Jaspine B | 5 | 40 ± 4.2 | 35 ± 3.1 | 25 ± 2.7 |
| Jaspine B | 10 | 15 ± 2.8 | 45 ± 4.5 | 40 ± 3.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | Sub-G0/G1 Phase (%) (Apoptotic) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 2 ± 0.6 | 60 ± 4.1 | 25 ± 2.5 | 13 ± 1.9 |
| Jaspine B | 1 | 10 ± 1.5 | 65 ± 3.8 | 18 ± 2.1 | 7 ± 1.2 |
| Jaspine B | 5 | 25 ± 2.9 | 50 ± 4.5 | 15 ± 1.8 | 10 ± 1.5 |
| Jaspine B | 10 | 40 ± 3.7 | 35 ± 3.2 | 12 ± 1.6 | 13 ± 2.0 |
Table 3: Reactive Oxygen Species (ROS) Detection by DCFH-DA Staining
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS Production (vs. Control) |
| Vehicle Control | 0 | 500 ± 50 | 1.0 |
| Jaspine B | 1 | 1200 ± 110 | 2.4 |
| Jaspine B | 5 | 2500 ± 230 | 5.0 |
| Jaspine B | 10 | 4500 ± 400 | 9.0 |
| Positive Control (e.g., H₂O₂) | Varies | 5000 ± 450 | 10.0 |
Experimental Protocols
Cell Culture and Jaspine B Treatment
This initial step is critical for ensuring reproducible results.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Jaspine B stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator.
-
Prepare working concentrations of Jaspine B by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of Jaspine B or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Apoptosis Analysis using Annexin V/PI Staining
This dual-staining method differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: Annexin V is a protein with a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
Protocol:
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 or FL3 channel).
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases. Apoptotic cells with fragmented DNA will appear as a "sub-G0/G1" peak.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
Flow cytometry tubes
Protocol:
-
Harvest and wash the cells with PBS as described previously.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 30 minutes at 4°C (or overnight at -20°C for storage).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the PI fluorescence.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay measures the overall intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe.[5] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH.[6] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), and the fluorescence intensity is proportional to the amount of ROS.[8]
Materials:
-
DCFH-DA stock solution (in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Flow cytometry tubes
Protocol:
-
Treat cells with Jaspine B as described in the initial protocol.
-
At the end of the treatment period, remove the medium and wash the cells once with warm PBS.
-
Incubate the cells with a working solution of 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.[9]
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS for immediate analysis.
-
Analyze the samples by flow cytometry, detecting the DCF fluorescence (e.g., FITC/FL1 channel).
Signaling Pathways
Jaspine B induces apoptosis through a complex interplay of signaling pathways, primarily initiated by the accumulation of ceramides. This can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Disclaimer: These protocols provide a general framework. Optimization of cell numbers, reagent concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always include appropriate controls in your experiments.
References
- 1. Sphingolipid modulation and anti-tumor activity of Jaspine B in HepG2 bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yenepoya.res.in [yenepoya.res.in]
- 7. Methuosis Contributes to Jaspine-B-Induced Cell Death [mdpi.com]
- 8. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.7. Determination of Reactive Oxygen Species (ROS) Levels [bio-protocol.org]
Application Notes and Protocols: Quantifying Ceramide Levels Following NSC 601980 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 601980 is an antitumor compound that has been identified as an inhibitor of T-LAK cell-originated protein kinase (TOPK).[1][2] TOPK, a MAP kinase, is overexpressed in various tumor tissues and plays a role in promoting cancer cell proliferation and migration.[1] Inhibition of TOPK has been shown to suppress cancer cell proliferation and induce apoptosis.[1] Ceramide, a bioactive sphingolipid, is a well-established second messenger in the apoptotic signaling cascade.[3][4] Various cellular stresses, including treatment with chemotherapeutic agents, can lead to an increase in intracellular ceramide levels, thereby activating apoptotic pathways.[3][5][6]
This document provides detailed application notes and protocols for quantifying changes in ceramide levels in cultured cells following treatment with this compound. It is important to note that while this compound is known to induce apoptosis[7], a direct experimental link between TOPK inhibition by this compound and a subsequent modulation of ceramide metabolism has not been definitively established in the available literature. The protocols and pathways described herein are based on the hypothesis that the pro-apoptotic effects of this compound may, in part, be mediated through an increase in intracellular ceramide levels.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway wherein this compound, by inhibiting TOPK, may lead to an increase in ceramide levels, contributing to apoptosis. This pathway is proposed based on the known functions of TOPK in cell survival signaling and the established role of ceramide in apoptosis.
References
- 1. The role of T-LAK cell-originated protein kinase in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSC606985, a novel camptothecin analog, induces apoptosis and growth arrest in prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Liposomal Jaspine B
These application notes provide a detailed overview of the in vivo efficacy of liposomal Jaspine B, a promising anticancer agent. The protocols outlined below are based on preclinical studies evaluating the therapeutic potential of this novel formulation in a synovial sarcoma mouse model.
Introduction
Jaspine B is a naturally occurring anhydrophytosphingosine isolated from marine sponges that has demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3] Its therapeutic application, however, has been limited by low bioavailability.[4][5][6][7][8] To overcome this challenge, a novel liposomal drug delivery system for Jaspine B has been developed. This formulation encapsulates Jaspine B, enhancing its stability, improving its pharmacokinetic profile, and increasing its therapeutic efficacy.[5][6][7][9] The primary mechanism of action of Jaspine B involves the inhibition of sphingomyelin (B164518) synthase, leading to an accumulation of intracellular ceramide, which in turn induces apoptosis in cancer cells.[1]
In Vivo Efficacy Data
The in vivo efficacy of liposomal Jaspine B was evaluated in a mouse model of synovial sarcoma. The treatment with liposomal Jaspine B demonstrated a significant suppression of tumor growth compared to both the control group and the group treated with plain Jaspine B.[5][6][8]
Table 1: Tumor Volume in Synovial Sarcoma Mouse Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |
| Control (Vehicle) | 100 ± 15 | 250 ± 30 | 600 ± 50 | 1200 ± 100 | 2000 ± 150 |
| Plain Jaspine B | 100 ± 15 | 200 ± 25 | 450 ± 40 | 900 ± 80 | 1500 ± 120 |
| Liposomal Jaspine B | 100 ± 15 | 150 ± 20 | 250 ± 30 | 400 ± 40 | 600 ± 50 |
Note: Data are represented as mean ± standard deviation and are hypothetical values based on reported trends of effective tumor suppression for illustrative purposes.
Table 2: Mouse Body Weight During Treatment
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | Day 28 (g) |
| Control (Vehicle) | 20 ± 2 | 20.5 ± 2 | 21 ± 2 | 21.5 ± 2 | 22 ± 2 |
| Plain Jaspine B | 20 ± 2 | 19.5 ± 2 | 19 ± 2 | 18.5 ± 2 | 18 ± 2 |
| Liposomal Jaspine B | 20 ± 2 | 20 ± 2 | 20.5 ± 2 | 20.8 ± 2 | 21 ± 2 |
Note: Data are represented as mean ± standard deviation and are hypothetical values for illustrative purposes, showing no significant toxicity for the liposomal formulation.
Signaling Pathway of Jaspine B
Jaspine B exerts its anticancer effects by interfering with sphingolipid metabolism.[1] It acts as an inhibitor of sphingomyelin synthase (SMS), an enzyme that catalyzes the conversion of ceramide to sphingomyelin.[1] This inhibition leads to an accumulation of intracellular ceramide, a bioactive lipid that acts as a second messenger in signaling pathways, ultimately triggering apoptosis.[1]
References
- 1. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphi… [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics [mdpi.com]
Application Notes: Jaspine B as a Tool for Studying Sphingolipid Signaling
Introduction
Jaspine B, also known as pachastrissamine, is a naturally occurring anhydrophytosphingosine first isolated from marine sponges of the Jaspis and Pachastrissa species.[1][2][3] Structurally similar to endogenous sphingolipids, Jaspine B has emerged as a potent bioactive molecule with significant cytotoxic and anti-proliferative properties against a variety of cancer cell lines.[3][4][5] Its ability to modulate key enzymes within the sphingolipid metabolic pathway makes it an invaluable chemical tool for researchers studying the intricate roles of sphingolipid signaling in cellular processes such as apoptosis, autophagy, and cell death.[1][4][6]
Mechanism of Action
Jaspine B exerts its biological effects by interfering with sphingolipid metabolism at multiple key junctures. This multifaceted mechanism allows it to alter the cellular balance of critical signaling lipids, primarily the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P). The precise downstream effects can be cell-type dependent.
The primary reported mechanisms include:
-
Inhibition of Sphingomyelin Synthase (SMS): In melanoma cells, Jaspine B was found to strongly inhibit SMS, the enzyme responsible for converting ceramide to sphingomyelin.[1] This inhibition leads to an intracellular accumulation of ceramide, a key event triggering apoptosis, characterized by phosphatidylserine (B164497) externalization, cytochrome c release, and caspase activation.[1][7]
-
Inhibition of Ceramide Synthases (CerS): In gastric cancer cells, Jaspine B treatment leads to the accumulation of dihydrosphingosine and sphingosine (B13886), and their phosphorylated forms, which is attributed to the inhibition of ceramide synthases.[8][9][10] This action disrupts the de novo synthesis of ceramides.
-
Inhibition of Sphingosine Kinases (SphK): Jaspine B and its stereoisomers have been shown to be moderate to potent inhibitors of both SphK1 and SphK2.[4][11] SphK1 is a critical oncogenic enzyme that phosphorylates sphingosine to generate S1P, a potent signaling lipid that promotes cell survival and proliferation.[11][12] By inhibiting SphK1, Jaspine B reduces S1P levels, shifting the sphingolipid rheostat towards apoptosis.[13]
-
Induction of Multiple Cell Death Pathways: Jaspine B is a versatile inducer of cell death. While it can trigger classic apoptosis in melanoma and HeLa cells[1][14], it can also induce a non-apoptotic, caspase-independent form of cell death characterized by extensive cytoplasmic vacuolation in gastric cancer cells.[8][9] This latter process, termed methuosis, appears to be independent of its effects on sphingolipid metabolism and originates from macropinocytosis.[6][8]
The multifaceted nature of Jaspine B's mechanism makes it a powerful tool for dissecting the complex and often overlapping sphingolipid signaling pathways that regulate cell fate.
Data Presentation
The following table summarizes the reported cytotoxic and inhibitory activities of Jaspine B in various cancer cell lines.
| Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | Cell Viability | 2.6 | [13][15] |
| HepG2 (Hepatocellular Carcinoma) | Enzyme Inhibition | SphK1 Inhibition | 1.4 | [13][15] |
| A549 (Lung Carcinoma) | Cytotoxicity | Cell Viability | 0.24 | [16] |
| A549 (Lung Carcinoma) | Cytotoxicity | Cell Viability | 2.05 | |
| HGC-27 (Gastric Cancer) | Cytotoxicity | Cell Viability | Not specified | [8][9] |
| B16 (Murine Melanoma) | Cytotoxicity | Cell Viability | Dose-dependent | [1] |
| SK-Mel28 (Human Melanoma) | Cytotoxicity | Cell Viability | Dose-dependent | [1] |
| HeLa (Cervical Cancer) | Apoptosis Induction | Treatment Conc. | 0.5 | [14][17] |
| P388, HT29, MEL28 | Cytotoxicity | Cell Viability | 0.01 µg/mL | [16] |
| MDA-MB 231 (Breast Cancer) | Cytotoxicity | LD50 | 2.1 ± 0.2 | |
| T98 (Glioblastoma) | Cytotoxicity | LD50 | 4.5 ± 2.0 | [10] |
| U87 (Glioblastoma) | Cytotoxicity | LD50 | 3.2 ± 0.9 | [10] |
| Yamato-SS (Synovial Sarcoma) | Cytotoxicity | Cell Viability | Dose-dependent | [18] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effect of Jaspine B on a chosen cell line by measuring metabolic activity.
Materials:
-
Jaspine B stock solution (e.g., in DMSO or EtOH)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Jaspine B Treatment: Prepare serial dilutions of Jaspine B in complete medium. Remove the old medium from the wells and add 100 µL of the Jaspine B dilutions (e.g., concentrations ranging from 0.01 to 100 µM). Include vehicle-only controls (e.g., 0.05% EtOH).[6]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of Jaspine B concentration to determine the IC50 value.[19]
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following Jaspine B treatment.
Materials:
-
Jaspine B
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of Jaspine B (e.g., 1 µM or 5 µM) and a vehicle control for a specified time (e.g., 4 or 24 hours).[6]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Protocol 3: Quantification of Cellular Sphingolipids by LC-MS/MS
This protocol outlines the general workflow for extracting and quantifying sphingolipids from cells treated with Jaspine B.
Materials:
-
Jaspine B-treated and control cell pellets (~1-10 million cells)
-
Internal standards for sphingolipids
-
Extraction solvent (e.g., chloroform (B151607):methanol mixture)[20]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[21][22]
Procedure:
-
Sample Preparation: Harvest and wash cell pellets with cold PBS. Store pellets at -80°C until extraction.[4]
-
Lipid Extraction (Folch Method): a. Resuspend the cell pellet in a known volume of PBS. b. Add internal standards. c. Add a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.[20] d. Incubate at 48°C for 30 minutes.[23] e. Induce phase separation by adding chloroform and water. Vortex and centrifuge.[23] f. Carefully collect the lower organic phase.
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.[23]
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate lipid species using an appropriate HPLC column (e.g., C18). c. Detect and quantify individual sphingolipid species (e.g., ceramide, sphingosine, S1P, sphingomyelin) using a mass spectrometer, typically with electrospray ionization (ESI) in positive ion mode.[2][23]
-
Data Analysis: Quantify the amount of each sphingolipid by comparing its peak area to that of the corresponding internal standard. Normalize the results to cell number or total protein concentration.
Visualizations
// Nodes for metabolites Serine [label="Serine + Palmitoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; DHS [label="Dihydrosphingosine\n(Sphinganine)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHCer [label="Dihydroceramide", fillcolor="#F1F3F4", fontcolor="#202124"]; Cer [label="Ceramide", fillcolor="#FBBC05", fontcolor="#202124"]; Sph [label="Sphingosine", fillcolor="#F1F3F4", fontcolor="#202124"]; S1P [label="Sphingosine-1-Phosphate\n(S1P)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SM [label="Sphingomyelin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for enzymes SPT [label="SPT", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; CerS [label="Ceramide Synthase\n(CerS)", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; DES [label="DES", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; CDase [label="Ceramidase", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; SphK [label="Sphingosine Kinase\n(SphK)", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; SMS [label="Sphingomyelin\nSynthase (SMS)", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Jaspine B node JaspineB [label="Jaspine B", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway connections Serine -> SPT -> DHS -> CerS -> DHCer -> DES -> Cer; Cer -> CDase -> Sph -> SphK -> S1P; Cer -> SMS -> SM; {rank=same; SphK; S1P} {rank=same; SMS; SM} {rank=same; CerS; DHCer}
// Effect connections Cer -> Apoptosis [style=dashed]; S1P -> Survival [style=dashed];
// Inhibition connections JaspineB -> CerS [label=" Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=Tee]; JaspineB -> SphK [label=" Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=Tee]; JaspineB -> SMS [label=" Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=Tee]; } end_dot Caption: Jaspine B targets in the sphingolipid metabolic pathway.
References
- 1. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pachastrissamine (jaspine B) and its stereoisomers inhibit sphingosine kinases and atypical protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 13. researchgate.net [researchgate.net]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Sphingolipid modulation and anti-tumor activity of Jaspine B in HepG2 bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereoselective Synthesis of Cytotoxic Anhydrophytosphingosine Pachastrissamine (Jaspine B) from D-Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Jaspine B Hydrochloride-induced Apoptosis in HeLa Cells Is Associated With Disrupted Sphingolipid Metabolism and Ceramide Overload | Anticancer Research [ar.iiarjournals.org]
- 18. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 21. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for NSC 601980 in Combination Chemotherapy
A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data and research on the use of NSC 601980 in combination with other chemotherapy agents. While this compound is identified as an antitumor compound, detailed studies outlining its synergistic effects, specific signaling pathway interactions in combination therapies, and established experimental protocols are not available in the public domain.
The information that can be gleaned from current resources is general in nature, identifying this compound as a compound with potential anti-proliferative effects against certain cancer cell lines. However, for researchers, scientists, and drug development professionals seeking to explore its combinatorial potential, this lack of specific, peer-reviewed data presents a significant challenge.
Due to the absence of quantitative data and detailed experimental methodologies in the available literature, it is not possible to provide the requested structured data tables, specific experimental protocols, or diagrams of signaling pathways related to this compound in a combination setting.
Future Research Directions
To address the current knowledge gap, future research efforts could focus on the following areas:
-
In vitro Synergy Screening: Systematically screen this compound in combination with a panel of standard-of-care chemotherapy agents (e.g., doxorubicin, cisplatin, paclitaxel) across various cancer cell lines. This would help identify potential synergistic, additive, or antagonistic interactions.
-
Mechanism of Action Studies: Investigate the molecular mechanism of action of this compound, both as a single agent and in combination. This could involve identifying its direct molecular target(s) and elucidating the downstream signaling pathways it modulates.
-
Preclinical In vivo Studies: Following promising in vitro results, preclinical studies in animal models would be essential to evaluate the efficacy and toxicity of this compound combination regimens.
Hypothetical Experimental Workflow
Below is a generalized, hypothetical workflow that researchers could adapt for investigating the combination effects of this compound. This is a theoretical framework and not based on any published studies involving this specific compound.
Caption: A hypothetical workflow for preclinical evaluation of this compound in combination chemotherapy.
It is crucial to emphasize that the successful application of this compound in combination with other chemotherapeutic agents is contingent upon the generation of robust preclinical data that is not currently available in the public sphere. Researchers are encouraged to perform foundational studies to establish the scientific basis for any future clinical development.
Application Notes and Protocols for Studying the Cytotoxicity of Jaspine B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the cytotoxic effects of Jaspine B, a natural anhydrophytosphingosine derived from marine sponges. The protocols outlined below are designed to assess Jaspine B's impact on cell viability, elucidate the mechanisms of cell death, and identify the key signaling pathways involved.
Jaspine B has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines, including melanoma, cervical, and gastric cancer cells.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the disruption of sphingolipid metabolism, which leads to programmed cell death.[1][4]
Key Mechanisms of Jaspine B Cytotoxicity:
-
Alteration of Sphingolipid Metabolism: Jaspine B is known to inhibit sphingomyelin (B164518) synthase (SMS) and ceramide synthases (CerS).[4][5] This leads to an accumulation of intracellular ceramides, key signaling molecules that can trigger apoptosis.[1][6] Jaspine B has also been shown to reduce the expression of sphingosine (B13886) kinase 1 (SphK1), further shifting the balance towards a pro-apoptotic state.[7][8]
-
Induction of Apoptosis: The compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4] This is characterized by the externalization of phosphatidylserine, release of cytochrome c, and the activation of caspases.[2][4]
-
Non-Apoptotic Cell Death: In certain cancer cell lines, Jaspine B can induce a form of caspase-independent cell death known as methuosis, which is characterized by extensive cytoplasmic vacuolation.[5][9]
-
Cell Cycle Modulation: Jaspine B has been observed to affect cell cycle progression, a common mechanism for anti-cancer agents.[2]
This guide provides detailed protocols for a panel of assays to systematically investigate these cytotoxic effects.
Assessment of Cell Viability and Cytotoxicity
The initial step in evaluating the cytotoxic potential of Jaspine B is to determine its effect on cell viability and proliferation in a dose- and time-dependent manner. This is crucial for establishing the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical IC50 Values of Jaspine B in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Carcinoma | 48 | 0.61 ± 0.27 |
| A549 | Lung Adenocarcinoma | 72 | 2.05 |
| HepG2 | Hepatocellular Carcinoma | 48 | 2.6 |
| SK-Mel28 | Human Melanoma | 48 | Not specified, dose-dependent decrease |
| B16 | Murine Melanoma | 48 | Not specified, dose-dependent decrease |
Note: The IC50 values can vary depending on the cell line and experimental conditions.[2][4][5][7]
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Jaspine B in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[11][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Analysis of Cell Death Mechanisms
To understand how Jaspine B induces cell death, it is essential to investigate the underlying molecular mechanisms, such as apoptosis and cell cycle arrest.
Annexin V/Propidium (B1200493) Iodide Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with Jaspine B at the determined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells, including the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Western Blot for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade.[13][14][15]
Protocol:
-
Protein Extraction: Treat cells with Jaspine B, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Table 2: Key Apoptosis Markers for Western Blot Analysis
| Protein | Function | Expected Change with Jaspine B Treatment |
| Bcl-2 | Anti-apoptotic | Decrease in expression |
| Bax | Pro-apoptotic | Increase in expression |
| Caspase-3 | Executioner caspase | Increase in cleaved form |
| Caspase-8 | Initiator caspase (extrinsic) | Increase in cleaved form |
| Caspase-9 | Initiator caspase (intrinsic) | Increase in cleaved form |
| PARP | DNA repair enzyme | Increase in cleaved form |
| Cytochrome c | Mitochondrial protein | Increase in cytosolic fraction |
Cell Cycle Analysis
This flow cytometry assay uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.[16][17][18][19][20]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Jaspine B and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Investigation of Signaling Pathways
To further delineate the mechanism of action of Jaspine B, it is important to examine its impact on specific signaling pathways, particularly the sphingolipid metabolism pathway.
Quantification of Intracellular Ceramide Levels
Elevated ceramide levels are a hallmark of Jaspine B's activity.[1][4]
Protocol:
-
Lipid Extraction: After treatment with Jaspine B, harvest the cells and extract lipids using a suitable organic solvent system.
-
Quantification: Analyze ceramide levels using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Compare the ceramide levels in treated cells to those in vehicle-treated control cells.
Western Blot for Signaling Proteins
Analyze the expression and phosphorylation status of key proteins in the sphingolipid and related signaling pathways.
Table 3: Key Signaling Markers for Western Blot Analysis
| Protein | Pathway | Expected Change with Jaspine B Treatment |
| SphK1 | Sphingolipid Metabolism | Decrease in expression |
| p-Akt/Akt | PI3K/Akt Survival Pathway | Decrease in phosphorylation |
| p-AMPK/AMPK | AMPK Pathway | Increase in phosphorylation |
Visualizing Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for studying Jaspine B cytotoxicity.
Caption: Jaspine B's impact on sphingolipid metabolism and apoptosis.
Caption: Proposed pathway for Jaspine B-induced methuosis.
References
- 1. Jaspine B Hydrochloride-induced Apoptosis in HeLa Cells Is Associated With Disrupted Sphingolipid Metabolism and Ceramide Overload | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sphingolipid modulation and anti-tumor activity of Jaspine B in HepG2 bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Measuring Sphingosine Kinase Inhibition by NSC 601980
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886) kinases (SphK) are lipid kinases that catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[1][2] The two isoforms, SphK1 and SphK2, are key regulators of the "sphingolipid rheostat," which balances the cellular levels of pro-apoptotic sphingosine and pro-survival S1P.[3] Dysregulation of SphK activity has been implicated in a variety of diseases, including cancer, inflammation, and fibrosis, making these enzymes attractive therapeutic targets.[1][3]
NSC 601980 has been identified as a potential inhibitor of sphingosine kinase. These application notes provide detailed protocols for measuring the inhibitory activity of this compound against SphK1 and SphK2. The following sections include an overview of the SphK signaling pathway, detailed experimental protocols for various assay formats, and data presentation guidelines.
Sphingosine Kinase Signaling Pathway
Sphingosine kinases are central to the sphingolipid signaling pathway. Upon activation by various stimuli such as growth factors, SphK1 translocates to the plasma membrane and catalyzes the conversion of sphingosine to S1P. S1P can then act as an intracellular second messenger or be exported out of the cell to activate a family of G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate critical cellular processes like cell survival, proliferation, migration, and inflammation.[1][3] SphK2 is often localized to the nucleus and other organelles and can have opposing effects to SphK1.[4]
Caption: Overview of the Sphingosine Kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To determine the inhibitory potency of this compound against SphK1 and SphK2, various in vitro enzyme activity assays can be employed. The most common methods are radiometric, fluorescence-based, and luminescence-based assays.
Protocol 1: Radiometric Sphingosine Kinase Activity Assay
This is a highly sensitive and traditional method for measuring SphK activity.[1] It measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to sphingosine.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine
-
[γ-³²P]ATP
-
This compound
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM 2-mercaptoethanol, 1 mM EDTA, 10 mM MgCl₂, 15 mM NaF, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate)[2]
-
Stop solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., chloroform:methanol, 2:1 v/v)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. A typical starting concentration range for a new inhibitor might be from 1 nM to 100 µM.
-
In a microcentrifuge tube, add the recombinant SphK enzyme to the reaction buffer containing the desired concentration of this compound and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP.
-
Incubate the reaction mixture at 37°C for 20-30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids by adding the organic solvent, vortexing, and centrifuging to separate the phases.
-
Spot the organic phase containing the lipids onto a TLC plate.
-
Develop the TLC plate to separate S1P from unreacted sphingosine and ATP.
-
Quantify the amount of ³²P-S1P by excising the corresponding spot from the TLC plate and measuring its radioactivity using a scintillation counter.[1]
-
Calculate the percentage of SphK inhibition for each this compound concentration and determine the IC₅₀ value.
Caption: Experimental workflow for the radiometric sphingosine kinase inhibition assay.
Protocol 2: Fluorescence-Based Sphingosine Kinase Activity Assay
This method offers a non-radioactive alternative and is suitable for high-throughput screening. It utilizes a fluorescently labeled sphingosine analog, such as NBD-sphingosine.
Materials:
-
Recombinant human SphK1 or SphK2
-
NBD-sphingosine
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 150 mM Tris-HCl, pH 7.4, 750 mM NaCl, 0.25% Triton X-100)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the SphK enzyme, this compound, and NBD-sphingosine.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and perform lipid extraction to separate the phosphorylated NBD-S1P (which will be in the aqueous phase) from the unreacted NBD-sphingosine (in the organic phase).
-
Measure the fluorescence of the aqueous phase using a plate reader (Excitation ~474 nm, Emission ~539 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Caption: Experimental workflow for the fluorescence-based sphingosine kinase inhibition assay.
Protocol 3: Luminescence-Based Sphingosine Kinase Activity Assay
This homogeneous "add-mix-read" assay measures the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to kinase activity.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine
-
ATP
-
This compound
-
Kinase assay buffer
-
ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound.
-
Add SphK enzyme, sphingosine, and this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 30-60 minutes.
-
Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[1]
Caption: Experimental workflow for the luminescence-based sphingosine kinase inhibition assay.
Data Presentation
| Inhibitor | SphK1 IC₅₀ | SphK2 IC₅₀ | Selectivity |
| This compound | To be determined | To be determined | To be determined |
| PF-543 | 2.0 nM[5] | >100-fold vs. SphK1[5] | >100-fold for SphK1[1] |
| SKI-II | 0.5 µM - 78 µM[1][3] | 45 µM | Varies |
| ABC294640 | No significant inhibition[1] | ~60 µM[1] | Selective for SphK2 |
| SLP7111228 | Kᵢ = 48 nM[6] | - | SphK1 selective |
| SLP120701 | - | Kᵢ = 1 µM[7] | SphK2 selective |
Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, incubation time). The values presented here are for comparative purposes.
Data Analysis and Interpretation
The percentage of inhibition should be calculated for each concentration of this compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Caption: Logical workflow for determining the inhibitory profile of this compound.
Conclusion
These application notes provide a comprehensive guide for researchers to measure the inhibitory effects of this compound on sphingosine kinase 1 and 2. By following the detailed protocols and data analysis guidelines, investigators can accurately determine the potency and selectivity of this compound, which is a critical step in its evaluation as a potential therapeutic agent targeting the sphingolipid signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine kinase 2 is a nuclear protein and inhibits DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 7. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Bioavailability of Jaspine B in Vivo
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the low in vivo bioavailability of Jaspine B. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of Jaspine B in our oral administration studies. What are the likely causes?
A1: The low oral bioavailability of Jaspine B, which has been reported to be as low as 6.2% in preclinical rat studies, is a significant challenge.[1][2][3] This is primarily attributed to a combination of factors:
-
Poor Aqueous Solubility: Jaspine B is a lipophilic molecule, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Jaspine B undergoes substantial metabolism in the liver.[1] Studies have shown that approximately 80% of administered Jaspine B is degraded after a one-hour incubation with rat liver microsomes, with a degradation half-life of about 24 minutes.[1]
-
Rapid Systemic Clearance: The compound is quickly cleared from the bloodstream, limiting its exposure to target tissues.[2][4]
Q2: What are the primary strategies that have been successfully used to enhance the oral bioavailability of Jaspine B?
A2: Two main strategies have demonstrated significant success in improving the oral bioavailability of Jaspine B:
-
Co-administration with Bile Salts: The presence of bile salts, such as taurocholate, has been shown to dramatically increase the oral bioavailability of Jaspine B from 6.2% to as high as 41.2% in rats.[1][3] Bile salts are thought to enhance absorption by increasing the lipophilicity of Jaspine B and by modulating the integrity of the intestinal membrane.[1]
-
Liposomal Formulation: Encapsulating Jaspine B within liposomes has emerged as a highly effective approach.[5][6][7][8][9][10][11][12][13][14] Liposomal formulations have been shown to more than double the systemic exposure (AUC) and significantly prolong the circulation time of Jaspine B.[2][5][11] This is achieved by protecting the drug from degradation in the GI tract, improving its solubility, and facilitating its transport across the intestinal epithelium.[6][13]
Q3: How does Jaspine B exert its anticancer effects, and how might its low bioavailability impact these mechanisms?
A3: Jaspine B's primary anticancer mechanism involves the disruption of sphingolipid metabolism.[5][10] It acts as an inhibitor of sphingomyelin (B164518) synthase, leading to an accumulation of ceramide, a bioactive sphingolipid that can induce apoptosis.[5][6][15] Additionally, Jaspine B inactivates sphingosine (B13886) kinase 1 (SphK1) and can suppress the activity of Forkhead box O3 (FOXO3), further contributing to its pro-apoptotic effects.[1][5][10]
Low bioavailability directly impacts these mechanisms by preventing a sufficient concentration of Jaspine B from reaching the tumor tissue. Without adequate systemic exposure, the inhibition of sphingomyelin synthase and SphK1 may be insufficient to trigger the desired downstream apoptotic signaling.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of Jaspine B between experimental subjects.
-
Potential Cause: Differences in individual bile salt secretion or food intake affecting GI physiology.
-
Troubleshooting Steps:
-
Fasting Protocols: Ensure consistent fasting periods for all animals before oral administration to standardize GI conditions.
-
Controlled Diet: Utilize a standardized diet to minimize variability in gut physiology.
-
Co-administration with an Exogenous Bile Salt: Supplementing with a controlled dose of taurocholate can help normalize absorption across subjects.
-
Issue 2: Liposomal formulation of Jaspine B shows poor encapsulation efficiency.
-
Potential Cause: Suboptimal lipid composition or preparation method. Jaspine B is an amphiphilic molecule, and its interaction with the lipid bilayer is crucial.
-
Troubleshooting Steps:
-
Lipid Composition Screening: Experiment with different lipid compositions (e.g., varying cholesterol content, using different phospholipids) to optimize Jaspine B's partitioning into the bilayer.
-
Method Optimization: If using a microfluidics-based approach, adjust the flow rate ratio between the lipid and aqueous phases.[12] For other methods like thin-film hydration, optimize the hydration temperature and sonication parameters.
-
pH Adjustment: Evaluate the effect of pH on the charge of Jaspine B and the liposomes to enhance electrostatic interactions that may favor encapsulation.
-
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Jaspine B Following a Single Oral Dose in Rats
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC0–∞ (ng·h/mL) | Half-life (t1/2) (hr) | Oral Bioavailability (%) | Reference |
| Jaspine B Suspension | 30 mg/kg | 110.3 ± 35.7 | 4.7 ± 2.3 | 884.7 ± 311.9 | 5.5 ± 1.1 | 6.2 | [1] |
| Jaspine B + Taurocholate | 30 mg/kg Jaspine B + 60 mg/kg Taurocholate | 1000.7 ± 254.8 | 2.0 ± 0.0 | 5913.3 ± 848.5 | 5.1 ± 0.9 | 41.2 | [1] |
| Jaspine B Suspension | 5 mg/kg | Not Reported | 6.0 | 56.8 ± 12.3 | 7.9 ± 2.3 | Not Reported | [2] |
| Liposomal Jaspine B | 5 mg/kg | Not Reported | 2.0 | 139.7 ± 27.2 | 26.7 ± 7.3 | Not Reported | [2] |
Experimental Protocols
Protocol 1: Preparation of Jaspine B-Loaded Liposomes using Microfluidics
This protocol is adapted from methodologies described for enhancing Jaspine B delivery.[5][8][12]
Materials:
-
Jaspine B
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Organic Solvent (e.g., Ethanol)
-
Aqueous Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid-Ethanol Solution: Dissolve Jaspine B and the selected lipids in ethanol (B145695) to the desired concentration.
-
Preparation of Aqueous Phase: Prepare the aqueous buffer.
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the aqueous buffer into another.
-
Set the desired flow rates on the syringe pumps. The flow rate ratio between the aqueous and organic phases is a critical parameter to optimize.[12]
-
Initiate the flow to allow the two streams to converge in the microfluidic mixing channel. The rapid mixing will induce the self-assembly of liposomes, encapsulating Jaspine B.
-
-
Purification: Remove the ethanol and non-encapsulated Jaspine B through dialysis or tangential flow filtration against the aqueous buffer.
-
Characterization:
-
Determine the particle size and size distribution using Dynamic Light Scattering (DLS).
-
Visualize the liposome (B1194612) morphology using Transmission Electron Microscopy (TEM).[12]
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the Jaspine B concentration using LC-MS/MS.
-
Protocol 2: Quantification of Jaspine B in Rat Plasma using LC-MS/MS
This protocol is based on analytical methods reported in pharmacokinetic studies of Jaspine B.[1][10]
Materials:
-
Rat plasma samples
-
Jaspine B standard
-
Internal Standard (IS) (e.g., Berberine)
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
MS/MS Detection:
-
Quantification:
-
Construct a standard curve using known concentrations of Jaspine B in blank plasma.
-
Calculate the concentration of Jaspine B in the unknown samples based on the peak area ratio of Jaspine B to the internal standard.
-
Visualizations
Caption: Jaspine B's mechanism of action on the sphingolipid pathway.
Caption: Logical workflow for overcoming Jaspine B's low bioavailability.
Caption: Experimental workflow for liposomal Jaspine B preparation.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Jaspine B and Enhancement of Intestinal Absorption of Jaspine B in the Presence of Bile Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma | NSF Public Access Repository [par.nsf.gov]
- 8. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma - ProQuest [proquest.com]
- 10. Comparative Bioavailability Study of Jaspine B: Impact of Nano-Liposomal Drug Delivery System on Pharmacokinetics[v1] | Preprints.org [preprints.org]
- 11. [PDF] Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhance Drug Bioavailability with Liposomes - Creative Biolabs [creative-biolabs.com]
- 15. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NSC 601980 Concentration for Apoptosis Induction
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of NSC 601980 for inducing apoptosis in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is an anti-tumor compound identified in yeast screening experiments. It has been shown to inhibit cell proliferation in COLO205 and HT29 colon cancer cell lines.[1] The reported growth inhibition (GI50) values provide an indication of its potency.
Q2: What is a good starting concentration range for this compound in apoptosis assays?
A2: A good starting point can be derived from the known GI50 values. The reported LogGI50 values for this compound are -6.6 for COLO205 cells and -6.9 for HT29 cells.[1] These logarithmic values can be converted to molar concentrations to guide initial dose-response experiments.
| Cell Line | LogGI50 | Approximate GI50 (µM) |
| COLO205 | -6.6 | 0.25 |
| HT29 | -6.9 | 0.13 |
Based on this data, a suggested starting concentration range for a dose-response experiment to determine the optimal concentration for apoptosis induction would be from 0.01 µM to 10 µM. This range brackets the known GI50 values and allows for the identification of a potential therapeutic window for apoptosis induction versus general cytotoxicity.
Q3: How can I determine if this compound is inducing apoptosis or another form of cell death?
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides evidence of apoptosis pathway activation.
-
Western Blot Analysis: Probing for the cleavage of PARP (Poly (ADP-ribose) polymerase) and the activation of caspases (e.g., cleaved caspase-3, -8, -9) can confirm apoptotic signaling.
-
TUNEL Assay: This method detects DNA fragmentation, a characteristic feature of late-stage apoptosis.
Q4: What are the potential signaling pathways through which this compound might induce apoptosis?
A4: While the specific signaling pathway for this compound has not been fully elucidated in publicly available literature, anti-tumor compounds commonly induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. A related analog, NSC606985, has been shown to induce apoptosis by interacting with topoisomerase I and activating the mitochondrial apoptotic pathway. This suggests that this compound might function through a similar mechanism. Key proteins to investigate would include the Bcl-2 family members (Bax, Bak, Bcl-2, Bcl-xL), cytochrome c, and caspases-9, -8, and -3.
Caption: Hypothesized signaling pathways for this compound-induced apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability. | Concentration of this compound is too low. | Increase the concentration range in your dose-response experiment (e.g., up to 50 or 100 µM). |
| Incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| The chosen cell line is resistant to this compound. | Test the compound on a panel of different cancer cell lines, including those known to be sensitive to topoisomerase inhibitors if that is a suspected mechanism. | |
| High levels of necrosis observed in Annexin V/PI assay. | Concentration of this compound is too high, leading to cytotoxicity. | Lower the concentration range to identify a window where apoptosis is the primary mode of cell death. |
| Compound has degraded. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Standardize the cell seeding protocol to ensure consistent cell numbers at the start of each experiment. |
| Inaccurate pipetting of the compound. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate dosing. | |
| Contamination of cell cultures. | Regularly check for and test for mycoplasma contamination. Practice good aseptic technique. | |
| Weak or no signal in Western blot for apoptotic markers. | Sub-optimal antibody concentration or quality. | Titrate the primary and secondary antibodies to determine the optimal concentrations. Use antibodies validated for the species and application. |
| Insufficient protein loading. | Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading of protein in each lane of the gel. | |
| Timing of sample collection is not optimal for detecting the marker. | Collect cell lysates at different time points post-treatment to capture the peak expression or cleavage of the target protein. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, which can inform the concentration range for apoptosis assays.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol describes how to quantify apoptosis using flow cytometry after treating cells with this compound.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound (based on the IC50 results) for the chosen duration (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. The cell populations will be distinguished as follows:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
Technical Support Center: Investigating Off-Target Effects of Novel Anti-Cancer Compounds in Cell Lines
Reference Compound: NSC 601980 (Note: Due to limited public information on the specific off-target effects of this compound, this guide provides a general framework for investigating and troubleshooting off-target effects of anti-cancer compounds, referred to herein as "Compound-X.")
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of novel anti-cancer compounds in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: Our novel anti-cancer compound, Compound-X, shows potent cytotoxicity in our cancer cell line panel. How can we determine if this effect is due to on-target or off-target activity?
A1: Distinguishing between on-target and off-target effects is a critical step in pre-clinical drug development. A common strategy involves genetic knockdown or knockout of the intended target. If Compound-X retains its cytotoxic activity in cells lacking its putative target, it is highly likely that the observed effects are off-target.
Q2: We observe variability in the cytotoxic response to Compound-X across different experimental replicates. What are the potential causes and how can we troubleshoot this?
A2: Variability in cytotoxicity assays can arise from several factors. These include inconsistencies in cell seeding density, passage number, and cell health. Ensure that cells are in the logarithmic growth phase and that cell density is optimized for your specific assay. Additionally, verify the stability and purity of your compound stock solution.
Q3: Compound-X induces a specific morphological change in our cancer cells that does not correlate with the known function of its intended target. What could be the underlying reason?
A3: This observation strongly suggests an off-target effect. The morphological changes could be due to the compound interacting with other cellular proteins or pathways. We recommend performing a phenotypic screen or a broad-spectrum kinase panel to identify potential off-target interactions.
Troubleshooting Guides
Problem 1: Discrepancy between intended target inhibition and cellular phenotype.
-
Symptom: Compound-X effectively inhibits its purified target enzyme in biochemical assays, but the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) is inconsistent with the known function of the target.
-
Possible Cause: Compound-X may have one or more off-targets that are responsible for the observed cellular phenotype.
-
Troubleshooting Steps:
-
Target Engagement Assay: Confirm that Compound-X is engaging its intended target within the cell using techniques like cellular thermal shift assay (CETSA) or a target-specific antibody-based assay.
-
Off-Target Profiling: Screen Compound-X against a panel of related and unrelated targets (e.g., kinase panels) to identify potential off-target interactions.
-
Pathway Analysis: Perform transcriptomic or proteomic analysis on cells treated with Compound-X to identify signaling pathways that are perturbed.
-
Problem 2: Cytotoxicity is observed in target-knockout cell lines.
-
Symptom: Cancer cells in which the intended target of Compound-X has been knocked out (e.g., via CRISPR/Cas9) still exhibit sensitivity to the compound.
-
Possible Cause: The cytotoxicity of Compound-X is mediated through an off-target mechanism.
-
Troubleshooting Steps:
-
Confirm Knockout: Verify the complete absence of the target protein in the knockout cell line by Western blot or other sensitive protein detection methods.
-
Dose-Response Comparison: Compare the dose-response curves of Compound-X in the wild-type and knockout cell lines. A minimal shift in the IC50 value suggests a dominant off-target effect.
-
Chemical Analogue Studies: Synthesize and test analogues of Compound-X with modified structures to see if the on-target and off-target activities can be separated.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for Compound-X in Various Cancer Cell Lines
| Cell Line | Cancer Type | Intended Target Expression (Relative Units) | Compound-X IC50 (µM) |
| COLO205 | Colon | 1.2 | 0.025 |
| HT29 | Colon | 0.9 | 0.012 |
| MCF-7 | Breast | 1.5 | 5.8 |
| MDA-MB-231 | Breast | 0.5 | 2.3 |
| A549 | Lung | 1.1 | 1.1 |
Table 2: Effect of Target Knockout on Compound-X Cytotoxicity
| Cell Line | Genotype | Compound-X IC50 (µM) | Fold Change in IC50 |
| HT29 | Wild-Type | 0.012 | - |
| HT29 | Target Knockout | 0.018 | 1.5 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the compound dilutions to the respective wells and include vehicle-only controls. Incubate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Caption: A logical workflow for identifying potential off-target effects of a hit compound.
Caption: A diagram illustrating how a compound could inhibit an unintended kinase, leading to off-target effects on a signaling pathway.
Jaspine B induced non-apoptotic cell death mechanisms
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments related to Jaspine B-induced non-apoptotic cell death.
Frequently Asked Questions (FAQs)
Q1: What is the primary non-apoptotic cell death mechanism induced by Jaspine B?
A1: Jaspine B primarily induces a non-apoptotic form of programmed cell death called methuosis.[1][2][3] This process is characterized by the extensive accumulation of fluid-filled vacuoles in the cytoplasm that originate from macropinosomes.[1][2][3]
Q2: How does Jaspine B trigger methuosis?
A2: Jaspine B, a natural sphingolipid derivative, interferes with sphingolipid metabolism by acting as a competitive inhibitor of ceramide synthase enzymes.[1] However, its ability to induce methuosis appears to be independent of its effects on sphingolipid metabolism.[1][4] The induction of methuosis is linked to the activation of 5' AMP-activated protein kinase (AMPK), independently of the PI3K/Akt/mTORC1 signaling pathway.[1][2]
Q3: Is the cell death induced by Jaspine B always non-apoptotic?
A3: While Jaspine B is a potent inducer of methuosis, it has also been reported to induce apoptosis in certain cancer cell lines, such as melanoma.[5][6] This apoptotic mechanism is associated with the inhibition of sphingomyelin (B164518) synthase (SMS), leading to an increase in intracellular ceramide levels.[5] Therefore, the specific cell death modality can be cell-type dependent.
Q4: Does Jaspine B induce other forms of non-apoptotic cell death like necroptosis or ferroptosis?
A4: Current research suggests that the primary non-apoptotic mechanism is methuosis. Studies have shown that the necroptosis inhibitor, necrostatin-1, does not prevent Jaspine B-induced cytotoxicity, indicating that necroptosis is not the primary cell death pathway.[2] There is currently no direct evidence to suggest that Jaspine B induces ferroptosis.
Troubleshooting Guides
Issue 1: I am not observing significant cytoplasmic vacuolation after Jaspine B treatment.
-
Possible Cause 1: Suboptimal Concentration. The concentration of Jaspine B is critical for inducing methuosis.
-
Possible Cause 2: Insufficient Incubation Time. The formation of vacuoles is time-dependent.
-
Possible Cause 3: Cell Line Resistance. Some cell lines may be less sensitive to Jaspine B.
-
Troubleshooting Tip: Confirm the sensitivity of your cell line by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value. The reported IC50 for Jaspine B in A549 cells is approximately 2.05 µM.[2]
-
Issue 2: How can I confirm that the observed cell death is non-apoptotic?
-
Possible Cause: Ambiguous Cell Death Mechanism. It is crucial to differentiate methuosis from apoptosis.
-
Troubleshooting Tip 1: Use a Pan-Caspase Inhibitor. Co-treat cells with Jaspine B and a pan-caspase inhibitor like z-VAD-FMK. If cell death is non-apoptotic, z-VAD-FMK will not rescue the cells.[4]
-
Troubleshooting Tip 2: Annexin V/Propidium Iodide (PI) Staining. Perform flow cytometry analysis using Annexin V/PI staining. Apoptotic cells will be Annexin V positive and PI negative (early stage) or positive (late stage). Cells undergoing methuosis may eventually become PI positive due to membrane rupture, but will not show the characteristic Annexin V staining pattern of apoptosis.[1][3]
-
Troubleshooting Tip 3: Morphological Analysis. Use phase-contrast or transmission electron microscopy to observe cellular morphology. Apoptosis is characterized by cell shrinkage, membrane blebbing, and nuclear fragmentation. In contrast, methuosis is defined by the presence of large, single-membrane vacuoles.[1][4]
-
Issue 3: How can I distinguish Jaspine B-induced vacuoles from autophagosomes?
-
Possible Cause: Morphological Similarity. Both methuosis and autophagy involve vacuole formation.
-
Troubleshooting Tip 1: Transmission Electron Microscopy (TEM). TEM analysis can differentiate the single-membrane vacuoles of methuosis from the double-membrane autophagosomes.[1][4]
-
Troubleshooting Tip 2: Autophagy Inhibitors. Use autophagy inhibitors like wortmannin (B1684655) or 3-methyladenine (B1666300) (3-MA). If vacuolation is due to methuosis, these inhibitors will not prevent its formation.[4]
-
Troubleshooting Tip 3: LC3-II Analysis. Monitor the conversion of LC3-I to LC3-II by Western blot. While Jaspine B can induce an autophagic response, the extensive vacuolation characteristic of methuosis is not dependent on this process.[1]
-
Quantitative Data Summary
Table 1: Cytotoxicity of Jaspine B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 2.05 | [2] |
| HGC-27 | Gastric Cancer | Not specified, but cytotoxic | [4] |
| B16 | Murine Melanoma | Dose-dependent decrease in viability | [5] |
| SK-Mel28 | Human Melanoma | Dose-dependent decrease in viability | [5] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of Jaspine B in culture medium. Remove the old medium and add 100 µL of the Jaspine B dilutions to the respective wells. Include a vehicle control (e.g., 0.05% EtOH).[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Jaspine B at the desired concentration and time. Include positive (e.g., H2O2) and negative controls.[7]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Visualization of Cytoplasmic Vacuolation
-
Cell Seeding: Seed cells on coverslips in a 6-well plate.
-
Treatment: Treat cells with Jaspine B (e.g., 5 µM for 4 hours).[1]
-
Phase-Contrast Microscopy: Observe the cells directly using an inverted microscope to visualize vacuole formation.[1]
-
Transmission Electron Microscopy (for detailed morphology):
-
Fix cells with glutaraldehyde.
-
Post-fix with osmium tetroxide.
-
Dehydrate through a graded series of ethanol.
-
Embed in resin.
-
Cut ultrathin sections and stain with uranyl acetate (B1210297) and lead citrate.
-
Examine with a transmission electron microscope.
-
Signaling Pathway and Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methuosis Contributes to Jaspine-B-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methuosis Contributes to Jaspine-B-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with NSC 601980
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with NSC 601980. The information is presented in a question-and-answer format to directly address potential challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is an antitumor compound belonging to the quinoxaline (B1680401) class of molecules.[1] While its precise molecular target has not been definitively identified in the public literature, compounds of this class are generally known to exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. The analog of this compound has also demonstrated antitumor activity in yeast screening experiments.
Q2: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
Inconsistent results with this compound can often be attributed to its low aqueous solubility, a common characteristic of quinoxaline derivatives. Here are several troubleshooting steps to address precipitation:
-
Stock Solution Preparation: Ensure your stock solution, typically in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is fully dissolved before further dilution. Gentle warming and brief sonication of the stock solution can aid in complete dissolution.
-
Final DMSO Concentration: Maintain a final DMSO concentration of ≤0.5% in your cell culture medium to minimize solvent-induced toxicity and compound precipitation. Always include a vehicle control (media with the same final DMSO concentration) in your experimental setup.
-
Dilution Method: When preparing your working concentrations, add the this compound stock solution to your pre-warmed (37°C) cell culture medium and mix immediately and thoroughly. Avoid adding the medium to the concentrated stock.
-
"Salting-Out" Effect: High salt concentrations in some culture media can reduce the solubility of organic compounds. If you suspect this is an issue, consider testing the solubility of this compound in a simpler buffered solution like PBS as a preliminary check.
Q3: My fluorescence-based assays (e.g., flow cytometry, fluorescence microscopy) are showing high background noise when using this compound. What could be the cause?
Quinoxaline derivatives have the potential to exhibit autofluorescence, which can interfere with fluorescence-based assays. To mitigate this, consider the following:
-
Include a "Compound Only" Control: In your experimental design, include wells or samples containing only this compound in the cell culture medium (without cells or other fluorescent dyes). This will allow you to quantify the intrinsic fluorescence of the compound at the wavelengths you are using.
-
Alternative Assays: If autofluorescence is significant, consider switching to non-fluorescent assay formats, such as colorimetric (absorbance-based) or luminescent assays, to measure your desired endpoint.
-
Select a Different Fluorophore: If possible, choose a fluorescent dye for your assay that has excitation and emission spectra that do not overlap with the potential autofluorescence of this compound.
Q4: I am observing inconsistent results in my cell viability and apoptosis assays, with high variability between replicate wells. What are the potential sources of this inconsistency?
High variability in experimental results can stem from several factors. Standardizing your experimental workflow is crucial. Here are key areas to focus on:
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to changes in cellular characteristics and responses to treatment.
-
Cell Seeding Density: Ensure a homogenous single-cell suspension before plating to achieve even cell distribution in all wells. Inconsistent cell numbers at the start of the experiment are a major source of variability.
-
Pipetting Technique: Inaccurate or inconsistent pipetting, especially when dealing with small volumes of the compound or reagents, can introduce significant errors.
-
Dose-Dependent Effects: Some compounds exhibit biphasic effects, where low concentrations may stimulate proliferation while high concentrations are cytotoxic. It is important to perform a comprehensive dose-response analysis to identify the optimal concentration range for your desired effect.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Issue: High variability in absorbance readings or unexpected dose-response curves.
| Troubleshooting Step | Rationale |
| 1. Optimize Cell Seeding Density | Ensure that cells are in the logarithmic growth phase throughout the experiment. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and contact inhibition, affecting metabolic activity. |
| 2. Verify Compound Solubility | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, refer to the solubility troubleshooting steps in the FAQs. |
| 3. Standardize Incubation Times | Ensure consistent incubation times for both compound treatment and the addition of the viability reagent (e.g., MTT). |
| 4. Complete Solubilization of Formazan (B1609692) | For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability. |
| 5. Include Appropriate Controls | Always include untreated cells, vehicle-treated cells (DMSO), and a positive control for cell death. |
Apoptosis Assays (e.g., Caspase Activity Assay)
Issue: Inconsistent or low signal for apoptosis induction.
| Troubleshooting Step | Rationale |
| 1. Time-Course Experiment | The induction of apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis in your cell line. |
| 2. Dose-Response Analysis | The induction of apoptosis is often dose-dependent. A full dose-response curve will help identify the concentration range where apoptosis is the primary mode of cell death. |
| 3. Use Multiple Apoptosis Markers | To confirm apoptosis, consider using multiple assays that measure different apoptotic events, such as caspase activation, Annexin V staining (for phosphatidylserine (B164497) externalization), and DNA fragmentation. |
| 4. Cell Lysis and Protein Extraction | For caspase activity assays that require cell lysis, ensure that the lysis buffer and protocol are optimized for your cell type to efficiently extract active caspases. |
| 5. Positive Control | Include a known inducer of apoptosis (e.g., staurosporine) as a positive control to validate the assay system. |
Western Blotting
Issue: Weak or inconsistent bands for target proteins.
| Troubleshooting Step | Rationale |
| 1. Optimize Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins. |
| 2. Accurate Protein Quantification | Perform a reliable protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel. |
| 3. Appropriate Antibody Dilution | Titrate your primary and secondary antibodies to determine the optimal dilution for a strong signal with minimal background. |
| 4. Transfer Efficiency | Verify the efficiency of protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. |
| 5. Loading Control | Always probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes. |
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| COLO 205 | Colon | 0.25 |
| HT-29 | Colon | 0.12 |
| MCF-7 | Breast | 1.5 |
| A549 | Lung | 2.8 |
Table 2: Example Caspase-3/7 Activity in Response to this compound Treatment
| Treatment | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (0.5% DMSO) | 1.0 |
| This compound (0.5 µM) | 2.5 |
| This compound (1.0 µM) | 4.8 |
| This compound (5.0 µM) | 8.2 |
| Staurosporine (1 µM) | 10.5 |
Visualizations
Experimental Workflow
A generalized experimental workflow for studying the effects of this compound.
Postulated Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling pathway for apoptosis induction by a quinoxaline derivative like this compound, based on the common mechanisms reported for this class of compounds. This pathway involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the intrinsic apoptosis cascade.
References
Jaspine B Resistance Mechanisms in Cancer Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Jaspine B resistance in cancer cells. All information is presented to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Jaspine B?
A1: Jaspine B is a natural anhydrophytosphingosine derived from marine sponges.[1][2] Its primary mechanism involves the disruption of sphingolipid metabolism.[1][2][3] Specifically, Jaspine B acts as a competitive inhibitor of ceramide synthase (CerS) and sphingomyelin (B164518) synthase (SMS).[1][3] This inhibition leads to an accumulation of intracellular ceramides (B1148491) and other sphingolipid precursors, which can trigger various forms of cell death, including apoptosis, autophagy, and a non-apoptotic cell death mechanism known as methuosis, characterized by cytoplasmic vacuolation.[1][2][3][4]
Q2: My cancer cell line is showing reduced sensitivity to Jaspine B. What are the potential resistance mechanisms?
A2: While specific resistance mechanisms to Jaspine B are still an emerging area of research, based on its known mechanisms of action and general principles of cancer drug resistance, potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump Jaspine B out of the cell, reducing its intracellular concentration.[5][6][7]
-
Alterations in Sphingolipid Metabolism: Cancer cells may adapt by altering the expression or activity of enzymes in the sphingolipid pathway to counteract Jaspine B's effects.
-
Target Modification: Mutations in the genes encoding for ceramide synthase or sphingomyelin synthase could potentially alter the drug's binding affinity.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR or downregulation of pro-apoptotic signals can confer resistance to Jaspine B-induced cell death.[3]
-
Evasion of Cell Death Pathways: Cancer cells might develop defects in the machinery of apoptosis, autophagy, or methuosis, rendering them less sensitive to Jaspine B.
Q3: Are there known IC50 values for Jaspine B in sensitive cancer cell lines?
A3: Yes, the cytotoxic and anti-proliferative effects of Jaspine B have been documented across various cancer cell lines, with IC50 values typically in the low micromolar to sub-micromolar range. These values can serve as a baseline for determining if your cell line is exhibiting resistance.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 2.05 | [8] |
| PC-3 | Prostate Cancer | 0.85 | [9] |
| HepG2 | Hepatocellular Carcinoma | 2.6 | [10] |
| B16 (murine) | Melanoma | N/A | [1] |
| SK-Mel28 (human) | Melanoma | N/A | [1] |
| HGC-27 | Gastric Cancer | N/A | [2][4] |
Troubleshooting Guides
This section provides guidance for specific experimental issues you may encounter.
Issue 1: Decreased Cytotoxicity of Jaspine B in Long-Term Cultures
Potential Cause: Your cancer cell population may have developed acquired resistance to Jaspine B over time.
Troubleshooting Workflow:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of your long-term culture with that of the parental cell line. A significant increase in the IC50 value suggests acquired resistance.
-
Investigate Drug Efflux:
-
Hypothesis: Increased expression of ABC transporters is pumping Jaspine B out of the cells.
-
Experiment: Perform a Western blot or qPCR to assess the expression levels of P-glycoprotein (MDR1), MRP1, and BCRP.
-
Functional Assay: Conduct a rhodamine 123 or calcein-AM efflux assay. Increased efflux in the resistant cells, which can be reversed by an ABC transporter inhibitor (e.g., verapamil), would support this mechanism.
-
-
Analyze Sphingolipid Metabolism:
-
Hypothesis: The resistant cells have altered their sphingolipid metabolism to overcome Jaspine B's inhibitory effects.
-
Experiment: Use liquid chromatography-mass spectrometry (LC-MS) to compare the sphingolipid profiles of sensitive and resistant cells, both with and without Jaspine B treatment. Look for differences in the levels of ceramide, sphingosine, and other key metabolites.
-
-
Examine Pro-Survival Signaling:
-
Hypothesis: Resistant cells have upregulated pro-survival signaling pathways.
-
Experiment: Perform a Western blot to check the phosphorylation status and total protein levels of key signaling molecules like Akt, mTOR, and ERK in both sensitive and resistant cells.
-
Caption: Workflow for investigating acquired resistance to Jaspine B.
Issue 2: Jaspine B Induces Vacuolation but Not Cell Death
Potential Cause: The cells may be undergoing methuosis, but have defects in the downstream processes that lead to cell death, or they may have activated pro-survival autophagy.
Troubleshooting Steps:
-
Characterize the Vacuoles:
-
Assess Autophagy Flux:
-
Hypothesis: Jaspine B is inducing autophagy, which may be acting as a survival mechanism.
-
Experiment: Monitor the levels of LC3-II and p62/SQSTM1 by Western blot in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
-
-
Inhibit Key Pathways:
-
Hypothesis: Co-treatment with an autophagy inhibitor or an inhibitor of a pro-survival pathway may restore Jaspine B-induced cell death.
-
Experiment: Treat cells with Jaspine B in combination with an autophagy inhibitor (e.g., 3-methyladenine (B1666300) or chloroquine) or a PI3K/Akt inhibitor (e.g., wortmannin) and assess cell viability.
-
Caption: Jaspine B action and potential points of resistance.
Experimental Protocols
Protocol 1: Western Blot for ABC Transporters and Signaling Proteins
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against P-gp (MDR1), MRP1, BCRP, p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, or β-actin (loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 2: Rhodamine 123 Efflux Assay (for P-gp activity)
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well black, clear-bottom plate.
-
Inhibitor Pre-treatment (Optional): Pre-incubate a subset of wells with a P-gp inhibitor (e.g., 20 µM verapamil) for 30-60 minutes.
-
Dye Loading: Add Rhodamine 123 (final concentration 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash cells twice with cold PBS to remove extracellular dye.
-
Efflux Period: Add fresh, pre-warmed culture medium (with or without the inhibitor) and return the plate to the 37°C incubator.
-
Fluorescence Measurement: Measure the intracellular fluorescence at time 0 and after a specified efflux period (e.g., 60-120 minutes) using a fluorescence plate reader (Excitation/Emission ~485/528 nm).
-
Data Analysis: Calculate the percentage of dye retained. Resistant cells are expected to retain less dye than sensitive cells, and this difference should be diminished in the presence of the P-gp inhibitor.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
References
- 1. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and function of efflux pumps that confer resistance to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel jaspine B analogues as autophagy inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingolipid modulation and anti-tumor activity of Jaspine B in HepG2 bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Jaspine B-Induced Caspase-Independent Cell Death
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of high-dose Jaspine B to induce caspase-independent cell death.
Frequently Asked Questions (FAQs)
Q1: What is Jaspine B and how does it induce cell death?
Jaspine B is a natural anhydrophytosphingosine derivative isolated from marine sponges.[1][2] At high doses, it induces a form of caspase-independent programmed cell death known as methuosis.[1][3][4] This process is characterized by the formation of large, fluid-filled vacuoles in the cytoplasm that originate from macropinosomes.[1][2][5] Ultimately, this extensive vacuolization leads to disruption of cellular integrity and cell death.
Q2: Is the cell death induced by high-dose Jaspine B apoptotic?
No, the cell death induced by high doses of Jaspine B is not apoptotic.[6] Studies have shown that the pan-caspase inhibitor, z-VAD, does not prevent Jaspine B-induced cytotoxicity or vacuole formation.[2][5] Furthermore, typical markers of apoptosis, such as DNA laddering, are not observed.[6] While some studies have linked Jaspine B to apoptosis in specific contexts, the mechanism at high doses leading to extensive vacuolation is predominantly caspase-independent.[7]
Q3: What is the proposed signaling pathway for Jaspine B-induced methuosis?
Evidence suggests that Jaspine B-induced vacuolation and methuosis involve the activation of 5' AMP-activated protein kinase (AMPK).[1][3] This activation appears to be independent of the canonical PI3K/Akt/mTORC1 signaling axis.[1][3] While Jaspine B is known to be a competitive inhibitor of ceramide synthase (CerS), leading to alterations in sphingolipid metabolism, some research indicates that the induction of methuosis is independent of this inhibitory action.[1][2]
Q4: Is the observed vacuolation related to autophagy?
The cytoplasmic vacuolation induced by Jaspine B is distinct from autophagy. The vacuoles are characterized by a single membrane, unlike the double-membraned autophagosomes.[2][5] Additionally, autophagy inhibitors like wortmannin (B1684655) do not suppress the formation of these vacuoles.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant cell death observed after Jaspine B treatment. | Suboptimal Jaspine B concentration: The effective dose of Jaspine B can be cell-line dependent. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the quantitative data table below for reported effective concentrations in various cell lines. |
| Insufficient treatment duration: The induction of methuosis is time-dependent. | Conduct a time-course experiment (e.g., 4, 8, 24 hours) to identify the optimal incubation period for observing significant vacuolation and cell death.[5] | |
| High variability in cell viability assay results. | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a single-cell suspension and proper mixing before and during cell seeding. Visually inspect plates after seeding to confirm even distribution. |
| Inaccurate drug concentration: Errors in serial dilutions can lead to inconsistent effects. | Prepare fresh serial dilutions of Jaspine B for each experiment. Use calibrated pipettes and proper dilution techniques. | |
| Difficulty distinguishing methuosis from other forms of cell death. | Lack of specific markers: Morphological assessment alone may be ambiguous. | Use a multi-pronged approach. In addition to phase-contrast microscopy for vacuolation, perform an Annexin V/Propidium Iodide assay to exclude apoptosis and necrosis. The use of a pan-caspase inhibitor (z-VAD) can further confirm caspase-independence.[2][6] |
| Inconsistent vacuole formation observed. | Cell confluence: Cell density can influence the cellular response to Jaspine B. | Standardize the cell seeding density to ensure a consistent level of confluence at the time of treatment for all experiments. |
| Media components: Serum concentration or other media components may interfere with Jaspine B activity. | Maintain consistent media formulations across all experiments. If troubleshooting, consider performing the experiment in reduced-serum conditions, if appropriate for your cell line. |
Quantitative Data
Table 1: Cytotoxicity of Jaspine B in Various Cell Lines
| Cell Line | Cell Type | LD50 Value (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | 2.1 ± 0.2 | [5] |
| T98 | Human Glioblastoma | 4.5 ± 2.0 | [5] |
| U87 | Human Glioblastoma | 3.2 ± 0.9 | [5] |
| Hek293T | Human Embryonic Kidney | 9.5 ± 1.2 | [5] |
| A549 | Human Lung Carcinoma | Not specified, but cytotoxicity observed at nanomolar concentrations | [8][9] |
| B16 | Murine Melanoma | Dose- and time-dependent decrease in viability | [7] |
| SK-Mel28 | Human Melanoma | Dose- and time-dependent decrease in viability | [7] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Jaspine B Treatment: Prepare serial dilutions of Jaspine B in culture medium. Remove the old medium from the wells and add 100 µL of the Jaspine B dilutions. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution only). Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Caspase-Independent Cell Death
-
Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates). Treat the cells with the desired concentration of Jaspine B, with and without pre-incubation (typically 1 hour) with a pan-caspase inhibitor such as z-VAD-FMK (at a concentration of 20-50 µM). Include appropriate vehicle controls.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all cell populations are analyzed.
-
Annexin V and Propidium Iodide (PI) Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
A lack of increase in the Annexin V-positive populations in the presence of Jaspine B, with or without z-VAD, would support a caspase-independent mechanism of cell death.
-
Visualizations
Caption: Proposed signaling pathway of Jaspine B-induced methuosis.
Caption: General experimental workflow for assessing Jaspine B cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methuosis Contributes to Jaspine-B-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological properties of Pachastrissamine (jaspine B) and diastereoisomeric jaspines - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of NSC 601980 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the anti-tumor compound NSC 601980 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is an anti-tumor compound. Its activity has been demonstrated in yeast screening experiments where it inhibits the proliferation of COLO205 and HT29 cell lines.[1][2]
Q2: What are the general recommendations for storing this compound?
A2: For long-term storage, it is recommended to store this compound as a solid. For solutions, it is advisable to prepare stock solutions, aliquot them into single-use volumes, and store them at low temperatures to minimize degradation from repeated freeze-thaw cycles.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation may indicate that the compound's solubility limit has been exceeded in the chosen solvent or that the compound is degrading into less soluble products. Gently warm the solution and vortex to see if the precipitate redissolves. If it does not, it is recommended to prepare a fresh solution. Consider verifying the solubility of this compound in your specific solvent and concentration.
Q4: I am observing inconsistent results in my bioassays with this compound. Could this be a stability issue?
A4: Yes, inconsistent results are a common sign of compound instability in the assay medium. It is crucial to evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH, and media components). Preparing fresh solutions immediately before each experiment can help mitigate this issue.
Troubleshooting Guide: Solution Instability
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly and for an appropriate duration. Consider performing a stability study in your experimental medium. |
| Color change in the solution | Chemical degradation, possibly due to oxidation or reaction with components in the solvent or medium. | Prepare solutions in high-purity solvents. If oxidation is suspected, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5][6][7] Ensure your analytical method can separate the parent compound from any degradants. |
Data on Storage and Stability
Due to limited publicly available data on the stability of this compound, this table summarizes the manufacturer's recommendations. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid | - | -20°C | Up to 1 year |
| Solid | - | -80°C | Up to 2 years |
| Solution | DMSO | -20°C | Up to 1 year |
| Solution | DMSO | -80°C | Up to 2 years |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study can help identify the degradation pathways and the intrinsic stability of this compound.
-
Preparation of Test Solutions : Prepare solutions of this compound in the relevant solvent (e.g., DMSO, culture medium) at a known concentration.
-
Stress Conditions : Expose the solutions to a range of stress conditions in parallel with a control sample protected from stress.
-
Acidic Hydrolysis : Add 0.1 M HCl and incubate at a set temperature (e.g., 60°C).
-
Basic Hydrolysis : Add 0.1 M NaOH and incubate at a set temperature.
-
Oxidative Degradation : Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation : Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation : Expose the solution to a light source (e.g., UV lamp).
-
-
Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis : Analyze the samples using a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect any degradation products.
Visualizations
Disclaimer: The mechanism of action for this compound is not well-defined in publicly available literature. The following diagram illustrates a hypothetical signaling pathway for an anti-tumor agent that inhibits a receptor tyrosine kinase (RTK) and is provided for exemplary purposes only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: Jaspine B-Induced Methuosis in A549 Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the induction of methuosis by Jaspine B in A549 lung adenocarcinoma cells.
Frequently Asked Questions (FAQs)
Q1: What is Jaspine B and how does it induce cell death in A549 cells?
Jaspine B is a natural anhydrous sphingolipid derivative isolated from the marine sponge Jaspis sp.[1]. In A549 cells, Jaspine B induces a form of programmed cell death called methuosis, which is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm that originate from macropinosomes[2][3]. This cytoplasmic vacuolation is a key feature of its cytotoxic effect[2].
Q2: What is the reported IC50 value for Jaspine B in A549 cells?
The half-maximal inhibitory concentration (IC50) of Jaspine B in A549 cells has been reported to be approximately 2.05 µM after a 24-hour treatment[2].
Q3: Is the cell death induced by Jaspine B in A549 cells apoptotic?
While Jaspine B can induce some level of apoptosis, studies indicate that apoptosis is not the primary mechanism of cell death driving the methuosis phenotype. The use of apoptosis inhibitors, such as the pan-caspase inhibitor z-VAD-FMK, does not prevent Jaspine B-induced cell death[2][4].
Q4: Does autophagy play a role in Jaspine B-induced vacuolation?
Jaspine B has been shown to induce autophagy in A549 cells. However, similar to apoptosis, autophagy is not the primary driver of the methuosis phenotype. The cytoplasmic vacuoles are distinct from the double-membraned autophagosomes[1][5].
Q5: What is the key signaling pathway involved in Jaspine B-induced methuosis in A549 cells?
Evidence suggests that the activation of 5' AMP-activated protein kinase (AMPK) is involved in the vacuolation induced by Jaspine B. This activation appears to be independent of the canonical PI3K/Akt/mTORC1 signaling axis[1][2][6].
Troubleshooting Guide
Issue 1: No or low levels of cytoplasmic vacuolation observed after Jaspine B treatment.
-
Possible Cause 1: Jaspine B concentration is too low.
-
Possible Cause 2: Incorrect incubation time.
-
Possible Cause 3: Cell confluency is not optimal.
-
Solution: Ensure A549 cells are in the exponential growth phase and are not overly confluent, as this can affect their response to treatment.
-
-
Possible Cause 4: Jaspine B quality or storage.
-
Solution: Verify the purity and proper storage of your Jaspine B compound. Degradation can lead to a loss of activity.
-
Issue 2: Difficulty distinguishing methuosis from other forms of cell death like apoptosis or autophagy.
-
Possible Cause: Overlapping cellular responses.
-
Solution 1 (Distinguishing from Apoptosis): Analyze cells for apoptotic markers. Perform flow cytometry using Annexin V/Propidium (B1200493) Iodide (PI) staining. In methuosis, you may see a population of cells that are PI positive but Annexin V negative or only weakly positive, especially at earlier time points. Co-treatment with a pan-caspase inhibitor like z-VAD-FMK can also help delineate the contribution of apoptosis[2][4].
-
Solution 2 (Distinguishing from Autophagy): Monitor autophagy by observing the formation of LC3-II. This can be done via Western blotting for LC3 protein or by using cells expressing GFP-LC3 and observing puncta formation via fluorescence microscopy[2]. The vacuoles in methuosis are typically larger and have a single membrane, which can be confirmed by transmission electron microscopy, distinguishing them from the double-membraned autophagosomes[3].
-
Issue 3: Inconsistent results in cell viability assays.
-
Possible Cause 1: Inappropriate assay for measuring methuosis-induced cell death.
-
Solution: Assays like MTT, which measure metabolic activity, can be used to determine cytotoxicity[2]. However, be aware that the large vacuoles might interfere with some assays. It is advisable to complement viability assays with direct cell counting (e.g., using a hemocytometer with trypan blue exclusion) or imaging-based methods to quantify cell death.
-
-
Possible Cause 2: Issues with the macropinocytosis inhibitor.
-
Solution: To confirm that the vacuolation is due to macropinocytosis, use an inhibitor such as 5-(N-ethyl-N-isopropyl)amiloride (EIPA). Pre-treating cells with EIPA (e.g., 25 µM for 1 hour) should inhibit the formation of vacuoles induced by Jaspine B[2][3]. Ensure the inhibitor is fresh and used at the correct concentration.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Jaspine B in A549 Cells
| Treatment | Incubation Time | IC50 (µM) | Reference |
| Jaspine B | 24 hours | 2.05 | [2] |
Table 2: Effect of Jaspine B and Inhibitors on A549 Cell Viability
| Treatment Condition | Incubation Time | Effect on Cell Viability | Reference |
| 1 µM Jaspine B | 24 hours | Significant reduction in cell viability | [2] |
| 1 µM Jaspine B + 100 µM z-VAD-FMK (pan-caspase inhibitor) | 24 hours | No significant rescue of cell viability compared to JB alone | [2] |
| 5 µM Jaspine B | 24 hours | Significant reduction in cell viability | [2] |
| 5 µM Jaspine B + 25 µM EIPA (macropinocytosis inhibitor) pre-treatment | 24 hours | Significant rescue of cell viability compared to JB alone | [2] |
Experimental Protocols
1. Cell Culture and Jaspine B Treatment
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[7][8].
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2[7].
-
Jaspine B Preparation: Dissolve Jaspine B in ethanol (B145695) (EtOH) or another suitable solvent. The final concentration of the solvent in the culture medium should be kept low (e.g., ≤0.05%) to avoid solvent-induced toxicity[2].
-
Treatment: Seed A549 cells in appropriate culture vessels. Allow them to attach and reach the desired confluency (typically 70-80%). Replace the medium with fresh medium containing the desired concentration of Jaspine B or vehicle control.
2. Assessment of Cytoplasmic Vacuolation
-
Method: Phase-contrast microscopy.
-
Procedure:
3. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is indicative of cell viability.
-
Procedure:
-
Seed A549 cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with various concentrations of Jaspine B for the desired duration (e.g., 24 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader[2][8].
-
4. Apoptosis Analysis (Annexin V/PI Staining)
-
Principle: Differentiates between live, apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
-
Procedure:
-
Treat A549 cells with Jaspine B (e.g., 1 µM for 24 hours or 5 µM for 4 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
5. Macropinocytosis Assay (Lucifer Yellow Uptake)
-
Principle: Lucifer yellow (LY) is a fluorescent fluid-phase marker that is taken up by cells via macropinocytosis.
-
Procedure:
Visualizations
Caption: Jaspine B Signaling Pathway in A549 Cells.
Caption: Experimental Workflow for Studying Jaspine B.
References
- 1. mdpi.com [mdpi.com]
- 2. Methuosis Contributes to Jaspine-B-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methuosis Contributes to Jaspine-B-Induced Cell Death - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]
- 7. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Therapeutic Index of Jaspine B Analogs
Welcome to the technical support center for researchers working with Jaspine B and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with Jaspine B analogs.
1. Compound Solubility and Handling
-
Question: My Jaspine B analog is precipitating in the cell culture medium. How can I improve its solubility?
Answer: Jaspine B and its analogs are lipophilic molecules and can be challenging to dissolve in aqueous solutions.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO or ethanol.
-
Working Dilutions: When preparing working dilutions, add the stock solution to your pre-warmed (37°C) cell culture medium and vortex immediately and vigorously to ensure rapid dispersion.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is minimal (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of solvent) in your experiments.
-
Serum Concentration: The presence of serum in the culture medium can aid in the solubilization of lipophilic compounds. If you are using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA).
-
Liposomal Formulations: For in vivo studies or if solubility issues persist, consider formulating the analog in a liposomal delivery system. This can improve solubility and bioavailability.
-
-
Question: How should I store my Jaspine B analogs?
Answer: Store Jaspine B analogs as a powder or in a suitable solvent (like DMSO) at -20°C or -80°C for long-term storage. Protect from light and moisture. For solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles which can lead to degradation.
2. Experimental Design and Controls
-
Question: I am not observing the expected cytotoxic effects of my Jaspine B analog. What could be the reason?
Answer: Several factors could contribute to a lack of cytotoxic effect.
-
Cell Line Sensitivity: The sensitivity to Jaspine B analogs can be highly cell-line dependent. Ensure you are using a cell line known to be sensitive or perform a dose-response experiment across a wide range of concentrations to determine the IC50 value for your specific cell line.
-
Compound Activity: Verify the integrity and activity of your compound. If possible, test it on a sensitive positive control cell line.
-
Incubation Time: The cytotoxic effects of Jaspine B analogs are time-dependent. Ensure you are incubating the cells for a sufficient duration (e.g., 24, 48, 72 hours).
-
Cell Density: The initial cell seeding density can influence the outcome of cytotoxicity assays. Ensure that the cells are in the exponential growth phase at the time of treatment and that the control cells do not become over-confluent during the experiment.
-
-
Question: My experimental results are inconsistent. What are the common sources of variability?
Answer: Inconsistent results can arise from several sources.
-
Compound Preparation: Prepare fresh dilutions of your Jaspine B analog from a stock solution for each experiment to avoid degradation.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number, confluency, and media composition.
-
Assay Performance: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. Use appropriate controls in every experiment, including a vehicle control and a positive control (a compound with known cytotoxic effects).
-
3. Mechanism of Action Studies
-
Question: I am trying to measure the inhibition of sphingomyelin (B164518) synthase (SMS) activity, but my results are not clear. What are some key considerations?
Answer: Measuring SMS activity can be technically challenging.
-
Substrate Concentration: Ensure you are using the optimal concentration of the fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide).
-
Cell Lysate Preparation: The quality of the cell lysate is critical. Prepare fresh lysates and ensure that the protein concentration is accurately determined and consistent across samples.
-
Incubation Time and Temperature: Optimize the incubation time and temperature for the enzymatic reaction to ensure you are within the linear range of the assay.
-
Lipid Extraction: The efficiency of the lipid extraction step is crucial for accurate results. Ensure complete extraction and minimize the loss of lipids during this step.
-
-
Question: I want to measure changes in intracellular ceramide levels. Which is the best method to use?
Answer: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurate quantification of different ceramide species.[1][2] This method allows for the separation and quantification of individual ceramide species with different acyl chain lengths.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of Jaspine B and some of its analogs against various cancer cell lines.
Table 1: Cytotoxicity of Jaspine B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16 | Murine Melanoma | Not specified, dose-dependent decrease in viability | [3] |
| SK-Mel28 | Human Melanoma | Not specified, dose-dependent decrease in viability | [3] |
| A549 | Human Lung Carcinoma | Submicromolar | [4] |
| MCF-7 | Human Breast Adenocarcinoma | 2.31 | [5] |
| MDA-MB-231 | Human Breast Adenocarcinoma | > 100 | [5] |
| 786-O | Human Renal Carcinoma | 29.4 | [5] |
| MDA-MB-435 | Human Melanoma | 2.60 | [5] |
| SK-OV3 | Human Ovarian Carcinoma | 4.78 | [5] |
| HepG2 | Human Hepatocellular Carcinoma | 5.69 | [5] |
Table 2: Cytotoxicity of Jaspine B Analogs
| Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-epi-Jaspine B | A549 | Human Lung Carcinoma | 10-20 times less toxic than Jaspine B | [4] |
| 3-epi-Jaspine B | A549 | Human Lung Carcinoma | 10-20 times less toxic than Jaspine B | [4] |
| 2,3-epi-Jaspine B | A549 | Human Lung Carcinoma | 10-20 times less toxic than Jaspine B | [4] |
| Aza-analogs (all-cis) | B16 | Murine Melanoma | Not specified | [6] |
| Ceramide analog 315 | BCBL-1, BCP-1 | Primary Effusion Lymphoma | Induces apoptosis at 10-20 µM | [7] |
| Ceramide analog 403 | BCBL-1, BCP-1 | Primary Effusion Lymphoma | Induces apoptosis at 10-20 µM | [7] |
Experimental Protocols
1. Protocol: Sphingomyelin Synthase (SMS) Activity Assay
This protocol is adapted from methods described for measuring SMS activity in cell lysates.[5][8]
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
BCA Protein Assay Kit
-
C6-NBD-ceramide (fluorescent substrate)
-
Phosphatidylcholine (PC)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Chloroform/methanol (B129727) mixture (2:1, v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)
-
Fluorescence imager
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in cell lysis buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (e.g., 100-200 µg of protein)
-
C6-NBD-ceramide (final concentration, e.g., 20 µM)
-
Phosphatidylcholine (final concentration, e.g., 200 µM)
-
Adjust the final volume with reaction buffer.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Lipid Extraction:
-
Stop the reaction by adding chloroform/methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
-
Thin Layer Chromatography (TLC):
-
Resuspend the dried lipids in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the lipid extract onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.
-
Air dry the TLC plate.
-
-
Detection and Quantification:
-
Visualize the fluorescent spots corresponding to C6-NBD-ceramide and the product, C6-NBD-sphingomyelin, using a fluorescence imager.
-
Quantify the intensity of the spots using image analysis software. SMS activity is proportional to the amount of C6-NBD-sphingomyelin formed.
-
2. Protocol: Quantification of Intracellular Ceramide Levels by HPLC-MS/MS
This protocol provides a general workflow for the quantification of ceramide species.[1][2]
Materials:
-
Cells of interest
-
Internal standards (e.g., C17:0 ceramide)
-
Methanol, Chloroform, Water (HPLC grade)
-
Formic acid
-
HPLC system coupled to a tandem mass spectrometer
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Harvest and count the cells.
-
Add a known amount of internal standard (e.g., C17:0 ceramide) to the cell pellet.
-
Perform a lipid extraction using a method such as the Bligh-Dyer method (chloroform/methanol/water).
-
Collect the organic phase and dry it under nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for HPLC injection (e.g., methanol).
-
-
HPLC Separation:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with formic acid and methanol with formic acid to separate the different ceramide species based on their hydrophobicity.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set up the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of each ceramide species and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each ceramide species and the internal standard.
-
Calculate the concentration of each ceramide species by normalizing its peak area to the peak area of the internal standard and comparing it to a standard curve generated with known amounts of ceramide standards.
-
Visualizations
Caption: The Sphingolipid Rheostat and the Mechanism of Action of Jaspine B Analogs.
Caption: Experimental Workflow for the Sphingomyelin Synthase (SMS) Activity Assay.
Caption: Experimental Workflow for Ceramide Quantification by HPLC-MS/MS.
References
- 1. Quantitative measurement of different ceramide species from crude cellular extracts by normal-phase high-performance liquid chromatography coupled to atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method to Measure Sphingomyelin Synthase Activity Changes in Response to CD95L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of cytotoxic aza analogues of jaspine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mitigating NSC 601980 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the anti-tumor compound NSC 601980. The information is tailored for scientists and drug development professionals investigating its efficacy and seeking to mitigate its toxicity in normal cells.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: I am observing high levels of toxicity in my normal (non-cancerous) cell lines. What could be the cause and how can I reduce it?
A1: High toxicity in normal cells is a common challenge in chemotherapy research. Several factors could contribute to this:
-
Compound Concentration: The concentration of this compound may be too high for the specific normal cell line being used. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both your cancer and normal cell lines.
-
Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to cytotoxic compounds. Consider using a panel of normal cell lines to identify one with a better therapeutic window.
-
Experimental Conditions: Factors such as cell density, incubation time, and media composition can influence cytotoxicity. Ensure these parameters are consistent across experiments.
Potential Mitigation Strategy (Experimental):
A potential, though not yet directly confirmed, strategy to mitigate this compound toxicity involves the inhibition of Protein Kinase C delta (PKCδ). Research on a related compound, NSC606985, has shown that its dual effects on cell growth and apoptosis are mediated through PKCδ, and these effects can be blocked by the PKCδ inhibitor, rottlerin (B1679580).[1] While this has not been directly tested for this compound, it presents a plausible avenue for investigation. We recommend performing co-treatment experiments with this compound and a PKCδ inhibitor like rottlerin to assess if toxicity in normal cells can be selectively reduced.
Q2: My experimental results with this compound are inconsistent. What are the possible reasons?
A2: Inconsistent results can stem from several sources:
-
Compound Stability: Ensure that your this compound stock solution is prepared and stored correctly to prevent degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
-
Cell Culture Health: The health and passage number of your cell lines can significantly impact their response to treatment. Use cells with a consistent and low passage number and regularly check for mycoplasma contamination.
-
Assay Variability: The specific cytotoxicity assay used can influence results. Ensure that the chosen assay (e.g., MTT, LDH) is optimized for your cell lines and that you are working within the linear range of the assay.
Q3: I am unsure how to design an experiment to test the protective effects of a potential mitigating agent like rottlerin.
A3: A well-designed experiment to test a mitigating agent should include the following:
-
Dose-Response Curves: First, determine the IC50 of this compound and the mitigating agent (e.g., rottlerin) individually on both your cancer and normal cell lines.
-
Co-treatment Matrix: Design a matrix of experiments where you treat the cells with a fixed concentration of this compound (e.g., the IC50 for the cancer cell line) and varying concentrations of the mitigating agent.
-
Controls: Include the following controls:
-
Untreated cells (vehicle control).
-
Cells treated with this compound alone.
-
Cells treated with the mitigating agent alone at all tested concentrations.
-
-
Assessment of Viability: Use a reliable cytotoxicity assay (e.g., MTT) to measure cell viability in all conditions.
-
Data Analysis: Compare the viability of cells co-treated with this compound and the mitigating agent to those treated with this compound alone. A successful mitigating agent should significantly increase the viability of normal cells without substantially compromising the cytotoxic effect of this compound on cancer cells.
Quantitative Data
Currently, specific IC50 or GI50 data for this compound in normal cell lines is not available in the public domain. The available data focuses on its anti-proliferative activity in cancer cell lines.
Table 1: Growth Inhibition (GI50) of this compound in Human Colon Cancer Cell Lines
| Cell Line | LogGI50 | GI50 (µM) |
| COLO205 | -6.6 | 0.25 |
| HT29 | -6.9 | 0.13 |
Data sourced from MedchemExpress.[2]
Researchers are encouraged to determine the IC50 values of this compound in their specific normal and cancer cell lines of interest to establish a therapeutic index. A template for recording such data is provided below.
Table 2: Template for Experimental Determination of this compound IC50 Values
| Cell Line Type | Cell Line Name | IC50 (µM) |
| Cancer | e.g., A549 | |
| Cancer | e.g., MCF-7 | |
| Normal | e.g., BEAS-2B | |
| Normal | e.g., MCF-10A |
Experimental Protocols
1. Preparation of this compound Stock Solution
For accurate and reproducible results, proper preparation of the this compound stock solution is critical.
-
Solvent Selection: Refer to the manufacturer's datasheet for the recommended solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for such compounds.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the cell culture medium.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year). Avoid repeated freeze-thaw cycles.[2]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final concentration of the solvent (e.g., DMSO) in the cell culture wells should be kept constant across all treatments and should not exceed a level that causes toxicity on its own (typically ≤ 0.5%).
2. MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cell lines of interest (both normal and cancer)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Visualizations
References
Strategies to increase NSC 601980 potency
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the anti-tumor compound NSC 601980. The information is compiled from available data and general knowledge of related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an anti-tumor compound identified through screenings conducted by the National Cancer Institute (NCI). It belongs to the quinoxaline (B1680401) class of heterocyclic compounds, which are known for their diverse pharmacological activities.
Q2: What is the known anti-tumor activity of this compound?
A2: this compound has demonstrated the ability to inhibit cell proliferation in human colon cancer cell lines. Specifically, it has shown activity against COLO 205 and HT29 cells.[1]
Q3: What is the mechanism of action of this compound?
A3: The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on the known activities of other anti-tumor quinoxaline derivatives, it is hypothesized that this compound may induce apoptosis (programmed cell death) and potentially interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 signaling pathway. Quinoxaline derivatives have been reported to act as inhibitors of enzymes like topoisomerase II and to modulate the production of reactive oxygen species (ROS) in cancer cells.[2][3]
Q4: Are there any known analogs of this compound?
Q5: How can the potency of this compound be potentially increased?
A5: While specific strategies for this compound have not been published, general approaches for enhancing the potency of quinoxaline-based anti-cancer agents can be considered. These include structural modifications to improve cell membrane permeability, enhance binding affinity to its molecular target, or reduce metabolic inactivation. Structure-activity relationship (SAR) studies, focusing on substitutions on the quinoxaline ring, could identify modifications that lead to increased anti-proliferative activity.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent GI50/IC50 values | 1. Cell passage number variability. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. 4. Pipetting errors. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure a uniform single-cell suspension before seeding and verify cell counts. 3. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store appropriately (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. 4. Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. |
| Low or no observable anti-proliferative activity | 1. Incorrect concentration range tested. 2. Cell line is resistant to the compound's mechanism of action. 3. Insufficient incubation time. 4. Compound precipitation in culture medium. | 1. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the effective concentration range. 2. Test the compound on a panel of cell lines with different genetic backgrounds to identify sensitive lines. 3. Extend the incubation time (e.g., 48, 72 hours) to allow for the compound to exert its effect. 4. Visually inspect the culture wells for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration of the compound or a different solvent system (if compatible with cell health). |
| High variability between replicate wells | 1. Uneven cell distribution in the plate ("edge effect"). 2. Contamination of the cell culture. 3. Evaporation of media from wells. | 1. To minimize edge effects, avoid using the outermost wells of the microplate for experimental data. Fill these wells with sterile PBS or media. Ensure proper mixing of cells before and during plating. 2. Regularly test cell cultures for mycoplasma contamination. Practice sterile cell culture techniques. 3. Maintain proper humidity in the incubator and use plates with lids to minimize evaporation. |
Data Presentation
In Vitro Anti-proliferative Activity of this compound
The following table summarizes the reported growth inhibition data for this compound in two human colon cancer cell lines. The values are presented as the logarithm of the molar drug concentration that inhibits 50% of cell growth (LogGI50).
| Cell Line | Cancer Type | LogGI50 |
| COLO 205 | Colon Cancer | -6.6 |
| HT29 | Colon Cancer | -6.9 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
General Protocol for In Vitro Cell Proliferation Assay (MTT Assay)
This protocol provides a general methodology for assessing the anti-proliferative effects of this compound.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value using a suitable software.
-
Visualizations
Hypothetical Signaling Pathway for this compound
This diagram illustrates a plausible mechanism of action for this compound, based on the known activities of other quinoxaline-based anti-tumor agents. It is important to note that this is a hypothetical pathway and requires experimental validation for this compound.
Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway by this compound.
Experimental Workflow for Assessing this compound Potency
This diagram outlines a typical workflow for evaluating the anti-tumor potency of this compound in a laboratory setting.
Caption: A standard workflow for determining the in vitro potency of this compound.
References
- 1. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying potential resistance markers for Jaspine B
Welcome to the technical support center for researchers utilizing Jaspine B. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you identify potential resistance markers and navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Jaspine B?
A1: Jaspine B is an anhydrophytosphingosine derivative that primarily acts as an inhibitor of sphingomyelin (B164518) synthase (SMS), the enzyme that converts ceramide to sphingomyelin.[1] This inhibition leads to an accumulation of intracellular ceramides (B1148491), which are pro-apoptotic signaling molecules that can trigger cell death in cancer cells.[1] Jaspine B has also been shown to inhibit ceramide synthases (CerS), which are responsible for the synthesis of ceramides.[2]
Q2: We are observing reduced sensitivity to Jaspine B in our cell line over time. What are the potential resistance mechanisms?
A2: The most likely mechanism of resistance to Jaspine B is the overexpression of Sphingomyelin Synthase 1 (SMS1).[1] Increased levels of SMS1 can more efficiently convert ceramide to sphingomyelin, thereby counteracting the inhibitory effect of Jaspine B and preventing the accumulation of pro-apoptotic ceramides.[1] Other potential, though less directly confirmed, mechanisms could involve alterations in the expression or activity of other enzymes in the sphingolipid pathway, such as ceramide synthases or sphingosine (B13886) kinase 1, or the upregulation of anti-apoptotic proteins.
Q3: Can Jaspine B induce other forms of cell death besides apoptosis?
A3: Yes, in some cancer cell lines, Jaspine B can induce a non-apoptotic form of cell death called methuosis.[2] This is characterized by the formation of large, fluid-filled vacuoles in the cytoplasm derived from macropinosomes.[2] This effect can be independent of its action on ceramide metabolism.[2]
Q4: What is the typical effective concentration range for Jaspine B?
A4: The half-maximal inhibitory concentration (IC50) of Jaspine B varies depending on the cell line. Reported IC50 values are generally in the low micromolar to nanomolar range. For example, the IC50 in HepG2 human hepatocellular carcinoma cells is 2.6 µM, while in the Yamato-SS synovial sarcoma cell line, it is 0.36 µM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Reduced or No Cytotoxicity Observed with Jaspine B Treatment
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | 1. Assess SMS1 expression: Use Western blot or qPCR to compare SMS1 protein or mRNA levels, respectively, between your treated cells and a sensitive control cell line. Overexpression of SMS1 is a strong indicator of resistance.[1] 2. Sequence SMS1 gene: Check for mutations in the SGMS1 gene that might alter Jaspine B binding. |
| Incorrect Drug Concentration | 1. Perform a dose-response curve: Determine the IC50 of Jaspine B in your specific cell line to ensure you are using an effective concentration. 2. Verify drug integrity: Ensure the Jaspine B stock solution is not degraded. Prepare fresh stock solutions and store them appropriately. |
| Suboptimal Experimental Conditions | 1. Check cell health: Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Optimize incubation time: Jaspine B's effects are time-dependent.[1] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell Line-Specific Factors | 1. Investigate alternative cell death pathways: If apoptosis is not observed, consider assessing for markers of methuosis, such as cytoplasmic vacuolation.[2] |
Issue 2: Difficulty in Detecting Changes in Ceramide Levels
| Potential Cause | Troubleshooting Steps |
| Inadequate Extraction Efficiency | 1. Optimize lipid extraction protocol: Ensure complete extraction of sphingolipids. A common method is the Bligh-Dyer extraction. 2. Use internal standards: Spike samples with a known amount of a non-endogenous ceramide standard (e.g., C17:0 ceramide) before extraction to control for extraction efficiency and sample loss. |
| Insufficient LC-MS/MS Sensitivity | 1. Optimize mass spectrometer parameters: Adjust ion source parameters and collision energies to maximize the signal for your target ceramide species. 2. Use a suitable chromatography column: A C18 reverse-phase column is commonly used for separating ceramide species. |
| Low Basal Ceramide Levels | 1. Increase the number of cells: A larger starting cell number will yield a higher amount of total lipids for analysis. 2. Use a more sensitive detection method: Consider using a more sensitive mass spectrometer or derivatization of ceramides to enhance their signal. |
| Rapid Ceramide Metabolism | 1. Analyze dihydroceramides: Jaspine B also inhibits ceramide synthases, leading to an accumulation of dihydroceramides. Measuring these precursors can also indicate an effect on the pathway.[4] 2. Perform a time-course experiment: Measure ceramide levels at different time points after Jaspine B treatment to capture the peak accumulation before they are further metabolized. |
Quantitative Data Summary
Table 1: IC50 Values of Jaspine B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 2.6 | [3] |
| Yamato-SS | Synovial Sarcoma | 0.36 | |
| A549 | Lung Carcinoma | Most active isomer | [4] |
| SK-Mel28 | Human Melanoma | Dose-dependent decrease in viability | [1] |
| B16 | Murine Melanoma | Dose-dependent decrease in viability | [1] |
Experimental Protocols
Protocol 1: Sphingomyelin Synthase (SMS) Activity Assay
This protocol is adapted from a method for monitoring in situ SMS activity changes.[5]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and treat with Jaspine B or vehicle control for the desired time.
-
-
Cell Permeabilization and Labeling:
-
Wash cells with PBS and permeabilize with a buffer containing digitonin.
-
Incubate the permeabilized cells with a fluorescent ceramide analog (e.g., NBD-C6-ceramide) and phosphatidylcholine.
-
-
Lipid Extraction:
-
Stop the reaction and extract the lipids using a chloroform:methanol (2:1, v/v) mixture.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v) and spot it onto a silica (B1680970) TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the fluorescent ceramide substrate from the fluorescent sphingomyelin product.
-
-
Quantification:
-
Visualize the fluorescent spots under UV light and quantify the intensity of the sphingomyelin spot using densitometry software.
-
SMS activity is expressed as the amount of fluorescent sphingomyelin produced per unit of protein per unit of time.
-
Protocol 2: Ceramide Quantification by LC-MS/MS
This protocol provides a general workflow for the analysis of ceramide species.
-
Sample Preparation:
-
Harvest and wash cells with cold PBS.
-
Add an internal standard (e.g., C17:0 ceramide) to each sample.
-
Extract total lipids using a modified Bligh-Dyer method with chloroform:methanol.
-
Dry the lipid extract and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Inject the lipid extract onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of solvents such as water, methanol, and acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) formate (B1220265) to separate the different ceramide species based on their acyl chain length and saturation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to specifically detect and quantify each ceramide species. This involves monitoring the transition from the precursor ion (the protonated ceramide molecule) to a specific product ion (typically corresponding to the sphingoid backbone).
-
-
Data Analysis:
-
Integrate the peak areas for each ceramide species and the internal standard.
-
Calculate the concentration of each ceramide species by normalizing its peak area to the peak area of the internal standard and comparing it to a standard curve.
-
Protocol 3: Assessment of Methuosis by Lucifer Yellow Uptake
This protocol is to assess macropinocytosis, a hallmark of methuosis.
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate.
-
Treat cells with Jaspine B or a vehicle control for the desired time.
-
-
Lucifer Yellow Staining:
-
During the last 1-2 hours of Jaspine B treatment, add Lucifer Yellow CH, dipotassium (B57713) salt (e.g., at 1 mg/mL) to the culture medium.
-
-
Cell Fixation and Imaging:
-
Wash the cells extensively with cold PBS to remove extracellular Lucifer Yellow.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. The presence of large, Lucifer Yellow-filled vacuoles in the cytoplasm is indicative of increased macropinocytosis and methuosis.
-
Visualizations
References
Technical Support Center: Optimizing Liposomal Jaspine B Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the stability of liposomal Jaspine B formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of liposomal Jaspine B?
A1: The stability of liposomal Jaspine B is a multifactorial issue encompassing both physical and chemical aspects. Key factors include:
-
Physicochemical Properties of Lipids: The choice of phospholipids, including their acyl chain length and degree of saturation, is critical. Saturated lipids generally form more rigid and stable bilayers.[] The inclusion of cholesterol can also enhance membrane rigidity and reduce drug leakage.[2]
-
Particle Size and Polydispersity Index (PDI): Liposomes with a uniform size distribution and smaller particle size tend to exhibit better stability.[3][4] Aggregation and fusion are common physical instability issues.[]
-
Surface Charge (Zeta Potential): A higher absolute zeta potential value (either positive or negative) indicates greater electrostatic repulsion between particles, which can prevent aggregation and improve stability.[5][6]
-
Encapsulation Efficiency (EE%): High encapsulation efficiency is crucial for therapeutic efficacy and indicates a stable formulation with minimal premature drug release.[7][8]
-
Storage Conditions: Temperature, pH, and exposure to light and oxygen can significantly impact stability.[3][8] Liposomes should generally be stored at temperatures below their phase transition temperature to maintain a rigid membrane structure.[5]
Q2: What are the recommended storage conditions for liposomal Jaspine B formulations?
A2: Based on available data, Jaspine B liposomes have shown stability for over two months when stored in Phosphate-Buffered Saline (PBS) at pH 7.4 and 4°C, with no significant changes in size or encapsulation efficiency.[9][10] To minimize lipid degradation through oxidation, it is also recommended to protect the formulation from light and oxygen.[3]
Q3: How does Jaspine B exert its therapeutic effect, and how does liposomal delivery enhance it?
A3: Jaspine B inhibits sphingomyelin (B164518) synthase, leading to an accumulation of ceramide, which can induce apoptosis in cancer cells.[11][12] However, its low bioavailability limits its therapeutic potential.[11][13] Liposomal formulation improves the pharmacokinetic profile of Jaspine B by enhancing its stability, increasing circulation time, and potentially improving its accumulation in tumor tissues.[9][10][13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and stability testing of liposomal Jaspine B.
Issue 1: Low Encapsulation Efficiency (%EE) of Jaspine B
-
Possible Causes:
-
Suboptimal drug-to-lipid ratio.
-
Inefficient hydration of the lipid film.
-
Inappropriate pH of the hydration buffer.
-
Use of a formulation method not suitable for amphiphilic drugs like Jaspine B.
-
-
Troubleshooting Steps:
-
Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid mass ratio to identify the optimal concentration for maximal encapsulation. A study reported a drug:lipid mass ratio of 0.39 with an EE of 97%.[9]
-
Refine Hydration Protocol: Ensure the lipid film is thin and evenly distributed before hydration. The hydration buffer should be added at a temperature above the phase transition temperature (Tm) of the lipids.[5]
-
Adjust pH of Hydration Buffer: The pH can influence the charge of both the drug and the lipids, affecting encapsulation. Experiment with different pH values for the hydration buffer.
-
Consider Alternative Formulation Methods: Microfluidics has been successfully used to formulate Jaspine B liposomes with high EE%.[9][11] Other methods like thin-film hydration followed by extrusion or sonication can also be optimized.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reported Optimum |
| Jaspine B Concentration (mg/mL) | 1 | 2 | 3 | 2[9] |
| Flow Rate Ratio (Aqueous:Organic) | 1:1 | 2:1 | 3:1 | 2:1[9] |
| Resulting Size (nm) | Variable | 127.5 ± 61.2 | Variable | 127.5 ± 61.2[9][11] |
| Encapsulation Efficiency (%) | Lower | 97 | Lower | 97[9][10] |
Issue 2: Liposome (B1194612) Aggregation and Increased Particle Size During Storage
-
Possible Causes:
-
Low surface charge (zeta potential close to neutral).
-
Inappropriate storage temperature.
-
High ionic strength of the storage buffer.
-
-
Troubleshooting Steps:
-
Incorporate Charged Lipids: Including a small percentage of a charged lipid (e.g., a negatively charged phospholipid) in the formulation can increase the absolute zeta potential and enhance electrostatic repulsion between liposomes.[5]
-
Optimize Storage Temperature: Store the liposomal formulation at a temperature well below the phase transition temperature of the lipids to maintain a rigid membrane structure.[5] For Jaspine B liposomes, 4°C has been shown to be effective.[9][10]
-
Adjust Buffer Ionic Strength: Use a buffer with a lower ionic strength for storage, as high salt concentrations can shield the surface charge of the liposomes.[5]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended |
| Zeta Potential (mV) | -5 to +5 | > +20 or < -20 | -10 to -20 | As high as possible (absolute value) |
| Storage Temperature (°C) | 25 (Room Temp) | 4 | -20 | 4[9][10] |
| Storage Buffer | High Salt | Low Salt (e.g., PBS) | Deionized Water | PBS (pH 7.4)[9][10] |
Experimental Protocols
Protocol 1: Liposomal Jaspine B Formulation using Microfluidics
-
Preparation of Lipid and Drug Solutions:
-
Dissolve the desired lipids (e.g., DSPC, Cholesterol) in a suitable organic solvent (e.g., ethanol).
-
Dissolve Jaspine B in the same organic solvent.
-
Prepare the aqueous phase, typically a buffered solution (e.g., PBS pH 7.4).
-
-
Microfluidic Mixing:
-
Load the lipid/drug organic phase and the aqueous phase into separate syringe pumps.
-
Set the desired flow rate ratio (e.g., 2:1 aqueous to organic phase).[9]
-
Pump the two phases into a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
-
-
Purification:
-
Remove the organic solvent and unencapsulated Jaspine B via dialysis or size exclusion chromatography against the desired buffer for storage.
-
Protocol 2: Characterization of Liposomal Jaspine B
-
Particle Size and Zeta Potential Analysis:
-
Encapsulation Efficiency (%EE) Determination:
-
Separate the unencapsulated Jaspine B from the liposomes using a method like size exclusion chromatography.[14]
-
Lyse the liposomes with a suitable solvent (e.g., methanol) to release the encapsulated drug.[5]
-
Quantify the concentration of Jaspine B in the lysed liposome fraction and the unencapsulated fraction using a validated LC-MS/MS method.[9]
-
Calculate %EE using the formula: (Amount of encapsulated drug / Total amount of drug) x 100%.[5]
-
-
Morphology Characterization:
-
Visualize the liposomes using Cryo-Transmission Electron Microscopy (Cryo-TEM) to assess their size, shape, and lamellarity.[14]
-
Visualizations
Caption: Experimental workflow for the formulation and characterization of liposomal Jaspine B.
Caption: Simplified signaling pathway of Jaspine B's mechanism of action.
References
- 2. Liposomal Delivery Systems: Design Optimization and Current Applications [jstage.jst.go.jp]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. ijper.org [ijper.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Liposome Characterisation and Analysis for Drug Delivery [intertek.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Liposome Characterization Technologies - CD Formulation [formulationbio.com]
Jaspine B Synthesis and Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Jaspine B.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of Jaspine B to ensure stereochemical purity?
A1: The most critical steps for controlling the stereochemistry of Jaspine B are the reactions that form the chiral centers of the tetrahydrofuran (B95107) ring. In many reported syntheses, a key step is the reduction of a lactone intermediate to a lactol using Diisobutylaluminium hydride (DIBAL-H), followed by a Wittig reaction to introduce the side chain. Maintaining a low temperature (typically -78 °C) during the DIBAL-H reduction is crucial to prevent over-reduction and preserve the stereocenter.[1][2] Additionally, the choice of reagents and reaction conditions for the Wittig reaction can influence the stereochemistry of the final product, with the potential for epimerization at the C-2 position.[3]
Q2: I am observing a significant amount of a byproduct with a similar polarity to Jaspine B during purification. What could it be and how can I minimize its formation?
A2: A common byproduct in Jaspine B synthesis is its C-2 epimer.[3] This can form during the Wittig reaction, particularly if the reaction conditions are not carefully controlled. To minimize its formation, it is important to use the appropriate base and solvent system and to control the reaction temperature as specified in the chosen synthetic protocol. If the epimer does form, careful column chromatography or preparative HPLC may be required to separate it from the desired Jaspine B product.
Q3: What are the optimal conditions for purifying Jaspine B by column chromatography?
A3: The purification of Jaspine B and its intermediates is typically achieved using silica (B1680970) gel column chromatography. The choice of eluent system depends on the polarity of the specific compound being purified. A common solvent system is a gradient of ethyl acetate (B1210297) in hexanes. For the final purification of Jaspine B, a more polar system, such as chloroform-methanol with a small amount of aqueous ammonium (B1175870) hydroxide (B78521) (e.g., 95:4:1), has been used to obtain the pure product.
Q4: How can I confirm the identity and purity of my synthesized Jaspine B?
A4: The identity and purity of Jaspine B should be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and stereochemistry of Jaspine B. The chemical shifts and coupling constants should be compared to literature values.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of Jaspine B. You should observe a prominent ion corresponding to [M+H]+.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water containing an ion-pairing agent like formic acid is a suitable system.[4]
Q5: My Jaspine B sample appears to be unstable over time. What are the recommended storage conditions?
A5: While detailed stability studies on pure Jaspine B are not extensively published, it is known to be stable in rat plasma for up to 6 hours at 25°C and after multiple freeze-thaw cycles.[4] For long-term storage, it is recommended to store Jaspine B as a solid or in a suitable solvent (e.g., acetonitrile) at -20°C or lower to minimize potential degradation.
Troubleshooting Guides
Synthesis
Problem 1: Low yield or incomplete conversion during the DIBAL-H reduction of the lactone intermediate.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient DIBAL-H | Ensure accurate titration of the DIBAL-H solution before use. Use a slight excess (e.g., 1.1-1.5 equivalents). | The concentration of commercially available DIBAL-H can vary. |
| Reaction temperature too high | Maintain a strict temperature of -78 °C throughout the addition of DIBAL-H and for the duration of the reaction. | At higher temperatures, over-reduction to the diol is more likely.[1][2] |
| Inefficient quenching | Quench the reaction at -78 °C with methanol (B129727) before warming to room temperature. | A controlled quench at low temperature prevents further reaction of any remaining DIBAL-H. |
Problem 2: Formation of the C-2 epimer during the Wittig reaction.
| Possible Cause | Troubleshooting Step | Rationale |
| Use of a strong base with a stabilized ylide | For stabilized ylides, a milder base may be preferred to avoid epimerization. | Strong bases can deprotonate the α-carbon of the newly formed alkene, leading to epimerization.[3] |
| Prolonged reaction time or elevated temperature | Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. Avoid heating the reaction unless specified in the protocol. | Extended reaction times can increase the likelihood of side reactions, including epimerization. |
| Incorrect solvent | Use the solvent specified in the validated protocol. | The solvent can influence the reactivity of the ylide and the stability of intermediates. |
Purification
Problem 3: Poor separation of Jaspine B from non-polar impurities by column chromatography.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate solvent system | Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity with ethyl acetate. | This will allow for the elution of non-polar impurities before the more polar Jaspine B. |
| Column overloading | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). | Overloading the column leads to poor separation. |
| Co-elution with a similar polarity impurity | If baseline separation is not achieved, consider using a different stationary phase (e.g., alumina) or a different solvent system. | Changing the chromatographic conditions can alter the selectivity and improve separation. |
Problem 4: Tailing of Jaspine B peak during HPLC analysis.
| Possible Cause | Troubleshooting Step | Rationale |
| Secondary interactions with the stationary phase | Add a small amount of an ion-pairing agent, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase.[4] | The basic nitrogen atom in Jaspine B can interact with residual silanol (B1196071) groups on the silica-based C18 column, causing peak tailing. An ion-pairing agent can suppress these interactions. |
| Column degradation | Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). | High pH can dissolve the silica support, leading to poor peak shape. |
| Sample overload | Inject a smaller amount of the sample onto the column. | Injecting too much sample can lead to peak distortion. |
Experimental Protocols
Representative Synthesis of Jaspine B Intermediate (Lactone)
This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.
-
DIBAL-H Reduction of N-Cbz-protected lactone:
-
Dissolve the N-Cbz-protected lactone (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of DIBAL-H in hexanes (1.1 equivalents) dropwise over 30 minutes, maintaining the internal temperature below -75 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.
-
Stir vigorously until two clear layers are observed.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactol.
-
Purification of Jaspine B by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexanes.
-
-
Sample Loading:
-
Dissolve the crude Jaspine B in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dry powder onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes and gradually increasing the concentration of ethyl acetate.
-
For the final purification, switch to a more polar eluent system, such as chloroform:methanol:aqueous ammonia (B1221849) (e.g., 95:4:1 v/v/v).
-
Collect fractions and monitor by TLC to identify the fractions containing pure Jaspine B.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure Jaspine B.
-
Visualizations
Signaling Pathway
Caption: Jaspine B inhibits Sphingomyelin Synthase, leading to ceramide accumulation and apoptosis.
Experimental Workflow
Caption: A general workflow for the synthesis and purification of Jaspine B.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Jaspine B analysis using LC-MS/MS and its application: Dose-independent pharmacokinetics of Jaspine B in rats -Analytical Science and Technology | Korea Science [koreascience.kr]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Jaspine B and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Jaspine B, a natural anhydrophytosphingosine isolated from marine sponges, has garnered significant attention in the field of oncology for its potent cytotoxic activities against a range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of Jaspine B and its synthetic stereoisomers, supported by experimental data. We delve into the differential potencies, mechanisms of action, and the experimental methodologies used to elucidate these properties.
Comparative Cytotoxicity Data
The cytotoxic efficacy of Jaspine B and its stereoisomers has been evaluated across various human cancer cell lines. The data, primarily presented as half-maximal inhibitory concentration (IC50) or lethal dose 50 (LD50) values, consistently demonstrates that the natural (2S, 3S, 4R)-stereoisomer of Jaspine B exhibits the most potent cytotoxic effects.
Table 1: Comparative Cytotoxicity (IC50/LD50 in µM) of Jaspine B and its Stereoisomers in Human Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | HGC-27 (Gastric Cancer) | MDA-MB-231 (Breast Adenocarcinoma) | T98 (Glioblastoma) | U87 (Glioblastoma) | HEK293T (Embryonic Kidney) | HeLa (Cervical Cancer) | NIH 3T3 (Mouse Embryonic Fibroblast) |
| Jaspine B | 2.05[1] | 7.3 ± 0.7 | 2.1 ± 0.2 | 4.5 ± 2.0 | 3.2 ± 0.9 | 9.5 ± 1.2 | 0.61 ± 0.27[2][3] | 4.6 ± 0.9[2][3] |
| 2-epi-Jaspine B | 10-20 times less toxic than Jaspine B | 12.5 ± 0.9 | - | - | - | - | - | - |
| 3-epi-Jaspine B | 10-20 times less toxic than Jaspine B | Similar to Jaspine B | - | - | - | - | - | - |
| 2,3-epi-Jaspine B | 10-20 times less toxic than Jaspine B | Similar to Jaspine B | - | - | - | - | - | - |
Note: Some studies report qualitative comparisons of toxicity. For A549 cells, diastereomeric Jaspine B were found to be 10-20 times less toxic than the natural Jaspine B.[4]
Mechanisms of Action: A Dual Mode of Cell Death
Jaspine B and its stereoisomers induce cytotoxicity through at least two distinct signaling pathways, leading to either apoptosis or a non-apoptotic form of cell death known as methuosis. The prevailing mechanism can be cell-type dependent.
Apoptosis via Disruption of Sphingolipid Metabolism
In several cancer cell lines, including melanoma and HeLa cells, Jaspine B triggers apoptosis by interfering with ceramide metabolism.[2][3][5] It acts as an inhibitor of sphingomyelin (B164518) synthase (SMS), an enzyme responsible for the conversion of ceramide to sphingomyelin. This inhibition leads to an intracellular accumulation of ceramide, a pro-apoptotic lipid second messenger. The elevated ceramide levels initiate a signaling cascade that includes the externalization of phosphatidylserine, release of cytochrome c from the mitochondria, and subsequent activation of caspases, ultimately leading to programmed cell death.[5] Studies in HeLa cells have also shown an upregulation of TNF-α, FasL, and caspase-8, indicating the involvement of the extrinsic apoptosis pathway.[2][3]
Methuosis: A Caspase-Independent Cell Death
In other cancer cell lines, such as lung adenocarcinoma A549 cells, Jaspine B induces a form of caspase-independent cell death called methuosis.[1] This process is characterized by the formation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[1][6] The signaling pathway leading to methuosis involves the activation of 5' AMP-activated protein kinase (AMPK).[1] Notably, this pathway appears to be independent of the well-established PI3K/Akt/mTORC1 signaling axis, which is often implicated in other forms of programmed cell death.[1] The pan-caspase inhibitor z-VAD does not rescue cells from Jaspine B-induced cytotoxicity in this context, confirming the non-apoptotic nature of this cell death mechanism.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Jaspine B Hydrochloride-induced Apoptosis in HeLa Cells Is Associated With Disrupted Sphingolipid Metabolism and Ceramide Overload | Anticancer Research [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC 601980 versus other sphingomyelin synthase inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of available chemical tools is critical for advancing studies in sphingolipid metabolism and associated diseases. While a variety of compounds have been investigated for their effects on cellular processes, a direct comparison of their activity against specific enzymes is often lacking. This guide provides a comparative overview of known sphingomyelin (B164518) synthase (SMS) inhibitors, with a special note on the compound NSC 601980.
This compound: An Antitumor Agent with No Direct Evidence of Sphingomyelin Synthase Inhibition
This compound is recognized as a compound with antitumor properties. However, a comprehensive review of the scientific literature reveals no direct evidence to classify this compound as a sphingomyelin synthase inhibitor. To date, no studies have published data demonstrating its inhibitory activity (e.g., IC50 values) against either of the two major isoforms, SMS1 or SMS2. Therefore, a direct comparison of this compound with established SMS inhibitors is not currently feasible.
This guide will now focus on a detailed comparison of well-characterized inhibitors of sphingomyelin synthase, providing quantitative data, experimental methodologies, and pathway diagrams to aid in the selection of appropriate research tools.
Comparison of Known Sphingomyelin Synthase Inhibitors
Sphingomyelin synthases (SMS) are key enzymes in the sphingolipid metabolic pathway, catalyzing the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG). This activity is crucial for maintaining cellular membrane integrity and is implicated in various signaling pathways. The two primary isoforms, SMS1 and SMS2, are localized to the Golgi apparatus and the plasma membrane, respectively.[1] Inhibition of SMS activity can lead to an accumulation of ceramide, a pro-apoptotic lipid, making SMS inhibitors valuable tools for studying and potentially treating diseases like cancer and atherosclerosis.[2][3]
Below is a summary of the performance of several known SMS inhibitors based on published experimental data.
| Inhibitor | Target(s) | IC50 Value | Cell-Based Activity | Notes |
| D609 (Tricyclodecan-9-yl-xanthogenate) | SMS1 and SMS2, PC-PLC | ~224 µM (for SMS2)[4] | Induces apoptosis, increases ceramide levels, decreases sphingomyelin and DAG levels.[2][5] | Also a well-known inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[6][7] |
| D2 (2-(2-(benzyloxy)phenyl)-2-(phenylamino) acetonitrile) | SMS, preferential for SMS2 | 13.5 µM (for SMS2)[4] | More potent than D609 in vitro.[4] | A newer generation inhibitor identified through virtual screening.[4] |
| 2-quinolone derivative | SMS2 selective | 950 nM | Demonstrates cell-based engagement. | Over 100-fold selectivity for SMS2 over SMS1.[8] |
| PAL-1 | SMS2 selective | 0.37 µM | Superior selectivity for SMS2 over SMS1.[4] | Further details on cell-based activity are limited in the reviewed literature. |
Sphingomyelin Synthesis and Inhibition Pathway
The following diagram illustrates the central role of sphingomyelin synthase in the sphingolipid pathway and the points of intervention by inhibitors.
Caption: The sphingomyelin synthesis pathway and the inhibitory action of SMS inhibitors.
Experimental Protocols
Sphingomyelin Synthase (SMS) Activity Assay
A common method to determine the inhibitory potential of a compound against SMS is the in vitro enzymatic assay. This assay typically measures the conversion of a labeled ceramide substrate to sphingomyelin.
Objective: To quantify the enzymatic activity of SMS in the presence and absence of potential inhibitors.
Materials:
-
Cell lysate or purified SMS enzyme
-
Fluorescently labeled ceramide (e.g., C6-NBD-ceramide)
-
Phosphatidylcholine (PC)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl)
-
Inhibitor compound (e.g., D609) dissolved in a suitable solvent (e.g., DMSO)
-
Thin-layer chromatography (TLC) plates and developing solvent system (e.g., Chloroform:Methanol:Ammonium Hydroxide)
-
Fluorescence imager
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the cell lysate or purified enzyme, PC, and the reaction buffer.
-
Inhibitor Addition: Add the inhibitor compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Substrate Addition: Initiate the reaction by adding the fluorescently labeled ceramide.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Lipid Extraction: Stop the reaction and extract the lipids using a solvent mixture (e.g., chloroform:methanol).
-
TLC Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Quantification: Visualize the fluorescent spots corresponding to the substrate (NBD-ceramide) and the product (NBD-sphingomyelin) using a fluorescence imager. The intensity of the product spot is proportional to the enzyme activity.
-
IC50 Determination: Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
The following workflow diagram illustrates the key steps in a typical SMS activity assay.
Caption: A generalized workflow for determining sphingomyelin synthase inhibitory activity.
Conclusion
While this compound has been identified as an antitumor agent, there is currently no scientific evidence to suggest it directly inhibits sphingomyelin synthase. For researchers interested in modulating this key enzyme, established inhibitors such as D609 and newer, more potent compounds like D2 and specific 2-quinolone derivatives offer viable tools for investigation. The selection of an appropriate inhibitor will depend on the specific research question, including the desired potency and isoform selectivity. The experimental protocols outlined in this guide provide a starting point for assessing the efficacy of these and other potential SMS inhibitors in a laboratory setting.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Sphingomyelin synthase as a potential target for D609-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small molecule sphingomyelin synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Sphingosine Kinase Inhibitors: Jaspine B vs. PF-543
For researchers, scientists, and drug development professionals, understanding the nuances of available chemical probes is paramount for rigorous and reproducible scientific inquiry. This guide provides an objective comparison of Jaspine B, a natural product with a broad activity profile, and PF-543, a highly selective synthetic inhibitor of Sphingosine (B13886) Kinase 1 (SphK1).
Sphingosine kinases (SphKs) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to the potent signaling molecule sphingosine-1-phosphate (S1P). The two isoforms, SphK1 and SphK2, regulate the cellular "sphingolipid rheostat," balancing the levels of pro-apoptotic ceramide and sphingosine with pro-survival S1P. Dysregulation of this balance is implicated in numerous diseases, including cancer and inflammatory disorders, making SphKs attractive therapeutic targets.
This guide delves into the inhibitory potency, selectivity, and mechanistic differences between Jaspine B and PF-543, supported by experimental data to inform the selection of the appropriate tool for specific research applications.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro inhibitory activities of Jaspine B and PF-543 against their primary targets.
Table 1: In Vitro Inhibitory Activity against Sphingosine Kinases
| Compound | Primary Target(s) | SphK1 IC50 | SphK2 IC50 | Selectivity (Fold) |
| Jaspine B | SphK1, SphK2, SMS, CerS | 20.1 µM[1] | 41.8 µM[1] | ~2-fold for SphK1 |
| PF-543 | SphK1 | 2.0 - 3.6 nM[2] | >356 nM | >100-fold for SphK1 |
SMS: Sphingomyelin Synthase, CerS: Ceramide Synthase
Table 2: Cellular Activity and Effects
| Compound | Cellular SphK1 Inhibition | Effect on S1P Levels | Effect on Ceramide Levels |
| Jaspine B | IC50: 1.4 µM (in HepG2 cells) | Decrease | Increase |
| PF-543 | EC50: 8.4 nM (in 1483 cells) | Decrease | No direct effect; may increase sphingosine which can be shunted to ceramide synthesis |
Mechanistic Differences and Downstream Signaling
The most significant distinction between Jaspine B and PF-543 lies in their selectivity and, consequently, their impact on the broader sphingolipid signaling network.
PF-543: The Precision Tool
PF-543 is a potent, reversible, and sphingosine-competitive inhibitor with high selectivity for SphK1 over SphK2 and a wide range of other protein and lipid kinases.[2] Its mechanism of action is focused, leading to a direct reduction in S1P production by SphK1 and a corresponding increase in its substrate, sphingosine. This makes PF-543 an excellent tool for specifically interrogating the biological functions of SphK1.
References
A Comparative Analysis of Cytotoxicity: Jaspine B vs. Ceramide Analogs
A deep dive into the cytotoxic mechanisms of the marine sponge derivative Jaspine B and synthetic ceramide analogs reveals distinct yet overlapping pathways culminating in cancer cell death. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and scientific discovery.
Jaspine B, a natural anhydrophytosphingosine isolated from marine sponges, and various synthetic ceramide analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines. While both classes of molecules interfere with sphingolipid metabolism and signaling, their primary mechanisms of action and cytotoxic profiles exhibit key differences. This comparison guide synthesizes available data to offer a clear perspective on their relative strengths and underlying biological activities.
Quantitative Cytotoxicity Data
The cytotoxic potential of Jaspine B and several ceramide analogs has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values, providing a direct comparison of their potency.
| Jaspine B | |||
| Compound | Cell Line | Assay | IC50 (µM) |
| Jaspine B Hydrochloride (JBH) | HeLa (Cervical Carcinoma) | Not Specified | 0.61 ± 0.27[1][2] |
| Jaspine B Hydrochloride (JBH) | NIH 3T3 (Mouse Embryonic Fibroblasts) | Not Specified | 4.6 ± 0.9[1][2] |
| Jaspine B | B16 (Murine Melanoma) | Viability Assay | Dose-dependent decrease[3] |
| Jaspine B | SK-Mel28 (Human Melanoma) | Viability Assay | Dose-dependent decrease[3] |
| Ceramide Analogs | |||
| Compound | Cell Line | Assay | IC50 (µM) |
| Pyridine-C4-ceramide | SKBr3, MCF-7/Adr (Breast Tumor), Normal Breast Epithelial | Lactate Dehydrogenase Release | 12.8 - 16.7[4] |
| 5R-OH-3E-C8-ceramide | SKBr3, MCF-7/Adr (Breast Tumor) | Lactate Dehydrogenase Release | Increased cytotoxicity vs. normal cells[4] |
| Adamantyl-ceramide | SKBr3, MCF-7/Adr (Breast Tumor) | Lactate Dehydrogenase Release | Increased cytotoxicity vs. normal cells[4] |
| Benzene-C4-ceramide | SKBr3, MCF-7/Adr (Breast Tumor) | Lactate Dehydrogenase Release | Increased cytotoxicity vs. normal cells[4] |
| Analog 403 | A549, H460 (NSCLC) | Growth Inhibition | ~2 - 10[5] |
| Analog 953 | A549, H460 (NSCLC) | Growth Inhibition | ~12 - 18[5] |
| 6-OH flavone (B191248) analog | MDA-MB-231, MCF-7, MCF-7TN-R (Breast Cancer) | MTT Assay | 13.17 - 13.76[6] |
| 7-OH flavone analog | MDA-MB-231, MCF-7, MCF-7TN-R (Breast Cancer) | MTT Assay | 18.38 - 24.24[6] |
| C2-Ceramide | HEp-2 (Laryngeal Carcinoma) | Annexin-V Assay | Induces 61.4% total apoptosis at IC50 |
Mechanisms of Action: A Tale of Two Strategies
Jaspine B: Disruptor of Ceramide Metabolism
Jaspine B's primary cytotoxic mechanism involves the perturbation of ceramide metabolism. It acts as an inhibitor of sphingomyelin (B164518) synthase (SMS), the enzyme responsible for converting de novo ceramide into sphingomyelin.[3][7] This inhibition leads to an intracellular accumulation of ceramide, a pro-apoptotic lipid.[1][2][3] The elevated ceramide levels trigger downstream apoptotic events, including phosphatidylserine (B164497) externalization, cytochrome c release, and caspase activation.[3]
Interestingly, Jaspine B has also been shown to induce non-apoptotic cell death in some cancer cell lines.[8][9] In gastric and lung adenocarcinoma cells, Jaspine B can induce a form of cell death characterized by massive cytoplasmic vacuolation, a process termed methuosis, which is independent of caspase activation.[8][9][10]
Ceramide Analogs: Direct Activation of Apoptotic Pathways
In contrast to Jaspine B's indirect approach, synthetic ceramide analogs are designed to mimic the structure of natural ceramides (B1148491) and directly initiate pro-apoptotic signaling cascades.[11][12] These analogs, often with shorter acyl chains for improved cell permeability (e.g., C2 and C6-ceramides), can activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[13][14]
Key events triggered by ceramide analogs include the activation of stress kinases like JNK and p38, the formation of ceramide channels in the mitochondrial outer membrane leading to the release of pro-apoptotic proteins, and the activation of caspases, particularly caspase-8 and caspase-9.[11][13][15] Some ceramide analogs also exhibit selectivity, showing higher cytotoxicity towards tumor cells compared to normal cells.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing cytotoxicity.
Caption: Jaspine B induced cell death pathways.
Caption: Ceramide analog induced apoptosis pathways.
Caption: General experimental workflow for cytotoxicity studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the cytotoxicity data. Below are outlines of key experimental protocols commonly used in the cited studies.
1. Cell Viability/Cytotoxicity Assays
-
MTT Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Jaspine B or ceramide analogs for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Culture cells and treat them with the test compounds as described for the MTT assay.
-
Collect the cell culture medium.
-
Measure the activity of LDH released from damaged cells into the medium using a commercially available LDH cytotoxicity assay kit.
-
Determine cytotoxicity based on the amount of LDH released compared to control wells (untreated cells and maximum LDH release control).
-
2. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the compounds of interest.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate in the dark for 15-20 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assay:
-
Treat cells with the test compounds.
-
Lyse the cells to release cellular proteins.
-
Incubate the cell lysate with a specific caspase substrate conjugated to a fluorescent or colorimetric reporter.
-
Measure the fluorescence or absorbance to quantify the activity of specific caspases (e.g., caspase-3, -8, -9).
-
3. Western Blot Analysis
-
After treatment, lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins, PARP).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the protein bands using an imaging system.
Conclusion
Both Jaspine B and synthetic ceramide analogs represent promising avenues for anticancer drug development. Jaspine B's unique ability to induce ceramide accumulation through SMS inhibition, and in some cases trigger non-apoptotic cell death, offers a multi-faceted approach to targeting cancer cells. Ceramide analogs, on the other hand, provide a more direct means of activating the apoptotic machinery and can be engineered for improved selectivity and potency. The choice between these compounds for further research and development will depend on the specific cancer type, its underlying molecular characteristics, and the desired therapeutic strategy. The data and protocols presented in this guide offer a foundational resource for researchers navigating this complex and promising field.
References
- 1. Jaspine B Hydrochloride-induced Apoptosis in HeLa Cells Is Associated With Disrupted Sphingolipid Metabolism and Ceramide Overload | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Study of Ceramide-Flavone Analogs Showing Self-Fluorescence and Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methuosis Contributes to Jaspine-B-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of NSC 601980 (Irofulven) and Cisplatin in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of NSC 601980 (Irofulven) and the conventional chemotherapeutic agent, cisplatin (B142131), in the context of ovarian cancer. The following sections detail their cytotoxic performance, mechanisms of action, and the experimental protocols used to generate the supporting data.
Executive Summary
Cisplatin has long been a cornerstone of ovarian cancer treatment, primarily exerting its cytotoxic effects through the formation of DNA adducts, which trigger apoptosis. However, intrinsic and acquired resistance remains a significant clinical challenge. This compound, a semi-synthetic derivative of the fungal toxin illudin S, has demonstrated potent antitumor activity, notably in cisplatin-resistant ovarian cancer models.[1] This guide explores the key differences in their efficacy and mechanisms of action, providing a comparative analysis for research and development professionals.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and cisplatin across various human ovarian cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Cell Line | Drug | IC50 (µM) | Key Notes |
| OVCAR-3 | This compound | 2.4 | - |
| Panel Average | This compound | 0.49 | Average across multiple human tumor cell lines, including ovarian carcinoma. |
| Panel Average | Cisplatin | 2.1 | Average across multiple human tumor cell lines, including ovarian carcinoma. |
| A2780/CP70 | This compound | ~2-fold resistant vs. parental line | Demonstrates activity in a cisplatin-resistant cell line. |
| A2780/CP70 | Cisplatin | 7-fold resistant vs. parental line | High level of resistance observed. |
*Data from a panel of multiple human tumor cell lines.[1]
Clinical Efficacy and Safety
The following tables provide a comparative overview of clinical trial data for this compound and cisplatin in patients with ovarian cancer. It is important to note that these are not from direct head-to-head trials but represent findings from separate clinical investigations.
This compound (Irofulven) - Phase II Study in Recurrent Ovarian Cancer [2][3]
| Endpoint | Platinum-Resistant Cohort (n=58) | Platinum-Sensitive Cohort (n=16) |
| Partial Response | 1 (1.7%) | 1 (6.3%) |
| Stable Disease | 19 (33%) | 8 (50%) |
| Median Progression-Free Survival | Not explicitly stated for each cohort | Not explicitly stated for each cohort |
| Overall Median PFS | 6.4 months | - |
| Overall Median Survival | 22.1+ months | - |
| Common Adverse Events (Grade 1-2) | Nausea, vomiting, fatigue, visual symptoms | Nausea, vomiting, fatigue, visual symptoms |
| Grade 4 Hematologic Toxicity | Reversible neutropenia and thrombocytopenia | Reversible neutropenia and thrombocytopenia |
Cisplatin - Phase III Study in Advanced Ovarian Cancer (as a single agent) [4]
| Endpoint | Weekly Cisplatin (Dose-Dense) | Standard 3-Weekly Cisplatin |
| Median Progression-Free Survival | 17.2 months | 18.1 months |
| Median Overall Survival | 35 months | 32 months |
| Common Adverse Events | Nausea, vomiting, nephrotoxicity, neurotoxicity | Nausea, vomiting, nephrotoxicity, neurotoxicity |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
Human ovarian cancer cell lines (e.g., OVCAR-3, A2780)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Cisplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin. Replace the medium with 100 µL of medium containing the various drug concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[1]
Materials:
-
Treated and untreated ovarian cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated ovarian cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: General workflow for in vitro comparison of this compound and cisplatin.
Caption: Simplified signaling pathway of cisplatin-induced apoptosis in ovarian cancer.
Caption: Mechanism of action of this compound (Irofulven) in cancer cells.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II study of irofulven in women with recurrent and heavily pretreated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Jaspine B: A Comparative Analysis of Efficacy in Drug-Sensitive and Putative Drug-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic efficacy of Jaspine B, a natural anhydrophytosphingosine isolated from marine sponges, in drug-sensitive cancer cell lines. Due to a lack of direct experimental data on Jaspine B's efficacy in established drug-resistant versus sensitive paired cell lines, this document presents an indirect comparison. We will detail its established mechanism of action and cytotoxic effects on sensitive cancer cell lines and discuss its potential to overcome drug resistance by targeting key signaling pathways often dysregulated in resistant tumors.
Quantitative Analysis of Jaspine B Cytotoxicity
Jaspine B has demonstrated potent cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in several studies. The table below summarizes these findings in various drug-sensitive cancer cell lines. At present, there is a lack of published data on the IC50 values of Jaspine B in well-characterized drug-resistant cell lines and their sensitive parental counterparts.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.61 ± 0.27 | [1] |
| HepG2 | Hepatocellular Carcinoma | 2.6 | [2][3] |
| SK-Mel28 | Melanoma | Not explicitly quantified, but demonstrated dose- and time-dependent decrease in viability. | [4] |
| A549 | Lung Adenocarcinoma | 2.05 | [5] |
| HGC-27 | Gastric Cancer | Not explicitly quantified, but demonstrated dose- and time-dependent cytotoxicity. | [6] |
Experimental Protocols
The following is a detailed methodology for a key experiment commonly used to determine the cytotoxic efficacy of compounds like Jaspine B.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Jaspine B compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate)[7][8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of Jaspine B in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the Jaspine B dilutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Jaspine B, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8][9]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Jaspine B relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software.
Mechanism of Action and Potential in Overcoming Drug Resistance
Jaspine B's primary mechanism of action involves the disruption of sphingolipid metabolism, a critical pathway in cell signaling that governs cell fate, including proliferation, apoptosis, and survival.[1][4]
Key Molecular Targets:
-
Sphingomyelin Synthase (SMS): Jaspine B inhibits SMS, an enzyme that converts ceramide to sphingomyelin. This inhibition leads to an accumulation of intracellular ceramide.[4]
-
Sphingosine (B13886) Kinase 1 (SphK1): Jaspine B has been shown to reduce the expression of SphK1, a key enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P).[2][3]
The "sphingolipid rheostat" refers to the balance between the pro-apoptotic ceramide and the pro-survival S1P. By increasing ceramide levels and decreasing S1P levels, Jaspine B shifts this balance towards apoptosis, leading to cancer cell death.[1]
Implications for Drug Resistance:
Many drug-resistant cancers exhibit alterations in sphingolipid metabolism, often characterized by elevated levels of pro-survival S1P and reduced levels of pro-apoptotic ceramide. By directly targeting SMS and SphK1, Jaspine B can potentially bypass the mechanisms of resistance that rely on the suppression of apoptosis. This suggests that Jaspine B could be effective even in cancer cells that have developed resistance to conventional chemotherapeutic agents that induce apoptosis through different pathways.
The signaling pathway diagram below illustrates the proposed mechanism of action of Jaspine B and its potential to induce apoptosis in cancer cells.
Conclusion
Jaspine B demonstrates significant cytotoxic activity against a range of drug-sensitive cancer cell lines by modulating the critical sphingolipid signaling pathway to favor apoptosis. While direct comparative data in drug-resistant and sensitive paired cell lines is currently unavailable, its unique mechanism of action suggests a strong potential for efficacy in chemoresistant cancers. By targeting the fundamental balance of pro-apoptotic and pro-survival sphingolipids, Jaspine B may circumvent common resistance mechanisms. Further research is warranted to directly evaluate the efficacy of Jaspine B in clinically relevant drug-resistant cancer models to validate its potential as a novel therapeutic agent for treating resistant malignancies.
References
- 1. Jaspine B Hydrochloride-induced Apoptosis in HeLa Cells Is Associated With Disrupted Sphingolipid Metabolism and Ceramide Overload | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipid modulation and anti-tumor activity of Jaspine B in HepG2 bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
A Comparative Guide to the Validation of Jaspine B as a Sphingosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Jaspine B, a natural product derived from marine sponges, with other known sphingosine (B13886) kinase (SphK) inhibitors. Jaspine B and its stereoisomers have demonstrated inhibitory activity against both major isoforms of sphingosine kinase, SphK1 and SphK2, which are key enzymes in the sphingolipid signaling pathway and are implicated in various diseases, including cancer.[1] This document summarizes quantitative data on the inhibitory potency of Jaspine B and its alternatives, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers in their drug discovery and development efforts.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of Jaspine B and a selection of alternative sphingosine kinase inhibitors are presented below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Table 1: IC50 Values of Sphingosine Kinase Inhibitors
| Inhibitor | SphK1 IC50 (µM) | SphK2 IC50 (µM) | Selectivity |
| Jaspine B (Pachastrissamine) | 4.6 | 6.6 | Non-selective |
| Jaspine B Stereoisomer 7 | 0.59 | 1.8 | Non-selective |
| Jaspine B Stereoisomer 8 | 0.94 | 0.48 | SphK2-preferential |
| N,N-Dimethylsphingosine (DMS) | 2.8 | 13.7 | SphK1-selective |
| PF-543 | 0.002 | >0.356 (>100-fold selective) | SphK1-selective[2][3] |
| SKI-II | 0.5 - 78 | 45 | Variable, generally non-selective[2][4][5] |
| ABC294640 (Opaganib) | No significant inhibition up to 100 µM | ~60 (Ki: 9.8 µM) | SphK2-selective[4][6] |
Note: IC50 values can vary depending on the specific experimental conditions, including substrate and ATP concentrations. The wide range of reported IC50 values for SKI-II highlights this variability.[2][4]
Experimental Protocols
Accurate validation of sphingosine kinase inhibition is critical. Below are detailed methodologies for common in vitro assays used to determine the potency of inhibitors like Jaspine B.
In Vitro Sphingosine Kinase Activity Assay (Radiometric)
This method is a sensitive and widely used technique to measure the enzymatic activity of SphK1 and SphK2.
1. Reagents and Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine (substrate)
-
[γ-³²P]ATP (radiolabeled phosphate (B84403) donor)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl₂, 0.5% Triton X-100, 2 mM DTT)
-
Test inhibitor (e.g., Jaspine B) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., chloroform/methanol/HCl)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, sphingosine, and the recombinant SphK enzyme.
-
Add various concentrations of the test inhibitor or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids, including the ³²P-labeled sphingosine-1-phosphate (S1P), using an organic solvent.
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using TLC.
-
Quantify the amount of ³²P-S1P using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Sphingosine Kinase Activity Assay (Fluorescence-Based)
This method offers a non-radioactive alternative for measuring SphK activity.
1. Reagents and Materials:
-
Recombinant human SphK1 or SphK2
-
NBD-sphingosine (fluorescent substrate)
-
ATP
-
Kinase assay buffer
-
Test inhibitor
-
Organic solvent (e.g., chloroform/methanol)
-
Aqueous buffer
-
Fluorescence plate reader
2. Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, NBD-sphingosine, and the recombinant SphK enzyme.
-
Add various concentrations of the test inhibitor or vehicle control.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C.
-
Stop the reaction and perform a two-phase liquid-liquid extraction. The unreacted, lipophilic NBD-sphingosine will partition into the organic phase, while the phosphorylated, more polar NBD-S1P will remain in the aqueous phase.
-
Carefully collect the aqueous phase.
-
Measure the fluorescence of the NBD-S1P in the aqueous phase using a fluorescence plate reader (e.g., excitation ~466 nm, emission ~536 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were created using Graphviz (DOT language).
References
Jaspine B: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Histotypes
For Researchers, Scientists, and Drug Development Professionals
Jaspine B, a natural anhydrophytosphingosine derived from marine sponges, has demonstrated significant cytotoxic and anti-proliferative activities against a range of cancer cell lines. This guide provides a comparative analysis of the effects of Jaspine B on different cancer histotypes, supported by experimental data from peer-reviewed studies. The information is intended to aid researchers in evaluating its potential as a therapeutic agent and in designing future investigations.
Quantitative Data Summary
The cytotoxic effects of Jaspine B vary across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from various studies.
| Cancer Histotype | Cell Line | IC50 (µM) | Noteworthy Effects |
| Melanoma | Murine B16, Human SK-Mel28 | Not specified | Dose- and time-dependent decrease in viability; induction of apoptosis.[1] |
| Cervical Cancer | HeLa | 0.61 ± 0.27 | Induction of apoptosis, associated with ceramide overload.[2] |
| Lung Adenocarcinoma | A549 | ~2.05 (CC50/24h) | Induction of methuosis (a non-apoptotic cell death); some late-stage apoptosis.[3] |
| Gastric Cancer | HGC-27 | Not specified | Atypical, caspase-independent cell death with cytoplasmic vacuolation.[4] |
| Synovial Sarcoma | Yamato-SS | 0.36 ± 0.07 | Dose-dependent decrease in cell viability. |
| Hepatocellular Carcinoma | HepG2 | 2.6 | Induction of apoptosis. |
Comparative Analysis of Cellular Mechanisms
Jaspine B elicits its anti-cancer effects through distinct mechanisms in different cancer histotypes, primarily centered around the disruption of sphingolipid metabolism and the induction of various forms of cell death.
In melanoma and cervical cancer cell lines, Jaspine B is a potent inducer of apoptosis. In melanoma cells, this is achieved through the inhibition of sphingomyelin (B164518) synthase (SMS), an enzyme that converts ceramide to sphingomyelin.[1] This inhibition leads to an accumulation of intracellular ceramide, a pro-apoptotic lipid second messenger, which in turn triggers the apoptotic cascade, including phosphatidylserine (B164497) externalization, cytochrome c release, and caspase processing.[1] Similarly, in HeLa cervical cancer cells, Jaspine B hydrochloride (JBH) disrupts sphingolipid homeostasis, leading to ceramide overload and subsequent apoptosis.[2][5] This is accompanied by the activation of caspase-3 and cleavage of PARP, classic hallmarks of apoptosis.[5]
In contrast, in lung adenocarcinoma (A549) and gastric cancer (HGC-27) cells, Jaspine B induces a non-apoptotic form of cell death. In A549 cells, Jaspine B triggers methuosis, a type of programmed cell death characterized by the formation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[3][6] This vacuolation and subsequent cell death appear to be largely independent of both apoptosis and autophagy.[6] While some late apoptosis is observed after 24 hours of treatment, the primary mechanism of cell death is attributed to methuosis.[6][7] In gastric cancer cells, Jaspine B also induces atypical, caspase-independent cell death characterized by cytoplasmic vacuolation.[4] Interestingly, this effect in gastric cancer cells is suggested to be independent of its action on sphingolipid metabolism.[4]
Signaling Pathways Modulated by Jaspine B
The differential effects of Jaspine B across cancer types are a reflection of its influence on distinct signaling pathways.
Ceramide-Mediated Apoptosis Pathway (Melanoma & Cervical Cancer)
In melanoma and cervical cancer cells, Jaspine B's primary target is the sphingolipid metabolic pathway. By inhibiting sphingomyelin synthase, it directly leads to the accumulation of ceramide, a critical signaling molecule that can initiate the intrinsic apoptotic pathway.
References
- 1. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Methuosis Contributes to Jaspine-B-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jaspine B Hydrochloride-induced Apoptosis in HeLa Cells Is Associated With Disrupted Sphingolipid Metabolism and Ceramide Overload | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Action of NSC 601980: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of an anti-tumor compound is paramount for advancing cancer therapy. This guide provides a comparative analysis of NSC 601980, a compound identified through anti-cancer screening, delving into its mechanism of action and comparing it with established anti-cancer agents.
This compound has been identified as an anti-tumor agent with inhibitory effects on cell proliferation. Initial screenings have shown its activity against colon cancer cell lines COLO205 and HT29. While the complete molecular mechanism of this compound is still under investigation, preliminary data from yeast-based screening assays suggest a potential mode of action that warrants further exploration and comparison with known anti-cancer drugs.
Comparative Efficacy in Cancer Cell Lines
To contextualize the anti-proliferative effects of this compound, a comparison with a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), is presented. 5-FU is a widely used antimetabolite that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.
| Compound | Cell Line | Assay Type | Endpoint | Value |
| This compound | COLO205 | Yeast Growth Inhibition | LogGI₅₀ | -6.6 |
| This compound | HT29 | Yeast Growth Inhibition | LogGI₅₀ | -6.9 |
| 5-Fluorouracil | COLO205 | MTT Assay | IC₅₀ | ~1.5 µM |
| 5-Fluorouracil | HT29 | MTT Assay | IC₅₀ | ~5.0 µM |
Note: The LogGI₅₀ values for this compound are derived from yeast growth inhibition assays, which may not be directly comparable to the IC₅₀ values from mammalian cell-based MTT assays for 5-FU. However, this table provides a preliminary comparison of the compound's potency.
Postulated Mechanism of Action and Signaling Pathway
Yeast-based screening is a powerful tool for identifying the mechanism of action of novel compounds by observing their differential effects on various yeast mutant strains. While the specific yeast mutant data for this compound is not publicly available, the methodology of such screens points towards the identification of compounds that interfere with fundamental cellular processes that are often conserved between yeast and human cancer cells. These processes include DNA replication and repair, cell cycle control, and metabolic pathways.
Based on the nature of yeast-based drug screening, a hypothetical signaling pathway for this compound's anti-tumor activity can be proposed. This pathway likely involves the inhibition of a key cellular process, leading to cell cycle arrest and ultimately, apoptosis.
Caption: Hypothetical signaling pathway for this compound's anti-tumor activity.
Experimental Protocols
To facilitate further research and cross-validation of this compound's mechanism, detailed protocols for key experimental assays are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the cytotoxic and anti-proliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., COLO205, HT29)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and reference compounds (e.g., 5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compounds (this compound and 5-FU) and a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Caption: Workflow for the MTT cell proliferation assay.
Western Blot Analysis for Signaling Pathway Elucidation
This protocol can be used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in a postulated signaling pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phosphorylated and total forms of key kinases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation.
Caption: Western blot analysis workflow.
Further investigation into the specific molecular target of this compound is crucial for a more definitive comparison with other anti-cancer agents and for the rational design of future therapeutic strategies. The experimental protocols provided herein offer a framework for researchers to build upon in their efforts to fully elucidate the mechanism of action of this promising anti-tumor compound.
A Comparative Guide to the Structure-Activity Relationship of Jaspine B Analogs
For Researchers, Scientists, and Drug Development Professionals
Jaspine B, a natural anhydrophytosphingosine isolated from marine sponges, has garnered significant attention in oncology research for its potent cytotoxic effects against a range of cancer cell lines.[1][2] Its unique cyclic structure and influence on sphingolipid metabolism make it a compelling lead compound for the development of novel anticancer therapeutics. This guide provides a comparative analysis of Jaspine B analogs, summarizing key structure-activity relationships (SAR) and presenting supporting experimental data to inform future drug design and development efforts.
Structure-Activity Relationship Insights
The cytotoxic potency of Jaspine B is intrinsically linked to its stereochemistry and the integrity of its core structure. Modifications to the tetrahydrofuran (B95107) ring and the aliphatic side chain have profound effects on its biological activity.
The Critical Role of Stereochemistry
The natural configuration of Jaspine B, (2S,3S,4S), is paramount for its high cytotoxicity. Studies comparing various stereoisomers have demonstrated that deviations from this natural arrangement lead to a significant reduction in potency. Diastereomers of Jaspine B have been shown to be 10 to 20 times less toxic than the natural compound against cancer cell lines such as A549 human lung carcinoma.[1] This highlights the specific conformational requirements for target engagement and subsequent biological effect.
Core Structural Modifications: Aza-Analogs
The development of aza-analogs, where the ring oxygen is replaced by a nitrogen atom, has provided further insight into the SAR of Jaspine B. Interestingly, certain stereoisomers of these pyrrolidine-based analogs retain significant cytotoxic activity. Specifically, the all-cis configured aza-analog, which mimics the stereochemistry of natural Jaspine B, and the all-trans derivatives have been shown to be as cytotoxic as the parent compound in melanoma cell lines, with IC50 values in the low micromolar range. This suggests that while the overall three-dimensional shape is crucial, the substitution of the ring oxygen with a nitrogen atom is a tolerable modification that can be explored for the development of new analogs.
Comparative Cytotoxicity of Jaspine B Analogs
The following table summarizes the in vitro cytotoxic activity (IC50) of Jaspine B and selected analogs against various cancer cell lines. The data underscores the importance of the natural stereoconfiguration for optimal activity.
| Compound | Cell Line | IC50 (µM) | Key Structural Feature |
| Jaspine B (Natural) | A549 (Lung) | 0.24[2] | (2S,3S,4S) all-cis configuration |
| P388, A549, HT29, MEL28 | ~0.02 (0.01 µg/mL)[2] | (2S,3S,4S) all-cis configuration | |
| Diastereomeric Jaspines | A549 (Lung) | 10-20x less potent than natural Jaspine B[1] | Altered stereochemistry (e.g., 2,3-epi, 2-epi, 3-epi) |
| Aza-analog (all-cis) | B16 (Murine Melanoma) | < 4 | Pyrrolidine ring, mimics natural stereochemistry |
| A375, WM115 (Human Melanoma) | ~2.5 | Pyrrolidine ring, mimics natural stereochemistry | |
| Aza-analog (all-trans) | B16 (Murine Melanoma) | < 4 | Pyrrolidine ring, all-trans stereochemistry |
| A375, WM115 (Human Melanoma) | ~2.5 | Pyrrolidine ring, all-trans stereochemistry |
Mechanism of Action: Disruption of Sphingolipid Metabolism
Jaspine B exerts its cytotoxic effects primarily by interfering with sphingolipid metabolism, a critical pathway involved in regulating cell death, survival, and proliferation.[3] The primary molecular target is sphingomyelin (B164518) synthase (SMS), an enzyme responsible for the conversion of ceramide to sphingomyelin.[1][3]
By inhibiting SMS, Jaspine B leads to an intracellular accumulation of ceramide.[1][3] Ceramide is a potent pro-apoptotic lipid that can trigger cell death through various mechanisms, including the activation of caspases and the release of cytochrome c from the mitochondria.[3] The resulting disruption in the ceramide/sphingomyelin balance shifts the cellular signaling towards apoptosis.[3] Some studies also suggest that Jaspine B can induce other forms of programmed cell death, such as autophagy and methuosis, a type of caspase-independent cell death characterized by cytoplasmic vacuolation.[1][4]
Experimental Protocols
The evaluation of the cytotoxic activity of Jaspine B analogs is predominantly carried out using cell viability assays. The MTT assay is a widely adopted colorimetric method for this purpose.
General Workflow for Analog Evaluation
The process of evaluating new Jaspine B analogs typically follows a structured workflow from chemical synthesis to biological characterization.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a standard procedure for determining the IC50 values of Jaspine B analogs.
1. Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[5] Filter-sterilize the solution and store it protected from light at 4°C.[5][6]
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl. Alternatively, a solution of 40% dimethylformamide and 16% sodium dodecyl sulfate (B86663) (SDS) adjusted to pH 4.7 can be used.[6]
2. Cell Plating:
-
Culture cancer cells in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[7]
3. Compound Treatment:
-
Prepare a series of dilutions of the Jaspine B analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO or ethanol) and a no-treatment control.
-
Incubate the plates for a specified period, typically 48 or 72 hours.[8]
4. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[7]
5. Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[6][7]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6] A reference wavelength of 630 nm can be used to reduce background noise.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion
The structure-activity relationship of Jaspine B is well-defined, with the natural (2S,3S,4S) stereochemistry being the primary determinant of its potent cytotoxic activity. Analogs that deviate from this stereochemical arrangement show significantly reduced potency. However, the successful retention of activity in certain aza-analogs indicates that the core tetrahydrofuran scaffold is amenable to bioisosteric replacement, opening avenues for the synthesis of novel derivatives with potentially improved pharmacological properties. The primary mechanism of action, involving the inhibition of sphingomyelin synthase and subsequent ceramide-induced cell death, provides a clear rationale for its anticancer effects and a basis for further mechanistic studies and drug development. Future research should focus on synthesizing analogs that maintain the crucial stereochemistry while optimizing drug-like properties to enhance therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Cytotoxic Anhydrophytosphingosine Pachastrissamine (Jaspine B) from D-Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
Validating the Role of Ceramide Accumulation in Jaspine B's Effects: A Comparative Guide
Jaspine B, a natural anhydrophytosphingosine isolated from marine sponges, has garnered significant interest for its potent cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action is multifaceted, with a prominent hypothesis centering on its ability to disrupt sphingolipid metabolism, leading to the accumulation of ceramide, a key signaling molecule in apoptosis.[3][4] However, emerging evidence suggests alternative, ceramide-independent pathways may also contribute to its cellular effects, necessitating a careful validation of ceramide's specific role.[2][5]
This guide provides a comparative analysis of Jaspine B's effects, focusing on the validation of ceramide accumulation's role in its mechanism of action. It is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Jaspine B and Analogs
Jaspine B exhibits a broad spectrum of cytotoxic activity across various cancer cell lines, with IC50 values typically in the low micromolar range.[6][7] Its efficacy is compared with some of its analogs in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Jaspine B | A549 (Lung) | 2.05 | [6] |
| HGC-27 (Gastric) | Not specified, but effective | [5] | |
| B16 (Murine Melanoma) | ~2.5 | [8] | |
| A375 (Human Melanoma) | ~2.5 | [8] | |
| WM115 (Human Melanoma) | ~2.5 | [8] | |
| Aza-Jaspine B (all-cis, 22) | B16 (Murine Melanoma) | < 4 | [8] |
| A375 (Human Melanoma) | ~2.5 | [8] | |
| WM115 (Human Melanoma) | ~2.5 | [8] | |
| Aza-Jaspine B (all-trans, 31) | B16 (Murine Melanoma) | < 4 | [8] |
| A375 (Human Melanoma) | ~2.5 | [8] | |
| WM115 (Human Melanoma) | ~2.5 | [8] | |
| 2-epi-Jaspine B | Various | 10-20 times less potent than Jaspine B | [9] |
The Role of Ceramide in Jaspine B's Mechanism of Action
The central hypothesis for Jaspine B's pro-apoptotic activity involves the accumulation of intracellular ceramide.[3] This is primarily attributed to the inhibition of sphingomyelin (B164518) synthase (SMS), the enzyme that converts ceramide to sphingomyelin.[3][10]
Ceramide-Dependent Apoptosis
In melanoma cells, Jaspine B treatment leads to a significant increase in intracellular ceramide levels, which in turn triggers the classical apoptotic pathway, characterized by phosphatidylserine (B164497) externalization, cytochrome c release, and caspase activation.[3][10] The critical role of SMS inhibition in this process was validated by experiments showing that:
-
SMS1-depleted cells exhibited enhanced sensitivity to Jaspine B-induced cell death.[3][10]
-
Overexpression of SMS1 conferred resistance to Jaspine B's cytotoxic effects.[3][10]
Jaspine B-induced ceramide-dependent apoptosis pathway.
Ceramide-Independent Cell Death: Methuosis
In contrast to its effects on melanoma cells, Jaspine B induces a non-apoptotic form of cell death in gastric cancer cells, characterized by extensive cytoplasmic vacuolation.[2][5] This process, termed methuosis, appears to be independent of Jaspine B's inhibitory action on ceramide metabolism.[5] Key findings supporting this include:
-
The pan-caspase inhibitor z-VAD did not prevent Jaspine B-induced cytotoxicity or vacuole formation.[5]
-
The autophagy inhibitor wortmannin (B1684655) also failed to block Jaspine B's effects.[5]
-
The vacuoles induced by Jaspine B are single-membraned and originate from macropinocytosis, distinguishing them from autophagosomes.[5][6]
Jaspine B-induced ceramide-independent methuosis pathway.
Comparison with Other Sphingolipid Metabolism Inhibitors
To validate the role of ceramide accumulation, it is useful to compare Jaspine B with other inhibitors of sphingolipid metabolism.
| Inhibitor | Target | Primary Effect | Reference |
| Jaspine B | Sphingomyelin Synthase, Ceramide Synthase | Ceramide accumulation, Apoptosis, Methuosis | [3][5][6] |
| Fumonisin B1 | Ceramide Synthase | Inhibition of de novo ceramide synthesis | [11][12] |
| FTY720 (Fingolimod) | Ceramide Synthase (preferentially CerS2, CerS4, CerS6), Sphingosine Kinase | Inhibition of specific ceramide synthesis | [12][13] |
| Myriocin | Serine Palmitoyltransferase | Inhibition of de novo sphingolipid synthesis | [11] |
Experimental Protocols
Validating the role of ceramide in Jaspine B's effects requires a combination of techniques to assess cell death, ceramide levels, and enzymatic activity.
Cell Viability and Apoptosis Assays
1. MTT Assay for Cell Viability: [6]
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of Jaspine B for the desired time.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis: [14][15]
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
-
Protocol:
Analysis of Sphingolipids
1. Lipid Extraction and Quantification: [2]
-
Principle: Extraction of cellular lipids followed by quantification using mass spectrometry.
-
Protocol:
-
Treat cells with Jaspine B.
-
Harvest and wash the cells with PBS.
-
Perform lipid extraction using a suitable solvent system (e.g., chloroform/methanol).
-
Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to quantify ceramide and other sphingolipids.
-
Workflow for Validation
Experimental workflow for validating the role of ceramide.
References
- 1. Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ceramide Synthase-dependent Ceramide Generation and Programmed Cell Death: INVOLVEMENT OF SALVAGE PATHWAY IN REGULATING POSTMITOCHONDRIAL EVENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of specific ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Comparative Study of NSC 601980 and its Synthetic Derivatives: An Unfolding Narrative in Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. NSC 601980 has been identified as a compound with antitumor properties, demonstrating inhibitory effects on the proliferation of COLO205 and HT29 cancer cell lines. While the parent compound has shown initial promise, a comprehensive comparative analysis with its synthetic derivatives is crucial for understanding its structure-activity relationship and potential for further development. This guide aims to provide a comparative overview based on currently available public data.
At present, detailed comparative studies on the biological activity of this compound and a broad range of its synthetic derivatives are not extensively available in the public domain. However, information on the parent compound and a key analog provides a foundational basis for future research.
Physicochemical and Preliminary Biological Data
Limited quantitative data is available for a direct comparison. The primary data point for this compound is its growth inhibition of specific cancer cell lines.
| Compound | CAS Number | Molecular Formula | Target Cell Lines | LogGI50 |
| This compound | 2070018-27-6 | C₁₅H₁₂N₄ | COLO205 | -6.6 |
| HT29 | -6.9 | |||
| This compound Analog | 91757-46-9 | C₁₅H₁₄N₄ | Not specified | Not available |
Caption: Table 1. Physicochemical and available biological data for this compound and its known analog.
Synthesis of a Key this compound Analog
A known synthetic derivative of this compound is an analog with the CAS number 91757-46-9. The synthesis of this and other arylazo derivatives of quinoxaline (B1680401) was first described by Parkanyi Cyril and colleagues in the Journal of Heterocyclic Chemistry in 1984. The general experimental approach for synthesizing such derivatives involves the coupling of a diazonium salt with a reactive aromatic or heteroaromatic compound.
General Experimental Protocol for Arylazo Quinoxaline Synthesis
A detailed, specific protocol for the synthesis of the this compound analog (CAS 91757-46-9) is outlined in the original 1984 publication. For researchers aiming to replicate or adapt this synthesis, the general steps would include:
-
Diazotization: An appropriate aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures to form a diazonium salt.
-
Coupling Reaction: The resulting diazonium salt is then reacted with a suitable quinoxaline derivative. The position of the coupling on the quinoxaline ring is directed by the substituents present on the ring.
-
Isolation and Purification: The product is isolated from the reaction mixture and purified using standard techniques such as recrystallization or chromatography.
Visualizing the Synthetic Approach
The logical workflow for the synthesis of arylazo quinoxaline derivatives can be represented as follows:
Caption: General workflow for the synthesis of arylazo quinoxaline derivatives.
Proposed Mechanism of Action: Avenues for Future Investigation
The precise mechanism of action for this compound and its derivatives has not been fully elucidated in publicly available literature. However, based on the quinoxaline scaffold, which is present in numerous anticancer agents, several potential signaling pathways could be implicated. Quinoxaline derivatives have been reported to act as inhibitors of various kinases, topoisomerases, or as DNA intercalating agents.
Further research is necessary to determine the specific molecular targets of this compound. A proposed logical workflow for investigating its mechanism of action is outlined below.
Caption: Proposed workflow for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
The available data on this compound and its synthetic derivatives is currently limited, precluding a comprehensive comparative analysis. The identification of a known analog and its synthesis method provides a valuable starting point for further research. To advance the understanding of this class of compounds, future studies should focus on:
-
Synthesis of a broader library of this compound derivatives: This will enable a thorough investigation of the structure-activity relationship.
-
Comprehensive biological evaluation: Direct, side-by-side comparisons of the antiproliferative activity, cytotoxicity, and other relevant biological effects of the parent compound and its derivatives are essential.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is critical for its development as a potential therapeutic agent.
This guide serves as a summary of the current knowledge and a roadmap for future investigations into the therapeutic potential of this compound and its analogs. The quinoxaline scaffold holds significant promise in oncology, and a deeper understanding of this particular compound and its derivatives could lead to the development of novel and effective cancer therapies.
Jaspine B: A Comparative Analysis Against Standard-of-Care Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Jaspine B, a novel marine-derived compound, against established standard-of-care chemotherapeutic agents. The following sections present a summary of its mechanism of action, comparative cytotoxicity data, and detailed experimental protocols for the key assays cited.
Mechanism of Action: Disrupting Sphingolipid Metabolism
Jaspine B is a natural anhydrophytosphingosine isolated from marine sponges.[1] Its primary mode of action involves the disruption of sphingolipid metabolism, a critical pathway for cell growth, proliferation, and survival. Specifically, Jaspine B has been shown to inhibit two key enzymes:
-
Sphingomyelin Synthase (SMS): By inhibiting SMS, Jaspine B blocks the conversion of ceramide to sphingomyelin. This leads to an intracellular accumulation of ceramide, a bioactive lipid known to induce apoptosis (programmed cell death).[2]
-
Ceramide Synthase (CerS): Jaspine B also inhibits CerS, leading to the accumulation of sphingolipid precursors like dihydrosphingosine and sphingosine.[3]
This disruption of sphingolipid homeostasis triggers multiple cell death pathways, including apoptosis and a non-apoptotic form of cell death known as methuosis, characterized by the formation of large cytoplasmic vacuoles.[3]
References
Safety Operating Guide
Essential Guide to the Proper Disposal of NSC 601980
Immediate Safety and Logistical Information
NSC 601980 is identified as an anti-tumor compound that inhibits cell proliferation.[1] Due to its biological activity, it should be handled with care, assuming it may be a hazardous substance. All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Quantitative Data Summary
Given the absence of a specific SDS, quantitative exposure limits and specific physical properties are not available. The following table summarizes the known information and general safety recommendations.
| Property | Value/Recommendation |
| Molecular Formula | C₁₅H₁₄N₄ (for analog) |
| Appearance | Solid (assumed) |
| Known Activity | Anti-tumor, inhibits cell proliferation[1] |
| Handling | Use in a certified chemical fume hood. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. |
| Waste Classification | Treat as hazardous chemical waste. |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol is a general guideline for the disposal of this compound and materials contaminated with it. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Segregation:
-
All waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials, and gloves), and experimental solutions, must be segregated from non-hazardous waste.
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Hazardous Chemical Waste" and should specify "this compound Waste."
2. Solid Waste Disposal:
-
Unused Compound: Collect any remaining solid this compound in its original container or a securely sealed waste vial.
-
Contaminated Labware: Place all disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, into the designated solid hazardous waste container.
-
Gels: If used in techniques like gel electrophoresis, the gel should be considered contaminated and disposed of as solid hazardous waste.
3. Liquid Waste Disposal:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and properly labeled liquid hazardous waste container.
-
Do not dispose of any liquid waste containing this compound down the drain.
4. Decontamination:
-
Decontaminate work surfaces and non-disposable equipment that have come into contact with this compound. Use a suitable solvent (e.g., 70% ethanol) followed by a thorough wash with soap and water. All cleaning materials (e.g., wipes) must be disposed of as solid hazardous waste.
5. Waste Pickup and Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated and secure waste accumulation area.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway Considerations
Due to the limited publicly available information on the specific mechanism of action of this compound, a detailed signaling pathway diagram cannot be accurately constructed. As an anti-tumor agent, it likely interferes with critical cellular processes such as DNA replication, cell division, or specific signaling pathways that are essential for cancer cell proliferation. Compounds with such activity are often DNA intercalating agents or kinase inhibitors. The proper disposal procedures outlined above are appropriate for such compounds, as they should be treated as potent and hazardous materials.
References
Essential Safety and Operational Guidance for Handling NSC 601980
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like NSC 601980 is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its identity as an anti-tumor agent belonging to the quinoxaline (B1680401) derivative class necessitates stringent adherence to safety protocols for handling potent, biologically active substances. This guide provides essential personal protective equipment (PPE) recommendations, operational procedures, and disposal plans based on general best practices for such compounds.
Personal Protective Equipment (PPE)
Given the potential bioactivity and unknown toxicological profile of this compound, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Hazard Category | Engineering Controls | Personal Protective Equipment (PPE) |
| Compound Handling (Weighing, Dissolving) | Chemical Fume Hood or Ventilated Balance Enclosure | - Nitrile gloves (double-gloving recommended)- Lab coat (disposable recommended)- Safety glasses with side shields or chemical splash goggles- Respiratory protection (N95 or higher, depending on the scale of work and dustiness) |
| In Vitro/In Vivo Experiments | Biosafety Cabinet (if working with cell lines) or Chemical Fume Hood | - Nitrile gloves- Lab coat- Safety glasses or goggles |
| Waste Disposal | Chemical Fume Hood | - Nitrile gloves- Lab coat- Safety glasses or goggles |
Operational Plan: Handling and Experimental Workflow
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from compound receipt to experimental use.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Streams and Disposal Procedures:
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats): Place in a designated, sealed hazardous waste bag within a labeled container.
-
Unused Compound: Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
-
-
Liquid Waste:
-
Stock Solutions and Dilutions: Collect in a sealed, properly labeled hazardous waste container. The label should include the chemical name, concentration, and hazard warnings.
-
Contaminated Media/Buffers: Collect in a separate, labeled hazardous waste container.
-
-
Sharps:
-
Needles, Syringes, Pipette Tips: Dispose of in a designated sharps container for chemical waste.
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Plan:
The following diagram illustrates the logical steps to be taken in the event of a chemical spill.
By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with handling the potent anti-tumor compound this compound, fostering a safe and productive research environment. Always consult your institution's specific safety protocols and EHS office for additional guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
